Product packaging for 1-Methyluracil(Cat. No.:CAS No. 615-77-0)

1-Methyluracil

カタログ番号: B015584
CAS番号: 615-77-0
分子量: 126.11 g/mol
InChIキー: XBCXJKGHPABGSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Methyluracil is of special importance in biochemistry, since uracil attaches ribose in ribonucleic acid (RNA) just precisely at the N1 atom. H-bond complex formation between this compound and glycine has been investigated by theoretical calculations and FT-IR spectroscopy in Ar matrices. It forms 1:1 complexes with 9-ethyl-8-bromo-2,6-diaminopurine and the complex structure has been determined by three-dimensional X-ray diffraction methods.>This compound is a pyrimidone that is uracil with a methyl group substituent at position 1. It has a role as a metabolite. It is a pyrimidone and a nucleobase analogue. It derives from a uracil.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B015584 1-Methyluracil CAS No. 615-77-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-methylpyrimidine-2,4-dione
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InChI

InChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XBCXJKGHPABGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID90210474
Record name 1-Methyluracil
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Molecular Weight

126.11 g/mol
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CAS No.

615-77-0
Record name 1-Methyluracil
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Foundational & Exploratory

1-Methyluracil chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyluracil: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pyrimidine (B1678525) derivative and a known metabolite.[1] As a modified nucleobase, it holds significance in the study of nucleic acid biochemistry and has potential applications in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with a visualization of its involvement in a key metabolic pathway. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identification

This compound, with the IUPAC name 1-methylpyrimidine-2,4(1H,3H)-dione, is a derivative of the pyrimidine base uracil (B121893), featuring a methyl group at the N1 position.[1]

IdentifierValue
IUPAC Name 1-methylpyrimidine-2,4(1H,3H)-dione
Synonyms 1-Methyl-2,4(1H,3H)-pyrimidinedione, Nthis compound, Pseudothymine
CAS Number 615-77-0
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Canonical SMILES CN1C=CC(=O)NC1=O
InChI Key XBCXJKGHPABGSD-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development.

PropertyValueReference
Melting Point 236-238 °C[2]
Solubility Soluble in 1 M NaOH (50 mg/mL)[2]
Appearance White crystalline solid
pKa 9.77 ± 0.10 (Predicted)

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of uracil. A common method involves the use of a methylating agent such as dimethyl sulfate (B86663) in a basic solution.

Experimental Protocol: Synthesis of this compound

Materials:

  • Uracil

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Distilled water

  • Hydrochloric acid (HCl, for neutralization)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers

  • pH paper or pH meter

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve uracil in an aqueous solution of sodium hydroxide (approximately 1.1 molar equivalents of NaOH per mole of uracil). The concentration can be adjusted to ensure complete dissolution. Cool the solution in an ice bath.

  • Methylation: While vigorously stirring the cooled solution, add dimethyl sulfate (approximately 1.1 molar equivalents) dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat under reflux to ensure complete methylation. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with dilute HCl. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.

  • Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or water).

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Expected ¹H NMR (DMSO-d₆) Spectral Data:

Chemical Shift (ppm) Multiplicity Integration Assignment
~11.3 br s 1H N3-H
~7.5 d 1H C6-H
~5.6 d 1H C5-H

| ~3.2 | s | 3H | N1-CH₃ |

Expected ¹³C NMR (DMSO-d₆) Spectral Data:

Chemical Shift (ppm) Assignment
~164 C4
~151 C2
~142 C6
~101 C5

| ~35 | N1-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound (approx. 1-2 mg) with finely ground, dry KBr (approx. 100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Expected FT-IR Spectral Data:

Wavenumber (cm⁻¹) Assignment
~3100-3000 N-H stretching
~3000-2900 C-H stretching (methyl and vinyl)
~1710 C=O stretching (C4)
~1660 C=O stretching (C2)

| ~1630 | C=C stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or water). Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.2-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample solution from 200 to 400 nm, using the pure solvent as a blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Expected UV-Vis Spectral Data:

Solvent λmax (nm)

| Water/Ethanol | ~260-270 |

Biological Significance and Metabolic Pathway

This compound is a known metabolite in various biological systems. A notable example of its formation is within the caffeine (B1668208) metabolism pathway. Caffeine is primarily metabolized in the liver by cytochrome P450 enzymes. One of the major metabolites is paraxanthine, which is further metabolized to 1-methylxanthine (B19228). Xanthine oxidase then converts 1-methylxanthine to 1-methyluric acid. This compound is structurally very similar to 1-methylxanthine and is involved in the broader pyrimidine metabolism pathways.

The following diagram illustrates the terminal steps of a major caffeine metabolism pathway leading to the formation of a related N1-methylated purine (B94841) derivative.

caffeine_metabolism cluster_enzymes Key Enzymes Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% Theophylline Theophylline Caffeine->Theophylline ~4% Theobromine Theobromine Caffeine->Theobromine ~12% OneMethylxanthine 1-Methylxanthine Paraxanthine->OneMethylxanthine OneMethyluricAcid 1-Methyluric Acid OneMethylxanthine->OneMethyluricAcid CYP1A2 CYP1A2 XO Xanthine Oxidase

Caption: Simplified caffeine metabolism pathway.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of this compound. The tabulated data and experimental protocols offer valuable resources for researchers and scientists working with this compound. The visualization of its place within a metabolic context highlights its biological relevance. This comprehensive information serves as a foundational reference for further studies and applications of this compound in medicinal chemistry and drug development.

References

biological role of 1-Methyluracil in RNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Role of 1-Methyladenosine (B49728) (m¹A) in RNA

Executive Summary

Post-transcriptional modifications of RNA are critical regulators of gene expression and cellular function. Among the more than 170 known RNA modifications, N1-methyladenosine (m¹A) has emerged as a significant and dynamic mark influencing the fate and function of various RNA species. This guide provides a comprehensive overview of the biological role of m¹A in RNA, intended for researchers, scientists, and professionals in drug development. It details the enzymatic machinery responsible for the addition, removal, and recognition of m¹A, its impact on RNA structure and stability, and its profound implications in cellular processes and disease, particularly cancer. This document summarizes key quantitative data, outlines detailed experimental protocols for m¹A analysis, and provides visual representations of the associated molecular pathways and workflows.

A Note on 1-Methyluracil (m¹U): Initial searches for the biological role of this compound (m¹U) in RNA yielded minimal information, suggesting it is not a common or well-characterized post-transcriptional modification. In contrast, uracil (B121893) is frequently methylated at the C5 position to form 5-methyluridine (B1664183) (m⁵U), a modification with established roles in tRNA and rRNA.[1][2][3] Given the detailed nature of the query and the extensive body of research available, this guide will focus on 1-methyladenosine (m¹A), a modification whose name is similar to m¹U and for which a significant biological role has been established.

The m¹A Modification and Its Distribution

N1-methyladenosine (m¹A) is a post-transcriptional modification where a methyl group is added to the N1 position of an adenine (B156593) base. This modification introduces a positive charge and can disrupt Watson-Crick base pairing, thereby significantly altering the local structure of the RNA molecule.[4] m¹A is found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), in both nuclear and mitochondrial transcripts.[5]

  • In tRNA: m¹A is commonly found at position 58 (m¹A58), where it is crucial for maintaining the correct three-dimensional structure of the tRNA molecule.[6][7] It is also found at position 9, particularly in mitochondrial tRNAs, where it aids in proper folding.[5][7]

  • In rRNA: m¹A modifications are present in both the small and large ribosomal subunits and are implicated in ribosome biogenesis and function.[8]

  • In mRNA: The m¹A modification is prevalent in the 5' untranslated region (5'UTR), often near the translation initiation site.[9] Its presence in the coding sequence (CDS) can disrupt translation, while in the 5'UTR it is thought to enhance translation by resolving RNA secondary structures.[4][9]

The Enzymatic Machinery of m¹A Regulation

Like other dynamic epigenetic marks, m¹A levels are regulated by a coordinated system of "writer," "eraser," and "reader" proteins.

Writers: m¹A Methyltransferases

The addition of the m¹A mark is catalyzed by methyltransferase complexes. The primary writer complex for m¹A58 in cytoplasmic tRNA is composed of TRMT6 and TRMT61A .[5] In mitochondria, TRMT61B is responsible for m¹A modification in tRNA and rRNA.[9]

Erasers: m¹A Demethylases

The m¹A modification is reversible, and its removal is catalyzed by demethylases belonging to the AlkB homolog (ALKBH) family of dioxygenases.

  • ALKBH3: This is a primary m¹A demethylase for both mRNA and tRNA.[9][10] It preferentially acts on single-stranded RNA.[10]

  • ALKBH1: This enzyme is also known to demethylate m¹A58 in tRNA.[9]

  • FTO: While primarily known as an m⁶A demethylase, FTO has also been shown to remove m¹A modifications.[9]

Readers: m¹A-Binding Proteins

"Reader" proteins recognize the m¹A modification and mediate its downstream effects. The YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3) have been identified as readers of m¹A.[9] YTHDF1 is associated with increased translation efficiency of m¹A-containing RNAs, while YTHDF2 and YTHDF3 are involved in regulating their stability and decay.[9]

Biological Functions and Signaling Pathways

The m¹A modification plays a crucial role in various fundamental cellular processes, primarily by modulating RNA stability and translation.

Regulation of Translation

m¹A modification is a key regulator of protein synthesis.

  • tRNA Stability and Function: m¹A58 is critical for the structural integrity of tRNAs, ensuring efficient and accurate decoding during translation.[6][7]

  • mRNA Translation: In mRNA, m¹A in the 5'UTR can enhance translation initiation by resolving secondary structures, making the ribosome binding site more accessible.[9] Conversely, m¹A in the coding region can stall ribosomes and inhibit translation elongation.[9]

RNA Stability and Degradation

The demethylase ALKBH3 can remove m¹A marks, thereby influencing the stability of target mRNAs. For example, demethylation of m¹A in the 5'UTR of CSF-1 mRNA by ALKBH3 increases the mRNA's half-life. Demethylation of tRNA by ALKBH3 can also make it more susceptible to cleavage by angiogenin, leading to the production of tRNA-derived small RNAs (tDRs) that can influence ribosome assembly and apoptosis.[11]

Role in Disease

Dysregulation of m¹A modification has been implicated in several diseases, most notably cancer.

  • Oncogenesis: The m¹A writer complex TRMT6/TRMT61A has been shown to be upregulated in certain cancers, such as liver cancer, where it promotes tumorigenesis by enhancing the translation of specific oncogenic proteins.[12] Similarly, the demethylase ALKBH3 is often overexpressed in cancers and can promote cancer cell proliferation and invasion.[11]

Quantitative Data on m¹A Modification

The abundance of m¹A varies across different RNA types and cellular conditions. The following table summarizes representative quantitative data.

RNA TypePosition(s)Abundance (m¹A/A ratio)Organism/Cell LineReference(s)
mRNAVarious~0.02%Human cell lines[5]
tRNA (cytoplasmic)58, 9HighEukaryotes[5]
tRNA (mitochondrial)9HighHuman[5]
rRNA (16S)947VariesHuman mitochondria[9]

Experimental Protocols for m¹A Analysis

Several methods are available for the detection and quantification of m¹A modifications.

Global m¹A Quantification

Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Protocol:

  • RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., tRNA, mRNA) from cells or tissues.

  • RNA Digestion: Digest the RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify them using tandem mass spectrometry. The amount of m¹A is typically normalized to the amount of unmodified adenosine (B11128) (A).

Locus-Specific m¹A Detection

Method: m¹A-Reverse Transcription Signature (m¹A-seq)

Protocol:

  • RNA Isolation: Isolate the RNA of interest.

  • Reverse Transcription: Perform reverse transcription on the RNA. The m¹A modification can cause the reverse transcriptase to stall or misincorporate a different nucleotide at the modification site.[8][13][14]

  • Library Preparation and Sequencing: Prepare a cDNA library and perform high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to identify sites of frequent reverse transcription termination or nucleotide misincorporation, which are indicative of m¹A modifications.[13]

Antibody-Based m¹A Detection

Method: m¹A Immunoprecipitation followed by Sequencing (m¹A-IP-seq or m¹A-miCLIP)

Protocol:

  • RNA Fragmentation: Isolate and fragment the RNA.

  • Immunoprecipitation: Use an antibody specific to m¹A to enrich for RNA fragments containing the modification.

  • Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated RNA fragments.

  • Data Analysis: Map the sequencing reads to the transcriptome to identify the locations of m¹A modifications.

Visualizations of Pathways and Workflows

The m¹A Regulatory Pathway

m1A_pathway cluster_writer Writer Complex cluster_eraser Erasers cluster_reader Readers cluster_rna RNA Substrate cluster_function Biological Function TRMT6_61A TRMT6/TRMT61A m1A_RNA m1A-modified RNA TRMT6_61A->m1A_RNA Methylation ALKBH3 ALKBH3 Unmodified_RNA Unmodified RNA (A) ALKBH1 ALKBH1 YTHDF1 YTHDF1 Translation_up Increased Translation YTHDF1->Translation_up YTHDF2_3 YTHDF2/3 Stability_down Decreased Stability / Decay YTHDF2_3->Stability_down m1A_RNA->ALKBH3 Demethylation m1A_RNA->ALKBH1 Demethylation m1A_RNA->YTHDF1 m1A_RNA->YTHDF2_3 Structure RNA Structure & Stability m1A_RNA->Structure m1A_IP_seq_workflow start Start: Cellular RNA rna_isolation 1. RNA Isolation start->rna_isolation fragmentation 2. RNA Fragmentation rna_isolation->fragmentation immunoprecipitation 3. Immunoprecipitation with anti-m1A antibody fragmentation->immunoprecipitation washing 4. Washing immunoprecipitation->washing elution 5. Elution of m1A-RNA washing->elution library_prep 6. Library Preparation elution->library_prep sequencing 7. High-Throughput Sequencing library_prep->sequencing analysis 8. Data Analysis (Peak Calling) sequencing->analysis end End: m1A map analysis->end

References

1-Methyluracil: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyluracil (1-MU), a methylated derivative of the pyrimidine (B1678525) base uracil (B121893), has garnered significant interest in various scientific disciplines due to its diverse biological activities. Since its discovery, it has been investigated for its role in promoting tissue regeneration, its anabolic effects, and its influence on hematopoiesis. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and the current understanding of its biological mechanisms of action.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work on pyrimidine chemistry in the late 19th century by German chemists Robert Behrend and Paul Roosen. Their extensive investigations into the synthesis of uric acid and its derivatives, published in Justus Liebigs Annalen der Chemie, laid the foundation for the synthesis of a wide array of substituted pyrimidines. While a singular publication detailing the very first synthesis of this compound is not readily apparent, its synthesis would have been a logical extension of the methods they developed for the methylation of the pyrimidine ring. The primary approach during this era involved the condensation of a urea (B33335) derivative with a β-keto ester to form the core pyrimidine structure, which could then be subjected to methylation.

Physicochemical and Spectroscopic Data

This compound is a crystalline solid with the chemical formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol .[1] Its structural and spectroscopic data are crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name1-methylpyrimidine-2,4(1H,3H)-dione[1]
CAS Number615-77-0[1]
Molecular FormulaC₅H₆N₂O₂[1]
Molecular Weight126.11 g/mol [1]
Melting Point236-238 °C

Table 2: Spectroscopic Data of this compound

TechniqueDataReference
¹H NMR (Solvent: DMSO-d₆)δ 7.55 (d, 1H, J=7.8 Hz, H-6), 5.58 (d, 1H, J=7.8 Hz, H-5), 3.17 (s, 3H, N1-CH₃)
¹³C NMR (Solvent: DMSO-d₆)δ 164.2 (C-4), 151.8 (C-2), 142.1 (C-6), 100.9 (C-5), 34.2 (N1-CH₃)[2][3]
Mass Spectrometry (EI) m/z (%): 126 (M⁺, 100), 83 (M⁺-HNCO, 55), 69 (20), 55 (30), 42 (45)

Experimental Protocols

Historical Synthesis: A Plausible Reconstruction

Based on the work of Behrend and Roosen, a likely 19th-century synthesis of this compound would have involved the methylation of uracil or a precursor. A general representation of such a synthesis is outlined below. It is important to note that the exact reagents and conditions from the original synthesis may have varied.

Conceptual Historical Synthesis of this compound

historical_synthesis Uracil Uracil Reaction_Vessel Reaction Vessel Uracil->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Reaction_Vessel Base Base (e.g., Sodium Ethoxide) Base->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Methylation N1-Methylation Reaction_Vessel->Methylation One_Methyluracil This compound Methylation->One_Methyluracil Purification Purification (Crystallization) One_Methyluracil->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Conceptual workflow of a plausible 19th-century synthesis of this compound.

Protocol:

  • Preparation of the Reactants: Uracil would be dissolved or suspended in a suitable solvent, such as ethanol, in a reaction vessel. A base, like sodium ethoxide, would be added to deprotonate the uracil, making it more nucleophilic.

  • Methylation: A methylating agent, for example, methyl iodide, would then be added to the reaction mixture. The reaction would proceed via nucleophilic substitution, with the uracil anion attacking the methyl group of the methylating agent. This would likely result in a mixture of N1 and N3-methylated products.

  • Workup and Isolation: After the reaction was complete, the solvent would be removed, and the crude product would be isolated.

  • Purification: The separation of this compound from the N3-methylated isomer and any unreacted starting material would have been achieved through fractional crystallization, a common purification technique of that era.

Modern Synthesis: N1-Alkylation of Uracil

Modern synthetic methods offer more control and higher yields for the selective N1-alkylation of uracil. One common approach involves the use of a protecting group for the N3 position, followed by methylation and deprotection.

Modern Synthesis Workflow for this compound

modern_synthesis Uracil Uracil Protection N3-Protection (e.g., with a silyl (B83357) group) Uracil->Protection N3_Protected_Uracil N3-Protected Uracil Protection->N3_Protected_Uracil Methylation N1-Methylation (e.g., CH₃I, base) N3_Protected_Uracil->Methylation N1_Methyl_N3_Protected N1-Methyl-N3-Protected Uracil Methylation->N1_Methyl_N3_Protected Deprotection N3-Deprotection (e.g., TBAF) N1_Methyl_N3_Protected->Deprotection One_Methyluracil This compound Deprotection->One_Methyluracil Purification Purification (Chromatography) One_Methyluracil->Purification Final_Product High Purity this compound Purification->Final_Product

Caption: A typical modern synthetic workflow for the selective synthesis of this compound.

Detailed Protocol:

  • N3-Protection: Uracil is reacted with a suitable protecting group, such as a silylating agent (e.g., tert-butyldimethylsilyl chloride), in the presence of a base (e.g., imidazole) in an aprotic solvent (e.g., DMF). This selectively protects the N3 position.

  • N1-Methylation: The N3-protected uracil is then treated with a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile). The methylation occurs selectively at the unprotected N1 position.

  • N3-Deprotection: The protecting group at the N3 position is removed using a suitable deprotecting agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

  • Purification: The final product, this compound, is purified using column chromatography to yield a highly pure compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 90° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically applied.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its roles in tissue regeneration, anabolic processes, and leucopoiesis being the most prominent.

Tissue Regeneration and Wound Healing

Methyluracil and its derivatives have been shown to accelerate wound healing.[4] This is attributed to their ability to stimulate epidermal proliferation and enhance the fibroblastic component of the inflammatory response.[4] While the precise signaling pathways for this compound are still under investigation, the regenerative effects of similar compounds suggest the involvement of pathways that regulate cell growth and proliferation.

Hypothesized Signaling Pathway for this compound-Induced Tissue Regeneration

wound_healing cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Fibroblast, Keratinocyte) One_Methyluracil This compound Receptor Putative Receptor One_Methyluracil->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt pathways) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., c-Myc, AP-1) Signaling_Cascade->Transcription_Factors Gene_Expression Increased Expression of Growth Factors & Cell Cycle Genes Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation & ECM Production Gene_Expression->Cellular_Response anabolic_pathway One_Methyluracil This compound Upstream_Regulator Upstream Regulator One_Methyluracil->Upstream_Regulator mTORC1 mTORC1 Activation Upstream_Regulator->mTORC1 S6K1 p70S6K Activation mTORC1->S6K1 fourEBP1 4E-BP1 Inhibition mTORC1->fourEBP1 Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Muscle_Growth Muscle Hypertrophy Protein_Synthesis->Muscle_Growth leucopoiesis One_Methyluracil This compound Bone_Marrow Bone Marrow Microenvironment One_Methyluracil->Bone_Marrow Cytokine_Production Modulation of Cytokine and Growth Factor Production (e.g., G-CSF, GM-CSF) Bone_Marrow->Cytokine_Production HSCs Hematopoietic Stem Cells (HSCs) HSC_Proliferation HSC Proliferation and Differentiation HSCs->HSC_Proliferation Cytokine_Production->HSCs Leukocytes Increased Leukocyte Production HSC_Proliferation->Leukocytes

References

The Natural Occurrence of 1-Methyluracil in Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyluracil, a methylated derivative of the pyrimidine (B1678525) nucleobase uracil (B121893), is a naturally occurring metabolite that has been identified in a select number of plant and fungal species. Despite its confirmed presence in these organisms, a comprehensive understanding of its biosynthesis, physiological concentrations, and functional roles remains largely uncharted territory in scientific literature. This technical guide synthesizes the current knowledge on the natural occurrence of this compound, highlighting its known sources and the significant gaps in our understanding of its biological significance. Furthermore, this document provides detailed, adaptable experimental protocols for the detection and quantification of this compound in biological matrices, aiming to facilitate future research in this area. While no specific signaling pathways involving this compound have been elucidated to date, this guide presents a putative biosynthetic pathway and a comprehensive experimental workflow to stimulate further investigation into the metabolism and function of this intriguing molecule.

Introduction

This compound is a pyrimidone derivative, structurally defined as uracil with a methyl group at the N1 position.[1][2][3] As a metabolite and a nucleobase analogue, its presence in living organisms suggests potential roles in nucleic acid metabolism, cellular signaling, or as a secondary metabolite with specialized functions.[1] To date, the natural occurrence of this compound has been reported in the plant species Alangium salviifolium and Melochia pyramidata, as well as the entomopathogenic fungus Ophiocordyceps sinensis.[1] However, beyond these initial identifications, there is a conspicuous absence of quantitative data and functional studies in the existing scientific literature. This guide aims to consolidate the available information and provide a framework for future research.

Natural Occurrence of this compound

The documented presence of this compound is limited to a few species across the plant and fungal kingdoms.

  • In Plants:

    • Alangium salviifolium : This medicinal plant has been the subject of phytochemical analyses that have identified this compound as one of its constituents.[4][5][6][7][8]

    • Melochia pyramidata : Reports indicate the presence of this compound within this plant species.[9][10][11]

  • In Fungi:

    • Ophiocordyceps sinensis : Metabolomic studies of this well-known medicinal fungus have confirmed the presence of this compound.[12][13][14][15]

It is important to note that while the presence of this compound in these organisms is documented, there is currently no publicly available quantitative data on its concentration in any specific tissue or developmental stage.

Biosynthesis of this compound (Putative Pathway)

The precise enzymatic pathway for the biosynthesis of this compound has not been experimentally elucidated in any organism. However, based on the known principles of nucleotide metabolism and enzymatic methylation, a putative pathway can be proposed. It is hypothesized that this compound is synthesized via the direct methylation of uracil by a specific N1-uracil methyltransferase. This enzyme would utilize a methyl donor, most commonly S-adenosyl-L-methionine (SAM).

Further research is required to identify and characterize the specific methyltransferase responsible for this reaction in the organisms where this compound is found.

Putative Biosynthesis of this compound Uracil Uracil Methyltransferase Uracil N1-Methyltransferase (Putative) Uracil->Methyltransferase Substrate SAM S-adenosyl-L-methionine (SAM) SAM->Methyltransferase Methyl Donor SAH S-adenosyl-L-homocysteine (SAH) Methyltransferase->SAH Byproduct This compound This compound Methyltransferase->this compound Product

Figure 1: Putative biosynthetic pathway for this compound.

Physiological Role and Signaling Pathways

The physiological function of this compound in the organisms in which it is found remains unknown. As a modified nucleobase, it could potentially be involved in:

  • Nucleic Acid Metabolism: While uracil is a component of RNA, the incorporation of this compound into nucleic acids has not been reported. It may act as a metabolic intermediate or a regulator of nucleotide pools.

  • Secondary Metabolism: this compound could be a secondary metabolite with a specific ecological role, such as defense against pathogens or herbivores.

  • Cellular Signaling: Modified nucleobases can sometimes act as signaling molecules. However, no signaling pathways involving this compound have been identified to date.

The absence of information on its physiological role and signaling involvement represents a significant knowledge gap and a promising area for future research.

Quantitative Data

A thorough review of the scientific literature reveals a notable lack of quantitative data regarding the concentration of this compound in any biological sample. To facilitate future research, this guide provides detailed experimental protocols for the quantification of this compound.

Table 1: Quantitative Data on this compound in Organisms

OrganismTissue/Cellular ComponentConcentrationReference
Alangium salviifoliumNot SpecifiedData Not AvailableN/A
Melochia pyramidataNot SpecifiedData Not AvailableN/A
Ophiocordyceps sinensisNot SpecifiedData Not AvailableN/A

Experimental Protocols

The following protocols are adapted from established methods for the analysis of uracil and its methylated analogs and can be optimized for the specific quantification of this compound in plant and fungal matrices.[16][17][18]

Sample Preparation

The choice of sample preparation method is critical for the accurate quantification of this compound and will depend on the nature of the biological matrix.

Protocol 6.1.1: Extraction from Plant Material

  • Harvesting and Homogenization: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction: Resuspend the powdered tissue in a pre-chilled extraction solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v).

  • Sonication and Incubation: Sonicate the mixture for 15 minutes in an ice bath, followed by incubation at 4°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For enhanced recovery, the pellet can be re-extracted, and the supernatants pooled.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.

Protocol 6.1.2: Extraction from Fungal Material

  • Harvesting and Lysis: Harvest fungal mycelia or fruiting bodies and freeze-dry. Grind the lyophilized material to a fine powder.

  • Solvent Extraction: Suspend the fungal powder in an appropriate extraction solvent (e.g., a mixture of methanol (B129727), acetonitrile, and water).

  • Bead Beating: For efficient cell lysis, add glass or zirconium beads and homogenize using a bead beater for 5-10 minutes.

  • Centrifugation and Filtration: Follow steps 4-6 from Protocol 6.1.1.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound.

Protocol 6.2.1: HPLC-UV Analysis

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of a polar solvent (e.g., water with 0.1% formic acid) and a less polar organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for optimal separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the absorbance at the λmax of this compound (approximately 260 nm).

  • Quantification: Prepare a standard curve using a certified this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and specificity, making it ideal for detecting low abundance metabolites.

Protocol 6.3.1: LC-MS/MS Analysis

  • Chromatographic System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 or HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient elution with mobile phases containing modifiers compatible with mass spectrometry (e.g., ammonium (B1175870) formate (B1220265) or formic acid).

  • Ionization: Electrospray ionization (ESI) in positive or negative mode should be optimized for this compound.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the molecular ion of this compound ([M+H]+ or [M-H]-), and the product ions will be specific fragments generated upon collision-induced dissociation. These transitions need to be determined by infusing a pure standard of this compound.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., this compound-d3) for the most accurate quantification. A standard curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Harvest Harvest Biological Material Homogenize Homogenize/Lyse Harvest->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter HPLC_UV HPLC-UV Analysis Filter->HPLC_UV LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Standard_Curve Generate Standard Curve HPLC_UV->Standard_Curve LC_MSMS->Standard_Curve Quantify Quantify this compound Standard_Curve->Quantify

Figure 2: General experimental workflow for the quantification of this compound.

Conclusion and Future Directions

This compound is a naturally occurring modified nucleobase with a confirmed but poorly understood presence in the plant and fungal kingdoms. This technical guide has summarized the current state of knowledge and highlighted the significant research opportunities that exist. The lack of quantitative data, a defined biosynthetic pathway, and an understanding of its physiological role presents a clear need for further investigation. The provided experimental protocols offer a starting point for researchers to begin to fill these knowledge gaps. Future research should focus on:

  • Quantitative analysis of this compound in its known biological sources to understand its abundance and distribution.

  • Identification and characterization of the Uracil N1-Methyltransferase responsible for its biosynthesis.

  • Functional studies , including genetic manipulation and metabolomic profiling, to elucidate its physiological role.

  • Screening of a wider range of organisms to determine the broader distribution of this compound in nature.

By addressing these questions, the scientific community can begin to unravel the biological significance of this intriguing metabolite.

References

Spectroscopic Analysis of 1-Methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Methyluracil is a pyrimidone derivative, specifically uracil (B121893) with a methyl group at the N1 position.[1][2] It holds significance in biochemical studies as it mimics the structure of uracil in ribonucleic acid (RNA), where ribose attaches at the N1 position.[3] Understanding its spectroscopic properties is crucial for its identification, characterization, and application in various research fields, including drug development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for easy reference and comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4][5]

¹H NMR Data (Solvent: DMSO-d₆) [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.2 (approx.)Singlet (broad)1HNH
7.5 - 7.6Doublet1HC6-H
5.5 - 5.6Doublet1HC5-H
3.1 - 3.2Singlet3HN1-CH

¹³C NMR Data (Solvent: DMSO-d₆) [5]

Chemical Shift (δ) ppmAssignment
164.0 (approx.)C 4 (Carbonyl)
151.5 (approx.)C 2 (Carbonyl)
142.0 (approx.)C 6
100.5 (approx.)C 5
35.0 (approx.)N1-C H₃

IR spectroscopy provides information about the functional groups present in a molecule. The significant absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3000Strong, BroadN-H Stretching
3100 - 3000MediumC-H Stretching (aromatic/vinyl)
2950 - 2850WeakC-H Stretching (methyl)
1750 - 1650StrongC=O Stretching (amide carbonyls)
1650 - 1600MediumC=C Stretching
1450 - 1350MediumC-H Bending (methyl)

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₆N₂O₂), the molecular weight is approximately 126.11 g/mol .[1][6] The key mass-to-charge ratios (m/z) observed in the electron impact (EI) mass spectrum are presented below.

m/zRelative IntensityPossible Fragment
126High[M]⁺ (Molecular Ion)
83High[M - HNCO]⁺
82Medium[M - CO - H₂]⁺
55Low[C₃H₃O]⁺
42Medium[C₂H₂O]⁺

Source: Based on data available from PubChem and other spectral databases.[1]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are intended for researchers and scientists working with similar compounds.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial.[8][9]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.[7][9]

    • To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

    • The final solution depth in the NMR tube should be between 4.0 and 5.0 cm.[9]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if the solvent signal is not used.[7][10]

    • Cap the NMR tube securely.[9]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[9]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[9]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).[9]

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the data.[9]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the reference signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Attenuated Total Reflectance (ATR) is a common technique for solid samples as it requires minimal sample preparation.[11]

  • Sample Preparation:

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.[11]

    • Acquire the IR spectrum of the sample. The instrument will measure the absorbance of infrared light at different wavenumbers.[11]

  • Data Processing:

    • The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Label the significant peaks corresponding to the functional groups present in this compound.

  • Sample Introduction:

    • For a solid sample like this compound, a direct insertion probe is typically used.

    • A small amount of the sample is placed in a capillary tube at the end of the probe.

    • The probe is inserted into the high-vacuum source of the mass spectrometer.[12]

    • The sample is gently heated to induce vaporization into the gas phase.[12]

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[13]

    • This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[13][14]

  • Mass Analysis:

    • The molecular ions and any fragment ions formed are accelerated by an electric field.[12]

    • The ions then travel through a magnetic or electric field, which deflects them based on their mass-to-charge ratio (m/z).[12][13] Lighter ions are deflected more than heavier ones.[13]

  • Detection:

    • An ion detector records the abundance of ions at each m/z value.

    • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment versus its m/z ratio.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Final Analysis Sample This compound (Solid) Prep_NMR Dissolve in DMSO-d6 Filter into NMR tube Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Vaporize Sample (Direct Insertion Probe) Sample->Prep_MS Acq_NMR Acquire 1H & 13C Spectra Prep_NMR->Acq_NMR Data_NMR NMR Spectral Data (Chemical Shifts, Couplings) Acq_NMR->Data_NMR Analysis Structural Elucidation & Characterization Data_NMR->Analysis Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_IR->Analysis Acq_MS Ionize (EI) & Detect Fragments Prep_MS->Acq_MS Data_MS Mass Spectrum (m/z Ratios) Acq_MS->Data_MS Data_MS->Analysis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

fragmentation_pathway M This compound [C5H6N2O2]˙+ m/z = 126 F1 [M - HNCO]˙+ m/z = 83 M->F1 Retro-Diels-Alder (common for pyrimidines) F2 [M - CO]˙+ m/z = 98 M->F2 F3 [C3H3O]+ m/z = 55 F1->F3 F4 [C2H2O]˙+ m/z = 42 F1->F4 Neutral1 - HNCO Neutral2 - CO Neutral3 - HCN Neutral4 - C2H3NO

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

1-Methyluracil molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyluracil, a pyrimidine (B1678525) derivative, is a molecule of significant interest in biochemical and pharmaceutical research. As a modified nucleobase, it plays a role as a metabolite and serves as a foundational structure for the development of various therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed experimental protocol for its synthesis, and a representative workflow for the evaluation of its biological activity. The information is presented to support researchers and professionals in drug development in their understanding and utilization of this compound.

Core Physicochemical Properties

This compound is a pyrimidone that is uracil (B121893) with a methyl group substituent at position 1.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂--INVALID-LINK--
Molecular Weight 126.11 g/mol --INVALID-LINK--
CAS Number 615-77-0--INVALID-LINK--
IUPAC Name 1-methylpyrimidine-2,4-dione--INVALID-LINK--
Appearance Colorless powder--INVALID-LINK--
Melting Point 236-238 °C--INVALID-LINK--
Solubility Soluble in 1 M NaOH (50 mg/mL)--INVALID-LINK--
SMILES CN1C=CC(=O)NC1=O--INVALID-LINK--
InChIKey XBCXJKGHPABGSD-UHFFFAOYSA-N--INVALID-LINK--

Synthesis of this compound: A Detailed Experimental Protocol

The following protocol describes a representative method for the synthesis of this compound, adapted from established procedures for related uracil derivatives. This method involves the methylation of uracil.

Materials:

  • Uracil

  • Dimethyl sulfate (B86663) (DMS)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of uracil in a suitable volume of dimethylformamide (DMF).

    • To this solution, add a molar excess of anhydrous potassium carbonate (K₂CO₃), which acts as a base.

  • Methylation Reaction:

    • Slowly add one molar equivalent of dimethyl sulfate (DMS) to the stirring suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

    • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (K₂CO₃).

    • Evaporate the DMF solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with water to remove any remaining DMF and inorganic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethanol-diethyl ether, to yield pure this compound as a colorless crystalline solid.

Biological Activity and Experimental Workflows

Derivatives of uracil have shown a range of biological activities, including antiviral and anticancer effects.[3][4] The following section outlines a general experimental workflow to assess the potential anticancer activity of this compound.

In Vitro Evaluation of Anticancer Activity

A common initial step in assessing the anticancer potential of a compound is to determine its effect on the viability of cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).[5]

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. The results can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for investigating the anticancer properties of this compound, starting from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_conclusion Conclusion start Synthesized this compound cell_viability Cell Viability Assay (e.g., MTT) - Determine IC50 values in various cancer cell lines start->cell_viability Treat cells apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) - Investigate induction of programmed cell death cell_viability->apoptosis_assay If cytotoxic cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) - Determine effects on cell cycle progression cell_viability->cell_cycle_analysis If cytostatic western_blot Western Blot Analysis - Analyze expression of key signaling proteins (e.g., caspases, cyclins) apoptosis_assay->western_blot cell_cycle_analysis->western_blot conclusion Elucidation of Anticancer Mechanism western_blot->conclusion

Caption: Workflow for investigating the anticancer activity of this compound.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural similarity to uracil suggests potential interference with nucleic acid metabolism. Uracil derivatives are known to exert their biological effects through various mechanisms, including the inhibition of enzymes crucial for DNA and RNA synthesis, leading to the disruption of cellular proliferation. For instance, the well-known anticancer drug 5-fluorouracil, a uracil analog, inhibits thymidylate synthase, thereby disrupting DNA synthesis. Other uracil derivatives have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the context of antiviral therapy.[3] Further research is required to elucidate the precise signaling pathways affected by this compound. A plausible starting point for investigation would be the pathways involved in pyrimidine metabolism and their downstream effects on cell cycle regulation and apoptosis.

The diagram below illustrates a generalized representation of a cell signaling cascade that could be investigated to understand the effects of a novel compound like this compound on cancer cells.

signaling_pathway cluster_input Stimulus cluster_pathway Intracellular Signaling cluster_output Cellular Response compound This compound enzyme Target Enzyme (e.g., Thymidylate Synthase, Kinase) compound->enzyme Inhibition/Modulation signaling_cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) enzyme->signaling_cascade Signal Transduction transcription_factor Transcription Factor Activation/Inhibition (e.g., p53, NF-κB) signaling_cascade->transcription_factor apoptosis Apoptosis transcription_factor->apoptosis cell_cycle_arrest Cell Cycle Arrest transcription_factor->cell_cycle_arrest

Caption: Hypothetical signaling pathway for this compound's anticancer effects.

Conclusion

This compound presents a valuable scaffold for chemical and biological investigations. This guide has provided essential data on its physicochemical properties, a detailed synthetic protocol, and a strategic workflow for exploring its potential therapeutic applications, particularly in oncology. The provided diagrams offer a visual representation of experimental logic and potential mechanisms of action. It is anticipated that this technical resource will facilitate further research into the biological roles and therapeutic potential of this compound and its derivatives.

References

solubility and stability of 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 1-Methyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a methylated derivative of uracil (B121893), a pyrimidine (B1678525) base found in ribonucleic acid (RNA). As a nucleobase analogue, it serves as a crucial building block in biochemical research and is investigated for its potential therapeutic applications.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery, formulation development, and various in vitro and in vivo studies. This guide provides a comprehensive overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and process visualizations.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound is a weak acid with a pKa of approximately 9.5-9.8, and its solubility is highly dependent on the pH of the medium.[3]

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in various solvents.

SolventTemperatureConcentrationReference
WaterNot Stated20 g/L[4]
1 M Sodium Hydroxide (NaOH)Not Stated50 mg/mL[1][3][4]
Dimethyl Sulfoxide (DMSO)Room TemperatureCommonly used for stock solutions[3]

Note: In acidic or neutral conditions (pH < pKa), this compound exists in its less soluble, non-ionized form. Under alkaline conditions (pH > pKa), it deprotonates to form a more soluble salt and is freely soluble in aqueous solutions of alkali hydroxides.[3]

Factors Influencing Solubility
  • pH: As a weak acid, the solubility of this compound increases significantly in alkaline solutions.[3]

  • Temperature: Generally, solubility increases with temperature. Pre-warming aqueous media to 37°C can help prevent precipitation when adding a concentrated stock solution.[3]

  • Co-solvents: The use of organic co-solvents like DMSO can enhance solubility, but the final concentration must be kept low (typically <0.5%) in cell-based assays to avoid solvent-induced toxicity.[3]

Stability Profile

The chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and degradation pathways. Key factors affecting its stability include pH, temperature, and light.

pH and Temperature Stability

This compound's stability is influenced by both pH and temperature. Degradation rates tend to increase at lower pH values and higher temperatures. For instance, studies on similar molecules show that degradation is significantly reduced at refrigerated temperatures (e.g., 5°C) compared to room temperature, regardless of the pH.

Photostability

Like other pyrimidine analogues, this compound can be susceptible to photodegradation. The primary photophysical event upon UV irradiation is the population of the S₁ (ππ*) bright state. From there, deactivation can occur through internal conversion to the ground state or via intersystem crossing (ISC) to the triplet state manifold, which can lead to photochemical reactions.[5]

Metabolic Degradation

This compound, being structurally related to uracil, is expected to follow a similar catabolic pathway. The degradation of pyrimidines is a multi-step enzymatic process. The rate-limiting enzyme in this pathway is dihydropyrimidine (B8664642) dehydrogenase (DPD), which catalyzes the reduction of the pyrimidine ring.[6][7] This is followed by hydrolytic ring opening and subsequent reactions to yield β-alanine, ammonia, and carbon dioxide.[8]

cluster_stability Factors Affecting this compound Stability cluster_factors This compound This compound Degradation Degradation This compound->Degradation leads to pH pH Degradation->pH Temp Temperature Degradation->Temp Light Light (UV) Degradation->Light Enzymes Enzymes (e.g., DPD) Degradation->Enzymes start Start prep Add excess this compound to solvent start->prep equilibrate Equilibrate on shaker (24-48h at constant T) prep->equilibrate separate Separate solid from liquid (Centrifuge or Filter) equilibrate->separate quantify Quantify concentration of supernatant (HPLC/UV) separate->quantify end End quantify->end MU This compound DHU 5,6-Dihydro-1-methyluracil MU->DHU Dihydropyrimidine Dehydrogenase (DPD) UP N-Carbamoyl-β-aminobutyric acid DHU->UP Dihydropyrimidinase (DHP) BA β-Aminobutyric acid UP->BA Ureidopropionase (UP) End {NH₃ + CO₂} BA->End Further Metabolism

References

A Technical Guide to the Potential Therapeutic Effects of 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyluracil (1-MU) is a pyrimidine (B1678525) derivative and a methylated form of uracil (B121893), a fundamental component of ribonucleic acid (RNA).[1][2] While its role as a metabolite and its biochemical properties are established, comprehensive data on its direct therapeutic effects remain limited.[1][3] This technical guide explores the potential therapeutic applications of this compound by examining the well-documented activities of its closely related structural isomer, 6-Methyluracil (often referred to simply as Methyluracil), and other uracil derivatives. The primary therapeutic avenues discussed include tissue regeneration, immunomodulation, anti-inflammatory action, and antiviral activity. This document provides a framework for future research by detailing relevant experimental protocols, summarizing available quantitative data, and visualizing potential mechanisms of action and workflows.

Introduction to this compound

This compound is a pyrimidone, specifically uracil with a methyl group substituted at the N1 position.[4][5] Its chemical formula is C₅H₆N₂O₂, and its CAS registry number is 615-77-0.[1][6] Although it is a compound of significant biochemical interest, particularly in studies of hydrogen bond formation and as a component of RNA, dedicated research into its specific pharmacological effects is not extensive.[3][5]

Given the scarcity of direct data, this guide extrapolates the potential therapeutic effects of 1-MU from studies on the following related compounds:

  • 6-Methyluracil (6-MU): A structural isomer with a broad history of clinical use as a regenerative, anabolic, and immunomodulatory agent.[7][8]

  • Methylthiouracil (MTU): A thiourea (B124793) derivative used to infer potential anti-inflammatory mechanisms due to its structural similarity.[9]

  • Other Uracil Derivatives: Various synthetic uracil analogues that have been investigated for specific activities, such as antiviral effects.[10][11]

The following sections will delve into these potential therapeutic areas, presenting data and protocols from these related compounds as a basis for designing future studies on this compound.

Potential for Tissue Regeneration and Wound Healing

The most well-documented therapeutic application of the methyluracil scaffold, primarily from studies on 6-Methyluracil, is its role as a potent stimulant of tissue regeneration.[8][12]

Mechanism of Action

The primary mechanism is believed to involve the pyrimidine salvage pathway.[7] As a pyrimidine derivative, methyluracil can act as a precursor for nucleic acid synthesis, facilitating its incorporation into newly formed DNA and RNA.[7] This action enhances the rate of cell division and protein synthesis, leading to accelerated tissue repair and regeneration.[7][8] This anabolic effect is also associated with an increase in hypophyseal prolactin production.[8] In topical applications for wound healing, it has been shown to stimulate epidermal proliferation and enhance the fibroblastic component of the inflammatory response.[13][14]

G substance substance pathway pathway process process outcome outcome m0 Methyluracil (e.g., 6-Methyluracil) p1 Pyrimidine Salvage Pathway m0->p1 p2 Incorporation into DNA and RNA p1->p2 pr1 Increased Nucleic Acid Synthesis p2->pr1 pr2 Increased Protein Synthesis p2->pr2 o1 Accelerated Cell Division pr1->o1 o2 Enhanced Tissue Regeneration & Repair pr2->o2 pr3 Stimulation of Fibroblasts and Epithelial Cells pr3->o2 o1->o2

Caption: Proposed mechanism for Methyluracil-induced tissue regeneration.

Quantitative Data

Direct quantitative data for this compound's regenerative effects are unavailable. However, studies on 6-substituted uracil derivatives provide context for evaluating proliferative activity.

CompoundMaximum Tolerated Dose (MTD) on Lung CellsNotes
6-Methyluracil0.24 mMBaseline compound with a known broad therapeutic effect.[15]
3-Methyl-6-cyclopropyluracil~0.96 mM (4x higher than 6-MU)Demonstrated a high level of cell proliferation.[15]
1-Butyl-6-methyluracil~0.96 mM (4x higher than 6-MU)Also showed a high level of cell proliferation.[15]
Experimental Protocol: Animal Wound Healing Model

This protocol is based on studies evaluating the wound-healing properties of methyluracil-containing ointments on burn injuries in rats.[13][14]

  • Animal Model: Wistar rats are typically used.

  • Injury Induction: A standardized thermal burn is created on the dorsal skin of anesthetized animals.

  • Treatment Groups:

    • Control Group (placebo ointment/no treatment).

    • Test Group (ointment containing a specified concentration of this compound).

    • Positive Control Group (ointment containing a known healing agent, e.g., 6-Methyluracil).

  • Application: The ointment is applied topically to the wound area daily for a predefined period (e.g., 7-21 days).

  • Assessment:

    • Macroscopic: Wound closure rate is measured periodically using digital imaging and planimetry.

    • Histological: Skin biopsies are collected at the end of the study. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal proliferation, fibroblast activity, collagen deposition, and inflammatory cell infiltration.

  • Data Analysis: Morphometric analysis is performed to quantify parameters such as epidermal thickness and fibroblast density. Statistical comparisons are made between groups.

Potential Anti-inflammatory and Immunomodulatory Effects

Evidence from related compounds suggests that the methyluracil structure may possess significant anti-inflammatory and immunomodulatory properties.[8][9]

Mechanism of Action

Two primary mechanisms are proposed based on related compounds:

  • Leukopoiesis and Immune Stimulation (from 6-Methyluracil): 6-MU acts as a leukopoietic stimulant, increasing the production of white blood cells.[7] It also enhances general immune function by increasing phagocytosis and antibody production.[8]

  • Cytokine Suppression (hypothesized from Methylthiouracil): The structurally similar compound Methylthiouracil (MTU) has been shown in vitro to suppress the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cells stimulated with lipopolysaccharide (LPS).[9] This suppression is mediated by the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinases 1/2 (ERK1/2).[9] It is plausible that this compound could share this mechanism.

G stimulus stimulus pathway pathway inhibitor inhibitor outcome outcome lps Inflammatory Stimulus (e.g., LPS) erk MAPK / ERK Signaling lps->erk activates nfkb NF-κB Signaling lps->nfkb activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) erk->cytokines promotes production nfkb->cytokines promotes production mtu Methylthiouracil (proxy for 1-MU) mtu->erk inhibits? mtu->nfkb inhibits?

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Quantitative Data

Direct in vitro anti-inflammatory data for this compound is not currently available. The table below provides IC₅₀ values for common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) from a protein denaturation assay, which is a standard screening method for anti-inflammatory activity. This serves as a benchmark for future validation studies of this compound.[9]

DrugIC₅₀ (µg/mL) in Protein Denaturation Assay
This compound Data not available
Diclofenac Sodium43.78 - 64.30
Ibuprofen69.34 - 81.50
Aspirin> 1000
Experimental Protocol: In Vitro Cytokine Production Assay

This protocol is designed to validate the potential anti-inflammatory effects of this compound by measuring its impact on cytokine production in immune cells.[9]

  • Cell Culture: Culture a suitable immune cell line, such as RAW 264.7 murine macrophages or human umbilical vein endothelial cells (HUVECs), in appropriate growth media.

  • Treatment: Seed cells in multi-well plates. Once adhered, pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1-2 hours. Include a vehicle control group.

  • Stimulation: Induce an inflammatory response by adding an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (excluding the negative control group).

  • Incubation: Incubate the cells for a specified period (e.g., 12-24 hours) to allow for cytokine production and release.

  • Quantification: Collect the cell culture supernatant. Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of cytokine production for each concentration of this compound relative to the LPS-stimulated control. Calculate the IC₅₀ value. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.

Potential Antiviral Activity

The uracil scaffold is a pharmacophore present in many antiviral drugs.[16] While this compound itself has not been extensively profiled as an antiviral, numerous N-1 substituted uracil derivatives have demonstrated potent activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1).[10][11]

Mechanism of Action

For many uracil-based antivirals, the mechanism involves the inhibition of viral enzymes crucial for replication. In the case of HIV-1, N-1 substituted uracil derivatives often act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[17] They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA into DNA.

Quantitative Data for Related Uracil Derivatives

The following table summarizes the anti-HIV-1 activity of several synthetic 1,3,6-trisubstituted uracil derivatives. It is critical to note that these are complex molecules and not this compound, but they demonstrate the potential of the N-1 substituted uracil core.

CompoundEC₅₀ against HIV-1 (µM)Cytotoxicity (CC₅₀ in MT-4 cells, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
1f (N¹-picolyl-C⁶-azido-uracil derivative)0.050 ± 0.020> 214> 4280
1g (N¹-picolyl-C⁶-amino-uracil derivative)0.030 ± 0.030> 216> 7200
Data from a study on newly synthesized 1,3,6-trisubstituted uracils.[10]
Experimental Protocol: Anti-HIV-1 Cytopathogenicity Assay

This protocol details a common method for determining the in vitro antiviral activity of a compound against HIV-1.[10]

G step step culture culture measure measure calc calc s1 Culture MT-4 cells s3 Infect cells with HIV-1 (constant MOI) s1->s3 s2 Prepare serial dilutions of This compound s4 Add test compound dilutions to infected cells s2->s4 s3->s4 s5 Incubate for 4 days at 37°C s4->s5 s6 Add WST-8 tetrazolium dye s5->s6 s7 Measure absorbance (quantifies viable cells) s6->s7 s8 Calculate EC₅₀ (antiviral) and CC₅₀ (cytotoxicity) s7->s8

Caption: Experimental workflow for in vitro anti-HIV-1 activity validation.

  • Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection and cytopathic effects, are used.

  • Virus: A lab-adapted strain of HIV-1 is used at a predetermined multiplicity of infection (MOI).

  • Assay Procedure:

    • MT-4 cells (e.g., 1 x 10⁵ cells/mL) are infected with HIV-1.

    • The infected cells are immediately cultured in 96-well plates in the presence of various concentrations of the test compound (this compound).

    • Control wells include: virus-infected cells without compound (virus control), and mock-infected cells without compound (cell control).

  • Incubation: Plates are incubated for 4-5 days at 37°C in a 5% CO₂ atmosphere.

  • Viability Measurement: The number of viable cells is monitored using a colorimetric method, such as the water-soluble tetrazolium salt WST-8 assay. In this assay, mitochondrial dehydrogenases in viable cells convert WST-8 into a formazan (B1609692) dye, and the amount of color produced is proportional to the number of living cells.

  • Cytotoxicity Measurement: The cytotoxicity of the compound is evaluated in parallel on mock-infected cells using the same viability assay.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that achieves 50% protection against virus-induced cell death. The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces the viability of mock-infected cells by 50%.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic effects of this compound is sparse, the extensive data available for its structural isomer 6-Methyluracil and other uracil derivatives strongly suggest its potential in several key therapeutic areas. The most promising avenues for investigation are in tissue regeneration , anti-inflammatory/immunomodulatory applications , and antiviral therapies .

This guide provides a foundational framework for researchers and drug development professionals to initiate studies into this compound. The immediate next steps should involve direct experimental validation using the protocols outlined herein, including in vitro assays for anti-inflammatory and antiviral activity and in vivo models for wound healing. Such studies are essential to confirm whether the therapeutic potential inferred from related compounds translates to this compound and to establish its unique pharmacological profile.

References

1-Methyluracil as a Metabolite in Biochemical Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyluracil (1-mU) is a pyrimidine (B1678525) derivative recognized primarily as a minor metabolite in the catabolism of methylxanthines such as caffeine (B1668208) and theophylline (B1681296). However, its role as an endogenous metabolite and its potential involvement in independent biochemical pathways are areas of growing interest. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its metabolic pathways, potential signaling functions, and methodologies for its study. This document aims to serve as a foundational resource for researchers investigating the broader biological significance of this methylated pyrimidine.

Introduction

This compound is a pyrimidine base with a methyl group at the N1 position of the uracil (B121893) ring.[1][2][3][4] While its presence in biological systems has been acknowledged, its biochemical significance has largely been viewed through the lens of xenobiotic metabolism. This guide explores the current understanding of this compound not just as a byproduct of drug metabolism but as a potential endogenous molecule with its own metabolic fate and putative cellular functions. We will delve into its known and hypothesized biochemical pathways, present quantitative data where available, and provide detailed experimental protocols for its analysis, aiming to equip researchers with the necessary information to explore the uncharted aspects of this compound biochemistry.

Biochemical Pathways Involving this compound

The biochemical pathways of this compound can be categorized into its formation (anabolism) and breakdown (catabolism). While the exogenous pathway is well-documented, the endogenous pathways are less clear and are presented here based on established principles of pyrimidine metabolism.

Anabolic Pathways (Biosynthesis)

2.1.1. Exogenous Pathway: Metabolite of Methylxanthines

The most well-characterized route to this compound formation is as a downstream product of caffeine and theophylline metabolism. This pathway is a key indicator of the activity of specific drug-metabolizing enzymes.

  • Caffeine Metabolism: Caffeine (1,3,7-trimethylxanthine) is demethylated by cytochrome P450 enzymes, primarily CYP1A2, to various dimethylxanthines and monomethylxanthines. One of these metabolites is 1-methylxanthine, which is subsequently oxidized by xanthine (B1682287) oxidase (XO) to 1-methyluric acid. While not a direct precursor, this pathway highlights the enzymatic machinery capable of processing N1-methylated purines, and a similar logic can be applied to pyrimidines.

2.1.2. Hypothesized Endogenous Pathways

The existence of an endogenous pathway for this compound synthesis, independent of methylxanthine intake, is plausible and could occur through two primary mechanisms:

  • Direct Methylation of Uracil: This would involve the enzymatic transfer of a methyl group from a methyl donor, such as S-adenosyl-L-methionine (SAM), to the N1 position of a free uracil base. The enzyme responsible for this specific reaction, a putative "uracil N1-methyltransferase," has not yet been definitively identified in mammals for the production of free this compound. However, various tRNA methyltransferases are known to methylate uracil at different positions within the tRNA molecule.[5]

  • Degradation of Modified RNA: this compound is a known modification in certain RNA molecules. The turnover and degradation of these modified RNAs could release free this compound into the cellular environment.[6][7] This salvage pathway represents a likely source of endogenous this compound.

anabolism cluster_exogenous Exogenous Pathway cluster_endogenous Hypothesized Endogenous Pathways Caffeine Caffeine CYP1A2 CYP1A2 Caffeine->CYP1A2 Demethylation Methylxanthines 1-Methylxanthine One_Methyluracil This compound Methylxanthines->One_Methyluracil Metabolism CYP1A2->Methylxanthines XO Xanthine Oxidase Uracil Uracil Methyltransferase putative Uracil N1-Methyltransferase Uracil->Methyltransferase SAM S-Adenosyl-L- methionine (SAM) SAM->Methyltransferase SAH S-Adenosyl-L- homocysteine (SAH) Methyltransferase->SAH Methyltransferase->One_Methyluracil Modified_RNA N1-Methylated RNA Degradation RNA Degradation (e.g., via Exosome) Modified_RNA->Degradation Degradation->One_Methyluracil

Figure 1: Hypothesized anabolic pathways of this compound.
Catabolic Pathways (Degradation)

The specific enzymatic degradation of this compound has not been fully elucidated. However, it is likely to follow the general catabolic pathway for pyrimidine bases, which occurs primarily in the liver.[8] The presence of the N1-methyl group may influence the rate and specificity of the enzymes involved.

The canonical pyrimidine degradation pathway involves three key enzymes:

  • Dihydropyrimidine (B8664642) Dehydrogenase (DPD): This enzyme catalyzes the reduction of the pyrimidine ring. It is plausible that DPD can act on this compound to form 1-methyl-5,6-dihydrouracil.

  • Dihydropyrimidinase (DHP): This enzyme hydrolyzes the cyclic amide bond of the dihydropyrimidine ring to form an N-substituted β-ureidopropionate. In the case of 1-methyl-5,6-dihydrouracil, this would likely result in β-ureidoisobutyric acid.

  • β-Ureidopropionase: This enzyme cleaves the β-ureido acid to produce β-aminoisobutyric acid, ammonia, and carbon dioxide.

The final metabolites would then be excreted in the urine.

catabolism One_Methyluracil This compound DPD Dihydropyrimidine Dehydrogenase (DPD) One_Methyluracil->DPD Reduction Dihydro_1_mU 1-Methyl-5,6-dihydrouracil DHP Dihydropyrimidinase (DHP) Dihydro_1_mU->DHP Hydrolysis Ureido_acid β-Ureidoisobutyric acid Ureidopropionase β-Ureidopropionase Ureido_acid->Ureidopropionase Cleavage Final_products β-Aminoisobutyric acid + NH3 + CO2 DPD->Dihydro_1_mU DHP->Ureido_acid Ureidopropionase->Final_products hplc_workflow start Urine Sample centrifuge Centrifuge start->centrifuge add_is Add Internal Standard centrifuge->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc end Quantification hplc->end lcms_workflow start Plasma Sample add_is Add Stable Isotope Internal Standard start->add_is precipitate Protein Precipitation (Cold Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms end Quantification lcms->end

References

Unraveling the Intricacies of Molecular Recognition: A Technical Guide to the Theoretical Modeling of 1-Methyluracil Hydrogen Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical modeling of hydrogen bonding interactions in 1-methyluracil, a molecule of significant interest in biochemical and pharmaceutical research. By exploring the synergy between computational chemistry and experimental validation, this document aims to equip researchers with the knowledge to effectively model, analyze, and interpret the hydrogen bonding phenomena that govern the molecular interactions of this important uracil (B121893) derivative.

Introduction to this compound and the Significance of Hydrogen Bonding

This compound is a modified nucleobase, structurally analogous to thymine, and plays a crucial role in various biological processes. Its hydrogen bonding capabilities are fundamental to the structure and function of nucleic acids and protein-ligand interactions. A thorough understanding of these non-covalent interactions at a molecular level is paramount for rational drug design and the development of novel therapeutic agents. Theoretical modeling provides a powerful lens through which to investigate the nuanced energetics and geometries of these hydrogen bonds, offering insights that can be challenging to obtain through experimental methods alone.

Theoretical Approaches to Modeling Hydrogen Bonds

The accurate theoretical description of hydrogen bonding in this compound necessitates the use of sophisticated computational methods. The choice of methodology is a critical consideration, balancing computational cost with the desired accuracy.

Ab Initio and Density Functional Theory (DFT) Methods

High-level quantum mechanical calculations are essential for capturing the subtle electronic effects inherent in hydrogen bonding.

  • Ab Initio Methods: Techniques such as Møller-Plesset perturbation theory (MP2) provide a robust framework for calculating electron correlation effects, which are crucial for accurately describing dispersion interactions that contribute to hydrogen bond strength.

  • Density Functional Theory (DFT): DFT methods, particularly those employing hybrid functionals like B3LYP, offer a computationally efficient alternative to traditional ab initio methods. When paired with appropriate basis sets, such as 6-311++G**, DFT can yield reliable geometries and interaction energies for hydrogen-bonded systems.

Molecular Dynamics (MD) Simulations

Ab initio molecular dynamics simulations allow for the study of the dynamic nature of hydrogen bond networks in condensed phases.[1] By simulating the motion of atoms over time, these methods can reveal the transient nature of hydrogen bonds and provide insights into the vibrational spectra of these systems.[1]

Key Hydrogen Bonding Interactions of this compound

This compound possesses distinct hydrogen bond donor and acceptor sites, leading to the formation of various dimeric and higher-order structures. The primary interaction motif involves the formation of a centrosymmetric dimer through two N3–H···O4 hydrogen bonds.

Figure 1: Hydrogen bonding donor and acceptor sites on this compound.

Quantitative Analysis of Hydrogen Bonding

The following tables summarize key quantitative data obtained from theoretical studies on the hydrogen bonding interactions of this compound.

Interaction Energies of this compound Dimers

The interaction energy (ΔE) is a critical parameter for quantifying the strength of hydrogen bonds. It is typically calculated as the difference between the energy of the dimer and the sum of the energies of the individual monomers.

Computational MethodBasis SetInteraction Energy (kcal/mol)Reference
HF4-31G(d)-15.8The Effect of Hydrogen Bonding...[1]
Cornell et al. FF-Not specifiedMethylated uracil dimers...[2]
Geometric Parameters of the this compound Dimer

The geometry of the hydrogen bond, including the donor-acceptor distance and the bond angle, provides insight into the nature and strength of the interaction.

ParameterComputational MethodBasis SetValueReference
N3···O4 distanceB3LYP6-311++G Not specifiedTheoretical and spectroscopic study...[3]
N3-H···O4 angleB3LYP6-311++GNot specifiedTheoretical and spectroscopic study...[3]
Crystal StructureNeutron Diffraction-a=13.213 Å, b=13.172 Å, c=6.163 Å at 15 KCrystal structure of this compound...[4]
Vibrational Frequencies of Hydrogen-Bonded Modes

Hydrogen bonding significantly influences the vibrational frequencies of the involved functional groups. The N-H stretching frequency, in particular, undergoes a characteristic red-shift upon hydrogen bond formation.

Vibrational ModeComputational MethodBasis SetCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Reference
N-H StretchB3LYP (Harmonic)6-311++G Not specifiedNot specifiedTheoretical and spectroscopic study...[3]
N-H StretchB3LYP (Anharmonic)6-311++GNot specifiedNot specifiedTheoretical and spectroscopic study...
N···O StretchB3LYP6-311++G**Not specifiedNot specifiedTheoretical and spectroscopic study...

Experimental Validation of Theoretical Models

Experimental techniques are indispensable for validating the accuracy of theoretical models and providing a tangible connection to real-world systems.

experimental_validation_workflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation Theoretical_Model Quantum Chemical Calculations (DFT, MP2) Predicted_Properties Predicted Properties (Geometries, Energies, Vibrational Frequencies) Theoretical_Model->Predicted_Properties Comparison Comparison & Refinement Predicted_Properties->Comparison FTIR_Raman FTIR & Raman Spectroscopy Experimental_Data Experimental Data (Vibrational Spectra, Crystal Structure) FTIR_Raman->Experimental_Data XRay X-ray Crystallography XRay->Experimental_Data Experimental_Data->Comparison

Figure 2: Workflow illustrating the interplay between theoretical modeling and experimental validation.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides a direct probe of the molecular vibrations that are sensitive to hydrogen bonding.

Experimental Protocol: FTIR Spectroscopy of this compound

  • Sample Preparation:

    • Polycrystalline this compound is finely ground.

    • The ground sample is mixed with dry potassium bromide (KBr) powder.

    • The mixture is pressed into a thin, transparent pellet.[3]

  • Data Acquisition:

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

    • A resolution of at least 2 cm⁻¹ is recommended for resolving fine features.[3]

  • Data Analysis:

    • The positions and shapes of the absorption bands are analyzed.

    • The N-H stretching region is of particular interest, as it exhibits a significant red-shift and broadening upon hydrogen bond formation.

Experimental Protocol: Raman Spectroscopy of this compound

  • Sample Preparation:

    • A polycrystalline sample of this compound is placed on a microscope slide or in a capillary tube.

  • Data Acquisition:

    • A Raman spectrometer equipped with a laser excitation source (e.g., 514 nm argon-ion laser) is used.[3]

    • The laser is focused on the sample, and the scattered light is collected.

    • A spectral resolution of 2 cm⁻¹ is typically employed.[3]

  • Data Analysis:

    • The Raman spectrum is analyzed for vibrational modes that are sensitive to hydrogen bonding.

    • Raman spectroscopy is particularly useful for studying low-frequency intermolecular vibrations, such as the N···O stretching mode.

X-ray Crystallography

X-ray diffraction provides the definitive experimental determination of the three-dimensional structure of this compound in the solid state, including precise measurements of hydrogen bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

  • Crystal Growth:

    • High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation or cooling.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.

    • The crystal is cooled to a low temperature (e.g., 15 K, 60 K, or 123 K) to reduce thermal vibrations.[4]

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit with the experimental data.[4]

Logical Framework for a Computational Study of this compound Hydrogen Bonding

The following diagram outlines a logical workflow for a comprehensive theoretical investigation of this compound hydrogen bonding.

computational_workflow Start Define Research Question Monomer_Opt Monomer Geometry Optimization Start->Monomer_Opt Dimer_Scan Potential Energy Surface Scan for Dimer Configurations Monomer_Opt->Dimer_Scan Minima_Opt Optimization of Dimer Energy Minima Dimer_Scan->Minima_Opt Freq_Calc Vibrational Frequency Calculation Minima_Opt->Freq_Calc Energy_Analysis Interaction Energy Analysis Minima_Opt->Energy_Analysis Geo_Analysis Geometric Parameter Analysis Minima_Opt->Geo_Analysis Spec_Sim Simulate IR and Raman Spectra Freq_Calc->Spec_Sim Comparison Compare with Experimental Data Energy_Analysis->Comparison Geo_Analysis->Comparison Spec_Sim->Comparison Conclusion Draw Conclusions Comparison->Conclusion

References

quantum chemical calculations of 1-Methyluracil tautomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 1-Methyluracil Tautomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the RNA nucleobase uracil (B121893), is a molecule of significant interest in biochemical and pharmaceutical research. Like uracil, it can exist in several tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The relative stability of these tautomers can have profound implications for its biological activity, including its role in mutagenesis.[1][2] Quantum chemical calculations have emerged as a powerful tool to investigate the structures, stabilities, and properties of these tautomers, providing insights that are often difficult to obtain through experimental methods alone.[3]

This technical guide provides a comprehensive overview of the quantum chemical methods used to study the tautomers of this compound. It details the computational protocols, presents key quantitative data on tautomer stability, and discusses the significant influence of solvent effects.

Tautomers of this compound

This compound can theoretically exist in multiple tautomeric forms. The primary forms of interest are the canonical diketo form and two enol forms.[1] The methylation at the N1 position prevents some of the tautomeric forms that are possible for unsubstituted uracil.[1] The three principal tautomers of this compound are depicted below.

Figure 1: Principal tautomers of this compound.

Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method, basis set, and the model used to account for environmental effects, such as solvation.

Theoretical Methods

Several quantum mechanical methods are employed to study the tautomerism of this compound. The most common are:

  • Density Functional Theory (DFT): DFT is a widely used method due to its favorable balance of computational cost and accuracy.[4] Functionals such as B3LYP and B97-D3 are frequently used for these types of calculations.[1][4]

  • Møller-Plesset Perturbation Theory (MP2): This is an electron-correlated method that often provides more accurate results than DFT, albeit at a higher computational cost.[5][6]

Basis Sets

The choice of basis set is crucial for obtaining reliable results. For calculations involving molecules like this compound, Pople-style basis sets, such as 6-311++G(d,p) , are commonly used.[1] This basis set includes diffuse functions (++) to describe anions and excited states better, and polarization functions (d,p) to allow for more flexibility in the electron density distribution. Another popular choice is the Dunning-style correlation-consistent basis set, such as aug-cc-pVDZ .[4]

Solvation Models

In biological systems, molecules are in an aqueous environment, which can significantly influence tautomeric equilibria. Solvation effects are typically incorporated into calculations using continuum models:

  • Polarizable Continuum Model (PCM): This model represents the solvent as a continuous dielectric medium.[4][7] It has been shown to provide results in good agreement with experimental data for nucleic acid bases.[4]

  • COSMO (Conductor-like Screening Model): This is another widely used continuum solvation model that provides similar accuracy to PCM.[2][8]

The general workflow for a theoretical investigation of this compound tautomers is outlined below.

G Quantum Chemical Calculation Workflow start Define Tautomer Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min solvation Incorporate Solvation Model (e.g., PCM) verify_min->solvation Proceed single_point Single-Point Energy Calculation (Higher level of theory, e.g., MP2) solvation->single_point analysis Analyze Properties (Relative Energies, Dipole Moments, etc.) single_point->analysis end Compare with Experiment analysis->end

Figure 2: A typical workflow for quantum chemical calculations of tautomers.

Tautomer Stability and Energetics

Quantum chemical calculations consistently show that the diketo tautomer (I) is the most stable form of this compound in the gas phase.[1][2] The enol forms (II and III) are higher in energy.

Gas-Phase Relative Energies

The relative energies of the tautomers are a key output of these calculations. The table below summarizes theoretical data for the gas phase.

TautomerMethod/Basis SetRelative Energy (kcal/mol)Reference
I (diketo) B3LYP/6-311++G(d,p)0.0[1]
II (enol) B3LYP/6-311++G(d,p)~12.1[1]
III (enol) B3LYP/6-311++G(d,p)~11.4[1]
I (diketo) B97-D3/aug-cc-pVDZ0.0[4]
II (enol) B97-D3/aug-cc-pVDZ~9.6[4][9]

Note: The energy values from reference[1] were converted from kJ/mol to kcal/mol for consistency.

Influence of Solvation

Solvents can significantly alter the relative stability of tautomers, especially polar solvents like water.[10] This is due to the different dipole moments of the tautomers and their ability to form hydrogen bonds. Generally, polar solvents tend to stabilize the more polar tautomers.[10]

G Influence of Solvation on Tautomer Stability cluster_gas Gas Phase cluster_solvent Aqueous Solution gas_diketo Diketo Tautomer (Most Stable) gas_enol Enol Tautomers (Less Stable) gas_diketo->gas_enol Energy Gap (Large) sol_diketo Diketo Tautomer (Still Most Stable) gas_diketo->sol_diketo Solvation sol_enol Enol Tautomers (Stabilized, but still less stable) gas_enol->sol_enol Solvation sol_diketo->sol_enol Energy Gap (Reduced)

Figure 3: Conceptual diagram of solvation effects on tautomer energies.

While the diketo form of this compound remains the most stable even in aqueous solution, the energy difference between the tautomers is generally reduced.[2] The stabilization of different tautomers by the solvent is a critical factor in understanding their potential biological roles.

Experimental Validation

Experimental techniques are crucial for validating the results of theoretical calculations.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for studying gas-phase tautomerism.[1][3] By analyzing the fragmentation patterns of this compound and its derivatives, researchers can infer the presence and relative abundance of different tautomers in the gas phase.[1] The fragmentation pathways can be rationalized and supported by theoretical calculations.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: this compound is synthesized and purified.[1]

  • Injection: The sample is injected into a gas chromatograph.

  • Separation: The sample is vaporized and travels through a capillary column. However, separation of tautomers is typically not achieved under these conditions.[1]

  • Ionization: The eluted compound enters the mass spectrometer and is ionized, often by electron impact (EI) at 70 eV.[1]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The mass spectrum, which is a superposition of the spectra of all tautomers present, is analyzed to identify characteristic fragment ions.[1]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for studying tautomeric equilibria in solution. By analyzing chemical shifts and coupling constants in different solvents, one can determine the relative populations of tautomers.

Conclusion

Quantum chemical calculations provide indispensable insights into the tautomerism of this compound. Through the use of methods like DFT and MP2 with appropriate basis sets and solvation models, it is possible to accurately predict the relative stabilities and properties of its tautomers. These theoretical studies, when combined with experimental validation from techniques like mass spectrometry and NMR, offer a comprehensive understanding of this fundamental chemical phenomenon, which is of great importance in the fields of biochemistry and drug development.

References

An In-depth Technical Guide on the Low-Temperature Crystal Structure of 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-methyluracil at various low temperatures, drawing on key experimental findings from neutron and X-ray diffraction studies. The data presented herein is crucial for understanding the molecule's solid-state behavior, intermolecular interactions, and thermal dynamics, which are of significant interest in the fields of crystallography, medicinal chemistry, and materials science. This compound, a derivative of uracil, serves as a fundamental model for studying the structural effects of methylation on pyrimidine (B1678525) nucleobases, which are essential components of nucleic acids.

Crystallographic Data at Low Temperatures

The crystal structure of this compound (C₅H₆N₂O₂) has been meticulously determined at several cryogenic temperatures. These studies reveal that the molecules crystallize in the orthorhombic space group Ibam. In this configuration, the this compound molecules occupy special positions of symmetry m, with all atoms except for two mirror-related methyl hydrogen atoms lying on a mirror plane.[1]

Below is a summary of the lattice parameters and unit cell volume of this compound at 15 K, 23 K, 60 K, and 123 K. This data showcases the anisotropic thermal expansion of the crystal lattice.

Temperature (K)a (Å)b (Å)c (Å)Unit Cell Volume (ų)Method
1513.213 (2)13.172 (2)6.163 (1)1073.4 (3)Neutron Diffraction[2]
2313.217 (1)13.176 (1)6.166 (1)1075.0 (2)X-ray Diffraction[1]
6013.228 (2)13.185 (2)6.175 (1)1078.6 (3)Neutron Diffraction[2]
12313.268 (2)13.225 (2)6.202 (1)1089.5 (3)Neutron Diffraction[2]

Standard uncertainties are given in parentheses.

Molecular Geometry

The precise determination of bond lengths and angles at low temperatures provides insight into the electronic distribution and bonding characteristics of the this compound molecule. The following table presents selected intramolecular bond lengths and angles at 15 K, as determined by neutron diffraction.[2] The low standard deviations highlight the high precision of these measurements.

BondLength (Å) at 15 KAngleAngle (°) at 15 K
N1-C21.381 (1)C6-N1-C2121.2 (1)
C2-O21.231 (1)N1-C2-N3115.8 (1)
C2-N31.391 (1)N1-C2-O2122.9 (1)
N3-C41.385 (1)N3-C2-O2121.3 (1)
C4-O41.239 (1)C2-N3-C4127.6 (1)
C4-C51.442 (1)N3-C4-C5114.1 (1)
C5-C61.341 (1)N3-C4-O4118.9 (1)
C6-N11.378 (1)O4-C4-C5127.0 (1)
N1-C71.472 (1)C4-C5-C6119.2 (1)
C5-C6-N1122.1 (1)
C6-N1-C7119.3 (1)
C2-N1-C7119.5 (1)

Standard uncertainties are less than 0.002 Å for bond lengths and 0.2° for angles.[2]

Experimental Protocols

The crystallographic data presented were obtained through sophisticated low-temperature diffraction experiments.

1. Neutron Diffraction (15 K, 60 K, 123 K) [2]

  • Crystal Growth: Single crystals of this compound were grown from solution.

  • Data Collection: A four-circle diffractometer at the Brookhaven High Flux Beam Reactor was used. The instrument was equipped with a Cu(220) monochromator, producing a neutron beam with a wavelength of 1.0483(1) Å. A Displex closed-cycle helium refrigerator was employed to maintain the sample at the target temperatures of 15, 60, and 123 K.

  • Data Refinement: Full-matrix least-squares refinements were performed on the squared structure factors (F²). The refinements for the 15 K, 60 K, and 123 K datasets were based on 807, 805, and 815 reflections, respectively, and converged with R(F²) values of 0.023, 0.024, and 0.024.

2. X-ray Diffraction (23 K) [1]

  • Crystal Selection: A prismatic single crystal of this compound was selected for the experiment.

  • Data Collection: High-resolution X-ray diffraction data were collected at 23 K up to a resolution of (sinθ/λ)max = 1.143 Å⁻¹.

  • Data Refinement: The structural model was refined using a multipolar formalism. Notably, this study compared four different refinement models, including two that incorporated anharmonic temperature factors (Gram-Charlier expansion) to better model the atomic thermal motion. The inclusion of these anharmonic factors was statistically justified by the Hamilton test at a 99.95% confidence level.

Visualizations

To better illustrate the processes and structures discussed, the following diagrams are provided.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Data Analysis crystal_growth Crystal Growth (Solution) crystal_selection Crystal Selection (Prismatic) crystal_growth->crystal_selection mounting Mounting on Diffractometer crystal_selection->mounting cooling Low Temperature Control (15 K - 123 K) mounting->cooling diffraction Neutron / X-ray Diffraction cooling->diffraction refinement Least-Squares Refinement (F²) diffraction->refinement anharmonic Anharmonic Motion Modeling refinement->anharmonic structure Final Crystal Structure anharmonic->structure hydrogen_bonding cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C N3_A N3-H O4_B O4 N3_A->O4_B N-H···O O4_A O4 C5_A C5-H O2_C O2 C5_A->O2_C C-H···O O2_A O2 N3_B N3-H N3_B->O2_A N-H···O O2_B O2

References

An In-depth Technical Guide to the Characteristics of 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrimidine (B1678525) derivative 1-methyluracil, detailing its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological significance. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Characteristics and Properties

This compound is a pyrimidine derivative where a methyl group is substituted at the first position of the uracil (B121893) ring.[1][2] It is recognized as a metabolite and a nucleobase analogue, functionally related to uracil.[3]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource
Chemical Formula C₅H₆N₂O₂[1][2]
Molecular Weight 126.11 g/mol [3]
IUPAC Name 1-methylpyrimidine-2,4(1H,3H)-dione[3]
CAS Number 615-77-0
Melting Point 236-238 °C
Appearance White crystalline solid
Solubility Soluble in 1 M NaOH (50 mg/mL)
pKa 9.77 ± 0.10

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and published methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of this compound is the methylation of uracil using a methylating agent such as dimethyl sulfate (B86663) or iodomethane.

Protocol: Methylation of Uracil using Dimethyl Sulfate

  • Reaction Setup: In a round-bottom flask, dissolve uracil in a suitable solvent such as dimethylformamide (DMF). Add a base, for example, anhydrous potassium carbonate (K₂CO₃), to the solution.

  • Addition of Methylating Agent: While stirring the mixture, slowly add dimethyl sulfate dropwise at room temperature.[4][5][6]

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Filter the crude product, wash it with water, and then recrystallize it from a suitable solvent like ethanol (B145695) or water to obtain pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Uracil Uracil Solvent_Base Dissolve in DMF Add K₂CO₃ Uracil->Solvent_Base Methylating_Agent Add Dimethyl Sulfate Solvent_Base->Methylating_Agent Reaction Heat and Stir (Monitor by TLC) Methylating_Agent->Reaction Workup Quench with Ice Water Reaction->Workup Purification Filter and Recrystallize Workup->Purification Product This compound Purification->Product

Figure 1: Synthesis workflow for this compound.
Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include a singlet for the methyl protons and doublets for the vinyl protons on the pyrimidine ring.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Signals corresponding to the methyl carbon, the vinyl carbons, and the carbonyl carbons are expected.[7][8]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk.[9] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum. Characteristic peaks would include N-H stretching, C=O stretching, C=C stretching, and C-H stretching and bending vibrations.[10][11]

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method. The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern can provide structural information.[12][13][14][15][16]

Spectroscopic Data Summary:

TechniqueObserved Peaks/Signals
¹H NMR (DMSO-d₆)δ ~3.1 (s, 3H, N-CH₃), ~5.6 (d, 1H, C₅-H), ~7.6 (d, 1H, C₆-H), ~11.3 (s, 1H, N₃-H)
¹³C NMR (DMSO-d₆)δ ~35 (N-CH₃), ~101 (C₅), ~142 (C₆), ~152 (C₂=O), ~164 (C₄=O)[8]
FTIR (KBr, cm⁻¹)~3400 (N-H stretch), ~3100 (C-H stretch, aromatic), ~1700 & ~1650 (C=O stretch), ~1600 (C=C stretch)[9]
Mass Spec. (EI, m/z)126 (M⁺), and characteristic fragment ions.

Biological Activity and Significance

This compound and other uracil derivatives have been investigated for their biological activities, including potential anticancer properties.[2] The cytotoxicity of these compounds is often evaluated using in vitro assays on various cancer cell lines.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[17][18]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[19][20][21][22]

  • Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include untreated cells as a control.

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Experimental Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with This compound Cell_Seeding->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 3-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Processing Calculate Cell Viability and IC₅₀ Absorbance_Reading->Data_Processing

Figure 2: Workflow for an MTT cytotoxicity assay.

Signaling Pathway Context

While direct involvement of this compound in specific signaling pathways is not extensively documented, its structural similarity to uracil places it within the broader context of pyrimidine metabolism.[23][24] This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[1][25][26]

The pyrimidine metabolic pathway involves both de novo synthesis and salvage pathways.[1][27] Uracil is a key intermediate in the catabolism of pyrimidines, where it is broken down into β-alanine, CO₂, and ammonia.[24][28][29] Enzymes involved in uracil methylation play a critical role in producing thymine, a necessary component of DNA.[30][31] Dysregulation of pyrimidine metabolism is implicated in various diseases, including cancer, making the enzymes in this pathway potential therapeutic targets.

General Pyrimidine Metabolism Pathway:

Pyrimidine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_modifications Modifications & Catabolism Carbamoyl_Phosphate Carbamoyl Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP Uracil Uracil Uridine Uridine Uracil->Uridine One_Methyluracil This compound Uracil->One_Methyluracil Methylation Catabolism Catabolism to β-alanine, CO₂, NH₃ Uracil->Catabolism Uridine->UMP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP UTP->CTP CTP Synthetase dTMP dTMP (Thymidylate) dUMP->dTMP dUMP->dTMP Thymidylate Synthase

Figure 3: Overview of Pyrimidine Metabolism.

References

The Multifaceted Biological Activities of Uracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil (B121893), a fundamental pyrimidine (B1678525) base of RNA, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have yielded a diverse array of biologically active compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of uracil derivatives, focusing on their anticancer, antiviral, and antimicrobial properties. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways.

Anticancer Activity of Uracil Derivatives

Uracil derivatives represent a cornerstone in cancer chemotherapy, with 5-fluorouracil (B62378) (5-FU) being a prime example of a clinically successful antimetabolite.[1][2] The anticancer effects of these compounds are often attributed to their ability to interfere with nucleic acid synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2]

Mechanism of Action: Inhibition of Thymidylate Synthase

A primary mechanism of action for many anticancer uracil derivatives, including the active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), is the inhibition of thymidylate synthase (TS).[1][3] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][4] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, FdUMP blocks the enzyme's active site, leading to a depletion of dTMP and subsequent "thymineless death" in cancer cells.[1][2]

Thymidylate_Synthase_Inhibition cluster_0 Cellular Metabolism cluster_1 Enzymatic Reaction 5-FU 5-Fluorouracil FdUMP Fluorodeoxyuridine monophosphate 5-FU->FdUMP Metabolic Activation TS Thymidylate Synthase FdUMP->TS Binds to active site Ternary_Complex Stable Ternary Complex (TS-FdUMP-CH2THF) FdUMP->Ternary_Complex dUMP Deoxyuridine monophosphate dTMP Deoxythymidine monophosphate dUMP->dTMP Methylation dUMP->TS Binds to active site DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP Catalyzes TS->Ternary_Complex Ternary_Complex->dTMP Inhibits Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_data Data Analysis Synthesis Synthesis of Uracil Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Activity (e.g., MTT Assay) Purification->Anticancer Antiviral Antiviral Activity (e.g., Plaque Reduction Assay) Purification->Antiviral Antimicrobial Antimicrobial Activity (e.g., Broth Microdilution) Purification->Antimicrobial Enzyme_Assay Enzyme Inhibition Assays (e.g., TS, Polymerase) Anticancer->Enzyme_Assay Data_Quantification Data Quantification (IC50, EC50, MIC) Anticancer->Data_Quantification Antiviral->Enzyme_Assay Antiviral->Data_Quantification Antimicrobial->Data_Quantification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) Enzyme_Assay->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Quantification->SAR_Analysis

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyluracil is a methylated derivative of uracil, a fundamental component of ribonucleic acid (RNA).[1] Its presence and concentration in biological fluids can be indicative of various metabolic processes and are of significant interest in biomedical research and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and as a potential biomarker. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible analytical technique for the reliable determination of this compound in various sample matrices.[2][3]

This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The described method is suitable for routine analysis in research and quality control laboratories.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.

Materials and Reagents
  • This compound analytical standard (≥99% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

  • Internal Standard (IS), e.g., Isocaffeine[3]

Instrumentation
  • A standard HPLC system equipped with a UV detector.[3]

  • Reversed-phase HPLC column: C18, 5 µm, 250 x 4.6 mm i.d.[3] or a similar C8 column.[3]

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent, such as a methanol:water (50:50, v/v) mixture.[4] Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at 2-8°C when not in use.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The choice of sample preparation method depends on the complexity of the sample matrix.

  • Simple "Dilute-and-Shoot" for Aqueous Samples: For relatively clean samples, a simple dilution with the mobile phase may be sufficient.[2]

  • Protein Precipitation for Biological Fluids (e.g., Plasma, Serum):

    • To 100 µL of the sample, add 300 µL of cold acetonitrile or methanol to precipitate proteins.[5]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.[6]

  • Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Urine):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[6]

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.[6]

    • Elute this compound with methanol.[6]

    • Evaporate the eluate and reconstitute the residue in the mobile phase.[2]

Chromatographic Conditions
  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 60:40 v/v) can be effective.[4] Alternatively, a gradient elution using a mixture of acetonitrile and water with 0.1% formic acid can be employed for better separation from potential impurities.[7]

  • Flow Rate: 0.6 mL/min to 1.0 mL/min.[4][7]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 240 nm or 280 nm.[3][4]

  • Injection Volume: 10 µL.[7]

Data Presentation

The following tables summarize the key quantitative parameters for a typical HPLC method for this compound quantification.

Table 1: Chromatographic Parameters

ParameterCondition
HPLC SystemStandard HPLC with UV Detector
ColumnC18, 5 µm, 250 x 4.6 mm i.d.[3]
Mobile PhaseMethanol:Water (60:40, v/v)[4]
Flow Rate0.6 mL/min[4]
Column Temperature30°C[4]
Detection Wavelength240 nm[4]
Injection Volume10 µL

Table 2: Method Validation Summary

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (R²)≥ 0.9950.999
Accuracy (% Recovery)80 - 120%95 - 105%
Precision (% RSD)≤ 15%< 5%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 30.05 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 100.15 µg/mL

Mandatory Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Standard Weighing & Dissolution B Serial Dilution for Calibration Curve A->B E Injection into HPLC System B->E C Sample Collection D Sample Pre-treatment (Dilution/Precipitation/SPE) C->D D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Peak Integration & Quantification G->H I Calibration Curve Generation H->I J Result Calculation I->J

Caption: General experimental workflow for the HPLC quantification of this compound.

Logical Relationship: Factors Influencing HPLC Separation

Separation_Factors cluster_mobile Mobile Phase Properties cluster_stationary Stationary Phase Properties cluster_conditions Operating Conditions center HPLC Separation of this compound MP_Composition Composition (% Organic) MP_Composition->center MP_pH pH MP_pH->center MP_Additives Additives (e.g., Formic Acid) MP_Additives->center SP_Type Column Type (C18, C8) SP_Type->center SP_Particle Particle Size SP_Particle->center SP_Dimensions Column Dimensions SP_Dimensions->center FlowRate Flow Rate FlowRate->center Temperature Temperature Temperature->center

Caption: Key factors influencing the chromatographic separation of this compound.

References

Application Notes and Protocols for GC-MS Analysis of 1-Methyluracil in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of 1-methyluracil in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with expected quantitative data and illustrative diagrams to guide the workflow.

Introduction

This compound is a modified nucleobase that can be found in various biological fluids. Its quantification is of interest in several research areas, including the study of metabolic pathways and as a potential biomarker. Gas chromatography-mass spectrometry is a powerful analytical technique for the quantification of small, volatile, and semi-volatile compounds. However, due to the polar nature of this compound, derivatization is necessary to increase its volatility and thermal stability for successful GC-MS analysis. This application note details a robust method for the extraction, derivatization, and quantification of this compound from biological matrices such as urine and plasma.

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized this compound. This data is compiled from typical results for the analysis of silylated nucleobases and should be validated in your laboratory.

Table 1: Chromatographic and Mass Spectrometric Data for Trimethylsilyl (B98337) (TMS) Derivatized this compound

ParameterValueReference
Analyte This compound-diTMSInferred from similar compounds
Derivatization Reagent BSTFA + 1% TMCS or MSTFA[1]
Expected Retention Time (min) 10 - 15Dependent on column and temperature program
Characteristic m/z ions (EI) M+•, [M-15]+, other specific fragmentsTo be determined experimentally
Quantification Ion (m/z) To be determined experimentally
Qualifier Ion 1 (m/z) To be determined experimentally
Qualifier Ion 2 (m/z) To be determined experimentally

Table 2: Method Performance Characteristics (Illustrative)

ParameterValueDescription
Linearity Range 0.1 - 50 µg/mLExpected range for quantification in biological samples.
Correlation Coefficient (r²) > 0.99Indicates a strong linear relationship.
Limit of Detection (LOD) ~0.05 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) ~0.1 µg/mLThe lowest concentration that can be accurately quantified.
Precision (%RSD) < 15%Relative Standard Deviation for replicate measurements.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.

Experimental Protocols

Sample Preparation from Urine

This protocol is adapted from established methods for urinary metabolomics.[2][3]

Materials:

  • Urine sample

  • Urease from Canavalia ensiformis (jack bean)

  • Methanol (B129727) (HPLC grade)

  • Internal Standard (e.g., 13C,15N2-Uracil) solution in methanol

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge at 13,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a new centrifuge tube.

  • Optional (Urea Removal): Add 10 µL of urease solution (1 U/µL in water) and incubate at 37°C for 30 minutes. This step is recommended to prevent urea (B33335) from interfering with the derivatization and chromatography.[3]

  • Add 1 mL of ice-cold methanol containing the internal standard to the urine sample.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization

A two-step derivatization process involving methoximation followed by silylation is recommended for nucleobases.[2]

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried extract. Vortex for 1 minute and incubate at 60°C for 60 minutes. This step protects carbonyl groups.

  • Cool the sample to room temperature.

  • Silylation: Add 80 µL of BSTFA + 1% TMCS (or MSTFA). Vortex for 1 minute and incubate at 70°C for 60 minutes. This step replaces active hydrogens with trimethylsilyl groups, increasing volatility.

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical instrument parameters. Optimization may be required for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary column: e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute

    • Ramp to 170°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Urine/Plasma) centrifuge1 Centrifugation sample->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant protein_precip Protein Precipitation (Methanol) supernatant->protein_precip centrifuge2 Centrifugation protein_precip->centrifuge2 supernatant2 Supernatant Transfer centrifuge2->supernatant2 drying Evaporation to Dryness supernatant2->drying methoximation Methoximation (Methoxyamine HCl) drying->methoximation silylation Silylation (BSTFA/MSTFA) methoximation->silylation gcms GC-MS Analysis silylation->gcms data_processing Data Processing & Quantification gcms->data_processing derivatization_pathway methyluracil This compound (Polar, Non-volatile) methoximated Methoximated this compound methyluracil->methoximated Step 1: Methoximation methoxy_reagent Methoxyamine HCl silylation_reagent BSTFA / MSTFA derivatized Di-TMS-1-Methyluracil (Non-polar, Volatile) methoximated->derivatized Step 2: Silylation

References

Application Note: 1H and 13C NMR Spectroscopic Analysis of 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyluracil is a methylated derivative of the pyrimidine (B1678525) base uracil.[1][2][3] It serves as a fundamental building block in various biochemical and pharmaceutical research applications.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, presenting the spectral data in a clear, tabulated format and outlining the experimental workflow.

Chemical Structure and Atom Numbering

The structural assignment of NMR signals is based on the following standardized numbering for the this compound molecule.

G Figure 1: Chemical Structure of this compound cluster_0 N1 N1 C2 C2 N3 N3 C4 C4 C5 C5 C6 C6 C_Me C(CH₃) H_Me 3H O2 O O4 O H3 H H5 H H6 H p1 p2 p1->p2 N1 C6 p_Me p1->p_Me N1 C(CH₃) p2->H6 C6-H p3 p2->p3 C6 C5 p3->H5 C5-H p4 p3->p4 C5 C4 p4->O4 C4=O p5 p4->p5 C4 N3 p5->H3 N3-H p6 p5->p6 N3 C2 p6->O2 C2=O p6->p1 C2 N1 p_Me->H_Me C-H N1_label N1 C2_label C2 N3_label N3 C4_label C4 C5_label C5 C6_label C6 CMe_label CH₃

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

NMR Spectral Data Summary

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, recorded in DMSO-d₆.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

Assigned Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H6 7.52 d 7.8
H5 5.79 d 7.8
N3-H 11.2 (broad) s -

| N1-CH₃ | 3.15 | s | - |

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

Assigned Carbon Chemical Shift (δ) ppm
C4 164.2
C2 151.4
C6 141.5
C5 100.2

| N1-CH₃ | 35.5 |

Note: Data compiled from publicly available spectral databases.[5][6] Chemical shifts may vary slightly depending on concentration and experimental conditions.

Experimental Protocols

This section details a general protocol for acquiring high-quality 1D ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[7]

  • Add 0.6-0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's solubility and to avoid exchange of the N-H proton.[5][6]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the clear solution into a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred. The sample height should be approximately 4-5 cm.[7]

  • Cap the NMR tube and label it clearly.

2. Spectrometer Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is critical for obtaining sharp, well-resolved peaks.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set to approximately 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be needed for quantitative measurements.[8]

  • Number of Scans (NS): 8-16 scans are usually adequate for achieving a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.

  • Spectral Width: Set to approximately 200-220 ppm.[9]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons (C2, C4) have longer relaxation times and may require a longer delay to be accurately observed.[8]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

5. Data Processing

  • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum. For ¹H NMR in DMSO-d₆, the residual solvent peak is at ~2.50 ppm. For ¹³C NMR, the DMSO-d₆ solvent peak is at 39.52 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

  • Pick and label the peaks in both spectra.

Workflow for NMR Analysis of this compound

The following diagram illustrates the logical workflow from sample handling to final structural confirmation.

G Figure 2: Workflow for NMR Data Acquisition and Analysis prep Sample Preparation setup Spectrometer Setup (Lock, Shim, Tune) prep->setup acq_h1 1H NMR Acquisition setup->acq_h1 acq_c13 13C NMR Acquisition setup->acq_c13 proc Data Processing (FT, Phasing, Referencing) acq_h1->proc acq_c13->proc analysis Spectral Analysis (Peak Picking, Integration) proc->analysis interp Interpretation & Assignment analysis->interp confirm Structure Confirmation interp->confirm

Caption: A streamlined workflow for the NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The tabulated spectral data serves as a reliable reference for chemists and researchers. By following the detailed experimental protocol and logical workflow, users can confidently acquire, process, and interpret NMR spectra to verify the structure and purity of this compound for applications in chemical synthesis, biochemistry, and drug development.

References

Application Notes and Protocols: 1-Methyluracil as a Model Nucleobase in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyluracil as a model nucleobase in various research applications. Detailed experimental protocols, quantitative data, and workflow visualizations are included to facilitate its use in laboratory settings.

Introduction to this compound as a Model Nucleobase

This compound is a pyrimidine (B1678525) derivative that serves as an excellent model compound in nucleic acid research.[1][2] Its structure is analogous to uracil (B121893), a fundamental component of ribonucleic acid (RNA), with a methyl group at the N1 position, which mimics the attachment of the ribose sugar. This modification prevents the formation of N1-H hydrogen bonds, simplifying the study of other interactions. Its well-defined structure and properties make it an invaluable tool for investigating DNA/RNA structure, photodamage, and interactions with other molecules, including potential drug candidates.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing experiments and interpreting results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
CAS Number 615-77-0[1]
Melting Point 236-238 °C
Solubility Soluble in 1 M NaOH (50 mg/mL)
pKa 9.77 ± 0.10[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Appearance White solid

Synthesis of this compound

While several methods for the synthesis of uracil derivatives exist, a common approach involves the methylation of uracil. Below is a general protocol adapted from the synthesis of related compounds.[3][4][5]

Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve uracil (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • Methylation: Cool the mixture in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications and Experimental Protocols

Studying Hydrogen Bonding Interactions

This compound is frequently used to study hydrogen bonding networks in nucleobase pairing and crystal packing. The methylation at the N1 position simplifies the hydrogen bonding pattern compared to uracil, allowing for more straightforward analysis of the remaining N3-H and C=O interactions.

Caption: Workflow for hydrogen bonding analysis of this compound.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with ~200 mg of dry KBr powder in an agate mortar.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent pellet.

Instrument Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 2-4 cm⁻¹.

  • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.[6]

  • Background: A background spectrum of a pure KBr pellet should be collected under the same conditions.

Data Analysis:

  • Identify the N-H stretching and C=O stretching vibrational bands.

  • Shifts in these band positions compared to the gas phase or in non-polar solvents can provide information about the strength and nature of hydrogen bonding.

Table 2: Key FT-IR Vibrational Frequencies for this compound

Vibrational ModeFrequency Range (cm⁻¹)Notes
N-H Stretch3200-3000Broadening and red-shifting indicate hydrogen bonding.
C-H Stretch (methyl)3000-2850
C=O Stretch1750-1650Splitting or shifting of these bands can indicate different hydrogen bonding environments for the two carbonyl groups.
Ring Vibrations1650-1400
Model for Photochemical Damage to DNA

This compound is an excellent model for studying the photodimerization reactions that occur in DNA upon exposure to UV radiation.[7][8][9] The most common photoproducts are cyclobutane (B1203170) pyrimidine dimers (CPDs).

G cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Product Analysis cluster_repair Enzymatic Repair Assay prep_sol Prepare solution of This compound in a suitable solvent (e.g., acetonitrile) irrad Irradiate with UV light (e.g., 254 nm) for a defined time period prep_sol->irrad hplc HPLC analysis to separate and quantify photoproducts irrad->hplc nmr_ms NMR and Mass Spectrometry for structural elucidation of photoproducts hplc->nmr_ms enzyme Incubate photoproducts with a DNA repair enzyme (e.g., photolyase) nmr_ms->enzyme Isolated photoproducts repair_analysis Analyze for monomer regeneration by HPLC enzyme->repair_analysis

Caption: Workflow for studying photodimerization and repair.

Materials:

  • This compound

  • Acetonitrile (B52724) (spectroscopic grade)

  • Quartz cuvettes or reaction vessel

  • UV lamp (e.g., 254 nm)

  • HPLC system with a UV detector

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in acetonitrile at a known concentration (e.g., 1 mM).

  • Irradiation: Place the solution in a quartz cuvette and irradiate with a UV lamp at a fixed distance for a specific duration. Samples should be taken at different time points to monitor the reaction progress.

  • Analysis:

    • HPLC: Inject the irradiated samples into an HPLC system (e.g., C18 column) to separate the remaining monomer from the photoproducts. Quantify the components by integrating the peak areas at an appropriate wavelength (e.g., 260 nm).

    • NMR and Mass Spectrometry: Isolate the photoproducts by preparative HPLC and characterize their structures using ¹H NMR, ¹³C NMR, and mass spectrometry to identify the different cyclobutane dimer isomers.

Structural Elucidation by X-ray Crystallography and NMR Spectroscopy

The precise three-dimensional structure of this compound and its complexes can be determined using single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystal Growth:

  • Dissolve purified this compound in a suitable solvent or solvent mixture (e.g., water, ethanol).

  • Allow the solvent to evaporate slowly at room temperature to obtain single crystals of sufficient size and quality.

Data Collection:

  • Diffractometer: A single-crystal X-ray diffractometer with a CCD or CMOS detector.

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.

Structure Solution and Refinement:

  • The diffraction data is processed to obtain a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are refined against the experimental data.

Table 3: Crystallographic Data for this compound at 15 K

ParameterValueReference
Crystal System Orthorhombic[10]
Space Group Ibam[10]
a (Å) 13.213 (2)[10]
b (Å) 13.172 (2)[10]
c (Å) 6.163 (1)[10]
Volume (ų) 1073.4 (3)[10]
Z 8[10]

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

Instrument Parameters (for a 500 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.[11]

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.[12]

Table 4: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

NucleusChemical Shift (ppm)
¹H
N3-H~11.2
C6-H~7.6
C5-H~5.5
N1-CH₃~3.2
¹³C
C4~164
C2~151
C6~142
C5~100
N1-CH₃~35

Application in Drug Development

This compound and its derivatives are valuable in drug development for several reasons:

  • Anticancer Agents: As an analog of a nucleic acid component, it can be used in the design of antimetabolites that interfere with DNA/RNA synthesis in cancer cells.

  • Enzyme Inhibition Studies: It can serve as a model substrate or inhibitor for enzymes involved in nucleotide metabolism and DNA repair, such as uracil-DNA glycosylase.[13][14][15][16]

  • Metal-Based Therapeutics: this compound can form complexes with metal ions (e.g., platinum, copper), providing a scaffold for the development of novel metallodrugs.

G start Design and Synthesize This compound Derivatives primary_screen Primary Screening of Derivatives for Inhibition start->primary_screen enzyme_assay Develop an Enzyme Assay for the Target Enzyme enzyme_assay->primary_screen hit_id Identify 'Hit' Compounds with Significant Inhibition primary_screen->hit_id hit_id->start No Hits dose_response Dose-Response Studies to Determine IC₅₀ hit_id->dose_response Hits mechanism Mechanism of Action Studies (e.g., kinetics, binding) dose_response->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: Drug discovery workflow using this compound derivatives.

Conclusion

This compound is a versatile and indispensable tool in nucleic acid research and drug development. Its simplified structure, while retaining key features of uracil, allows for detailed investigations into fundamental biological processes such as hydrogen bonding, photodamage, and enzymatic repair. The protocols and data provided in these application notes are intended to serve as a valuable resource for researchers utilizing this compound as a model nucleobase.

References

Experimental Applications of 1-Methyluracil in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental applications of 1-methyluracil and its derivatives in the field of drug discovery. It includes detailed application notes, experimental protocols for key assays, and a summary of quantitative data to facilitate research and development efforts.

Application Notes

This compound, a methylated derivative of the nucleobase uracil, and its analogues have emerged as a versatile scaffold in medicinal chemistry.[1][2] These compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents against various diseases. The primary areas of investigation include their efficacy as antiviral agents, particularly against HIV-1, as inhibitors of key enzymes in neurodegenerative diseases like Alzheimer's, and as potential anticancer therapeutics.[3][4]

The core structure of this compound can be readily modified at various positions, allowing for the generation of diverse chemical libraries. This structural flexibility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize potency, selectivity, and safety profiles.

Key Therapeutic Areas:

  • Antiviral (Anti-HIV-1): Derivatives of this compound have shown potent inhibitory activity against the HIV-1 reverse transcriptase, a critical enzyme for viral replication.[5]

  • Neurodegenerative Diseases (Alzheimer's Disease): 6-Methyluracil (B20015) derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. These compounds have shown the ability to improve memory in animal models.[3][6]

  • Oncology: The anticancer potential of this compound derivatives is an active area of research. One of the targeted pathways involves the inhibition of the MTH1 enzyme, which is crucial for cancer cell survival by preventing the incorporation of oxidized nucleotides into DNA.[7][8] Additionally, some derivatives have demonstrated "antiblastomatous activity," suggesting a potential for broader anticancer applications.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound derivatives from preclinical studies.

Table 1: Anti-HIV-1 Activity of 1,3-Disubstituted Uracil Derivatives

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
1a 0.010 ± 0.006>1923>192300
1b 0.012 ± 0.005>1923>160250
1c 0.015 ± 0.007>1923>128200

*EC50: 50% effective concentration for inhibiting HIV-1 induced cytopathogenicity in MT-4 cells. *CC50: 50% cytotoxic concentration in mock-infected MT-4 cells. *SI: Selectivity Index (CC50/EC50).

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by 6-Methyluracil Derivatives

CompoundIC50 hAChE (nM)IC50 hBChE (nM)Selectivity Index (hBChE/hAChE)LD50 (mg/kg, mice, i.p.)
Compound 35 5 ± 0.5>100,000>20,00051
Compound 2c 12 ± 1>100,000>8,33365
Donepezil 31 ± 23,800 ± 20012341

*IC50: 50% inhibitory concentration. hAChE: human acetylcholinesterase. hBChE: human butyrylcholinesterase. *LD50: Median lethal dose.

Table 3: MTH1 Inhibition by Potent Inhibitors (for contextual understanding of a relevant cancer target)

CompoundMTH1 IC50 (nM)
TH287 0.8
TH588 5
(S)-crizotinib 72

Note: These compounds are potent MTH1 inhibitors and serve as benchmarks. While not direct this compound derivatives, they represent the target class for which uracil-based inhibitors could be designed.[9]

Experimental Protocols

Synthesis of 1,3,6-Trimethyluracil (B79590)

This protocol describes a two-step synthesis of 1,3,6-trimethyluracil, starting with the synthesis of 6-methyluracil.[10]

Step 1: Synthesis of 6-Methyluracil

  • Condensation: In a large crystallizing dish, thoroughly mix 80 g (1.33 moles) of finely powdered urea (B33335) with 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.

  • Drying and Reaction: Cover the dish with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator using a water pump for 5 to 7 days, or until the mixture is completely dry. This forms the crude β-uraminocrotonic ester intermediate.

  • Cyclization: Prepare a solution of 80 g (2 moles) of sodium hydroxide (B78521) in 1.2 L of water and heat to 95°C. Add the dry, powdered intermediate to the hot sodium hydroxide solution with stirring.

  • Precipitation: Cool the solution to 65°C. Carefully add concentrated hydrochloric acid with continuous stirring to acidify the solution, which will precipitate the 6-methyluracil.

  • Isolation and Purification: Cool the mixture in an ice bath. Collect the solid product by filtration and wash sequentially with cold water, ethanol, and diethyl ether. Air-dry the purified 6-methyluracil.

Step 2: N,N'-Dimethylation of 6-Methyluracil

  • Reaction Setup: To a solution of 6-methyluracil (1 equivalent) in an anhydrous polar aprotic solvent such as DMF, add a suitable base like potassium carbonate (2-3 equivalents). Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add the methylating agent, for example, dimethyl sulfate (B86663) (2.2 equivalents), dropwise to the mixture.

  • Reaction Monitoring: Continue stirring at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude 1,3,6-trimethyluracil can be purified by recrystallization or column chromatography.[10]

Anti-HIV-1 Activity Assay using MT-4 Cells

This protocol is based on the inhibition of virus-induced cytopathogenicity in MT-4 cells.[5][11][12][13]

  • Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium (RPMI 1640 supplemented with 10% FBS and antibiotics).

  • Compound Addition: Prepare serial dilutions of the test compounds. Add 50 µL of the diluted compounds to the respective wells. Include virus control (cells and virus only) and cell control (cells only) wells.

  • Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection that causes significant cell death in 4-5 days) to the wells containing test compounds and the virus control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • MTT Assay for Cell Viability:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the EC50 value of the test compounds.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman's method.[14][15][16]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE from Electrophorus electricus in the assay buffer (e.g., 0.1-0.25 U/mL final concentration).

    • DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.

    • ATCI Solution: 14-15 mM acetylthiocholine (B1193921) iodide in deionized water (prepare fresh).

    • Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., Donepezil) in DMSO and then dilute in assay buffer.

  • Assay Procedure (96-well plate):

    • Design the plate to include blanks (no enzyme), negative controls (no inhibitor), positive controls, and test compounds at various concentrations.

    • To each well (except the blank), add 10 µL of the AChE working solution.

    • Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells.

    • Add 150 µL of a reaction mix containing assay buffer, DTNB, and ATCI to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at time 0 and then kinetically every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

Proposed Inflammatory Signaling of 1-Methyluric Acid

While direct signaling pathways for this compound are still under investigation, its metabolite, 1-methyluric acid, is proposed to induce inflammation through a crystal-dependent mechanism analogous to monosodium urate crystals in gout.[17]

G cluster_extracellular Extracellular Space cluster_cell Macrophage / Monocyte 1_MUA_Crystals 1-Methyluric Acid Crystals Phagocytosis Phagocytosis 1_MUA_Crystals->Phagocytosis Lysosome Lysosomal Destabilization Phagocytosis->Lysosome NLRP3 NLRP3 Inflammasome Assembly Lysosome->NLRP3 Caspase1_inactive Pro-Caspase-1 NLRP3->Caspase1_inactive Caspase1_active Active Caspase-1 Caspase1_inactive->Caspase1_active Pro_IL1b Pro-IL-1β Caspase1_active->Pro_IL1b IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Proposed pathway for 1-methyluric acid crystal-induced inflammation.

General Workflow for this compound Derivative Drug Discovery

The discovery of novel drug candidates based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

G Start Scaffold Selection: This compound Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening High-Throughput Screening (e.g., Anti-HIV, AChE) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active Inactive Inactive Hit_ID->Inactive Inactive In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Application Notes and Protocols: 1-Methyluracil as a Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-methyluracil and its derivatives as versatile precursors for the synthesis of a variety of biologically significant heterocyclic compounds. The protocols detailed below offer step-by-step guidance for the synthesis of fused pyrimidine (B1678525) systems, which are of considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

Introduction to this compound in Heterocyclic Chemistry

This compound, a methylated derivative of the pyrimidine nucleobase uracil, serves as a valuable and readily available starting material for the construction of more complex heterocyclic scaffolds. Its inherent chemical functionalities, including the reactive sites on the pyrimidine ring, allow for a range of chemical transformations. Strategic modifications of this compound, such as chlorination at the 6-position followed by nucleophilic substitution, open pathways to a diverse array of fused heterocyclic systems. These systems, including pyrazolo[3,4-d]pyrimidines, are known to exhibit a wide spectrum of biological activities, acting as purine (B94841) analogs and demonstrating potential as antimicrobial, antiviral, and anticancer agents.[1]

Application I: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to act as antagonists in various biological pathways. The synthesis of these compounds often commences with the functionalization of this compound.

A common synthetic route involves the initial preparation of 6-chloro-1-methyluracil (B1587473), which is then converted to 6-hydrazinyl-1-methyluracil. This key intermediate serves as a scaffold for the construction of the fused pyrazole (B372694) ring through condensation and cyclization reactions.

Logical Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

workflow start This compound step1 6-Chloro-1-methyluracil start->step1 Chlorination step2 6-Hydrazinyl-1-methyluracil step1->step2 Hydrazinolysis step3 Hydrazone Intermediate step2->step3 Condensation with Aldehyde end Pyrazolo[3,4-d]pyrimidine step3->end Oxidative Cyclization

Caption: Synthetic pathway from this compound to pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 6-Hydrazinyl-1-methyluracil (A Key Intermediate)

This protocol describes the hydrazinolysis of 6-chloro-1-methyluracil.

  • Reaction Setup: In a round-bottom flask, suspend 6-chloro-1-methyluracil in a suitable solvent such as ethanol (B145695).

  • Addition of Hydrazine (B178648): Add an excess of hydrazine hydrate (B1144303) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 6-hydrazinyl-1-methyluracil.

Protocol 2: Synthesis of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

This protocol details the synthesis from 6-hydrazinyl-1-methyluracil and an aromatic aldehyde, followed by cyclization.[2]

  • Hydrazone Formation:

    • Dissolve 6-hydrazinyl-1-methyluracil (2.5 mmol) in ethanol (25 ml).

    • Add the appropriate aromatic aldehyde (e.g., benzaldehyde) (2.5 mmol) to the solution.

    • Stir the mixture at room temperature for 1.5 - 2 hours.

    • Collect the formed precipitate by filtration, wash with ethanol, and crystallize from a DMF/ethanol mixture to yield the corresponding hydrazone.[2]

  • Oxidative Cyclization:

    • Suspend the synthesized hydrazone (1.2 mmol) in an excess of thionyl chloride (2 ml).

    • Heat the mixture under reflux for 5 - 7 minutes.[2]

    • Remove the excess thionyl chloride under reduced pressure.

    • To the residue, add an aqueous ammonia (B1221849) solution to precipitate the product.

    • Filter the precipitate, wash with ethanol, and crystallize from a DMF/ethanol (3:1) mixture to obtain the final product.[2]

Quantitative Data for Pyrazolo[3,4-d]pyrimidine Synthesis
CompoundStarting AldehydeYield (%)Melting Point (°C)Reference
Benzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazineBenzaldehyde81276-277[2]
4-Methoxybenzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine4-Methoxybenzaldehyde94266-268[2]
4-Hydroxy-3-methoxybenzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine4-Hydroxy-3-methoxybenzaldehyde82250-252[2]
7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dioneBenzaldehyde69212-214[2]
3-(4-Hydroxy-3-methoxyphenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione4-Hydroxy-3-methoxybenzaldehyde63192-194[2]

Application II: Synthesis of Other Fused Pyrimidine Derivatives

The versatile intermediate, 6-hydrazinyl-1-methyluracil, can be reacted with a variety of dielectrophiles to construct other fused pyrimidine systems, such as pyrimidopyridazines and indenopyrimidopyridazines. These reactions typically proceed via condensation and subsequent cyclization.

Signaling Pathway of Fused Pyrimidine Synthesis

pathway sub 6-Hydrazinyl-1-methyluracil product1 Pyrimidopyridazine sub->product1 + product2 Pyrazolopyrimidine sub->product2 + product3 Indenopyrimidopyridazine sub->product3 + reagent1 Dicarbonyl Compound (e.g., Benzil) reagent1->product1 reagent2 α,β-Unsaturated Nitrile (e.g., Benzylidene Malononitrile) reagent2->product2 reagent3 Keto-acid Derivative (e.g., Isatin) reagent3->product3

Caption: Diverse fused pyrimidines from 6-hydrazinyl-1-methyluracil.

Experimental Protocols

Protocol 3: Synthesis of Pyrimido[4,5-c]pyridazines

This protocol describes the reaction of 6-hydrazinyluracils with benzil (B1666583).[1]

  • Reaction Setup: A mixture of a 6-hydrazinyluracil derivative (1.6 mmol) and benzil (1.6 mmol) is prepared in DMF (5 mL).

  • Catalyst Addition: Triethylamine (TEA, 1 mL) is added to the mixture.

  • Reflux: The reaction mixture is heated under reflux for 4–5 hours.

  • Work-up: The solvent is evaporated under reduced pressure. The residue is treated with ethanol (10 mL), and the resulting precipitate is filtered, washed with ethanol, and crystallized from a DMF/ethanol mixture.[1]

Protocol 4: Synthesis of Indenopyrimidopyridazines

This protocol details the reaction of 6-hydrazinyluracils with isatin (B1672199).[1]

  • Reaction Setup: A mixture of a 6-hydrazinyluracil derivative (1.6 mmol) and isatin (1.6 mmol) is prepared in acetic acid (5 mL).

  • Reflux: The mixture is heated under reflux for 1–2 hours.

  • Work-up: After cooling, the formed precipitate is filtered, washed with ethanol, and crystallized from a DMF/ethanol mixture.[1]

Quantitative Data for Fused Pyrimidine Synthesis
Product ClassReagentYield (%)Melting Point (°C)Reference
Pyrimido[4,5-c]pyridazineBenzil78248-250[1]
PyrazolopyrimidineBenzylidene malononitrile85>300[1]
IndenopyrimidopyridazineIsatin82>300[1]

Application III: Synthesis of Xanthine (B1682287) Derivatives

Xanthines, another class of purine analogs, can be synthesized from 6-amino-1-methyluracil (B114629) derivatives. The general strategy involves the nitrosation of the 6-aminouracil (B15529), followed by reduction to a 5,6-diaminouracil (B14702), which then undergoes cyclization to form the fused imidazole (B134444) ring of the xanthine core.

Experimental Protocol

Protocol 5: General Synthesis of Xanthine Derivatives from 6-Aminouracils

This protocol outlines a general procedure for xanthine synthesis.[2]

  • Nitrosation: A mixture of a 6-aminouracil derivative (e.g., 6-amino-1-methyluracil) is suspended in water in the presence of glacial acetic acid. An aqueous solution of sodium nitrite (B80452) is added, and the mixture is stirred at room temperature.[2]

  • Reduction: The resulting 5-nitroso derivative is then reduced to the 5,6-diaminouracil.

  • Cyclization: The 5,6-diaminouracil is cyclized with a suitable one-carbon synthon (e.g., formic acid, diethoxymethyl acetate) to form the xanthine ring system.

Note: Detailed experimental conditions and yields for the synthesis of xanthines from this compound derivatives are less consistently reported in the literature compared to pyrazolopyrimidines. The provided protocol is a general representation of the synthetic strategy.

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of a wide range of heterocyclic compounds, particularly fused pyrimidine systems of significant medicinal interest. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The straightforward and often high-yielding reactions make this compound an attractive building block in modern synthetic and medicinal chemistry.

References

Growing High-Quality Single Crystals of 1-Methyluracil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of high-quality single crystals of 1-Methyluracil, a compound of significant interest in biochemical and pharmaceutical research.[1][2][3] The ability to produce well-ordered single crystals is a critical prerequisite for determining the three-dimensional atomic arrangement through techniques like X-ray diffraction, which is fundamental for understanding its biological function and for rational drug design.[4][5]

This compound is a pyrimidone, a derivative of uracil (B121893) where a methyl group is attached at the N1 position.[1][6] This modification is biochemically significant as it mimics the linkage of uracil to ribose in RNA.[1][2][3] Understanding its crystal structure can provide insights into base pairing and interactions with other molecules.[2][3]

General Considerations for Crystal Growth

Successful crystallization is often described as more of an art than a science, requiring patience and careful control over several factors.[5][7][8] Key considerations include:

  • Purity of the Compound: A minimum purity of 80-90% is recommended before attempting to grow single crystals.[9] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.

  • Solvent Selection: The ideal solvent is one in which this compound is moderately soluble.[10][11] High solubility can lead to the formation of oils or very small crystals.[9]

  • Supersaturation: Crystal growth occurs from a supersaturated solution.[12] This state can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or by changing the solvent composition.[4][12]

  • Nucleation: The formation of the initial crystal seed (nucleus) is a critical step.[11] The goal is to control nucleation to obtain a small number of large crystals rather than many small ones.[5][11] Minimizing dust and mechanical disturbances is crucial.[5][11]

  • Time: Crystal growth is a slow process.[4][5] It can take from days to weeks to obtain crystals of suitable size and quality.[4][5]

Recommended Crystal Growth Techniques for this compound

Based on general crystallization principles, the following techniques are recommended for growing this compound single crystals.

Slow Evaporation

This is the simplest method and often a good starting point.[11][12] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.[12]

Protocol:

  • Prepare a nearly saturated solution of this compound in a chosen solvent. A good starting concentration is 2-10 mg in 0.6-1 mL of solvent.[9]

  • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[7][8]

  • Transfer the clear solution to a clean container such as a small vial, test tube, or NMR tube.[10]

  • Cover the container in a way that allows for slow solvent evaporation. This can be achieved by covering it with parafilm and piercing a few small holes in it.[10]

  • Place the container in a location free from vibrations and temperature fluctuations.[5][7][8]

  • Monitor for crystal growth over several days to weeks.

Workflow for Slow Evaporation:

SlowEvaporation cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve this compound in suitable solvent B Filter solution to remove impurities A->B C Transfer to clean vial B->C D Cover vial for slow evaporation C->D E Incubate in a stable environment D->E F Monitor for crystal formation E->F G Isolate single crystals F->G

Caption: Workflow for the Slow Evaporation Technique.

Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[9] It involves the slow diffusion of a vapor from an "anti-solvent" (in which the compound is insoluble) into a solution of the compound, which decreases the solubility and induces crystallization.[13]

Protocol:

  • Dissolve approximately 4 mg of this compound in about 0.5 mL of a "good" solvent in a small, open inner vial.[4]

  • Place this inner vial inside a larger, sealable outer vial or jar.

  • Add 2-5 mL of a volatile "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.[4]

  • Seal the outer container tightly.

  • The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, causing the this compound to crystallize.

  • Store the setup in a stable environment and await crystal growth.

Workflow for Vapor Diffusion:

VaporDiffusion cluster_setup Experimental Setup cluster_process Diffusion and Crystallization A Prepare saturated solution of this compound in inner vial C Place inner vial inside outer vial and seal A->C B Place anti-solvent in outer vial B->C D Anti-solvent vapor diffuses into the solution C->D E Solubility of this compound decreases D->E F Crystals form E->F

Caption: Workflow for the Vapor Diffusion Technique.

Slow Cooling

This method relies on the principle that the solubility of many compounds decreases as the temperature is lowered.[9]

Protocol:

  • Prepare a saturated or nearly saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., close to the solvent's boiling point).[12]

  • Filter the hot solution to remove any impurities.

  • Transfer the solution to a clean container and seal it.

  • Place the container in an insulated environment (e.g., a Dewar flask with hot water) to allow for very slow cooling to room temperature.[12]

  • For solvents with low freezing points, the setup can be placed in a refrigerator or freezer to further reduce the temperature slowly.[7][8][12]

Workflow for Slow Cooling:

SlowCooling A Prepare saturated solution at elevated temperature B Filter hot solution A->B C Seal container B->C D Place in insulated environment for slow cooling C->D E Monitor for crystal growth as temperature decreases D->E

Caption: Workflow for the Slow Cooling Technique.

Solvent Selection for this compound

The choice of solvent is critical for successful crystallization. This compound is soluble in 1 M NaOH.[3] For crystallization from organic solvents, a systematic approach to solvent screening is recommended.

Table 1: Potential Solvents and Anti-Solvents for this compound Crystallization

Solvent ClassPotential "Good" Solvents (for dissolving)Potential "Anti-Solvents" (for precipitation)Technique Suitability
Polar Protic Water, Methanol, Ethanol[14]Acetone, Diethyl ether, Hexane[13][14]Slow Evaporation, Slow Cooling, Vapor Diffusion, Layering
Polar Aprotic DMSO, DMF[15]Diethyl ether, Tetrahydrofuran (THF)[15]Vapor Diffusion, Layering
Other Acetonitrile[14]Toluene, Diethyl ether, Pentane[7][13]Slow Evaporation, Vapor Diffusion, Layering

Note: The optimal solvent or solvent system must be determined experimentally. Start with small-scale trials to screen a variety of solvents.

Data Presentation: Expected Outcomes

The success of a crystallization experiment is evaluated by the quality and size of the resulting crystals. The ideal crystals for X-ray diffraction are single, well-formed, and have dimensions of at least 0.1-0.2 mm in all directions.[5]

Table 2: Hypothetical Data from this compound Crystallization Trials

TrialTechniqueSolvent System (Solvent/Anti-Solvent)Temperature (°C)Time (days)Result
1Slow EvaporationMethanol207Microcrystalline powder
2Slow EvaporationWater2014Small needles
3Vapor DiffusionDMSO / Diethyl ether2010Small prisms, suitable for diffraction
4Slow CoolingEthanol60 -> 45Polycrystalline mass
5Vapor DiffusionAcetonitrile / Toluene2012Large, well-formed single crystals

This table is for illustrative purposes. Actual results will vary and require experimental optimization.

Applications in Drug Development

High-quality single crystals of this compound are invaluable for:

  • Structure-Based Drug Design: The detailed 3D structure obtained from X-ray crystallography can guide the design of novel therapeutic agents that target nucleic acid binding proteins or enzymes.

  • Polymorph Screening: Different crystal forms (polymorphs) of a drug substance can have different physical properties, such as solubility and stability, which can impact its bioavailability.[16] Crystallization studies are essential for identifying and characterizing these polymorphs.

  • Understanding Molecular Interactions: The crystal structure reveals how this compound molecules interact with each other and with solvent molecules, providing fundamental insights into hydrogen bonding and other non-covalent interactions that are crucial in biological systems.[2][3]

By following these detailed protocols and systematically exploring the suggested solvent systems, researchers can increase the likelihood of obtaining high-quality single crystals of this compound suitable for structural analysis and advanced pharmaceutical research.

References

Analytical Standards for the Analysis of 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-methyluracil in various matrices. The methodologies outlined below utilize common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure accurate and reproducible results.

Overview of Analytical Methodologies

The choice of analytical method for this compound determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV is a robust and widely accessible technique suitable for relatively high concentrations of the analyte. For trace-level quantification in complex biological matrices, LC-MS/MS offers superior sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods described in this document. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~0.1 µg/mL~0.5 ng/mL[1]
Limit of Quantification (LOQ) ~0.3 µg/mL~1.0 ng/mL
Linearity (r²) ≥ 0.999≥ 0.997[2]
Accuracy (% Recovery) 95 - 105%88.67 - 112.18%[2]
Precision (%RSD) < 5%< 7%[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and other matrices where the analyte concentration is relatively high.

Experimental Protocol

a) Materials and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

b) Instrumentation

  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

c) Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

d) Sample Preparation

  • Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent. Dilute with the mobile phase to a concentration within the calibration range.

  • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

e) Chromatographic Conditions

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[3] The composition may be adjusted to optimize separation.

  • Flow Rate: 0.6 - 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 240 nm.[3]

  • Injection Volume: 10 - 20 µL.

f) Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Plasma/Serum Sample Protein_Precipitation Protein Precipitation with IS Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

References

Application Notes and Protocols for FT-IR Spectroscopy in the Study of 1-Methyluracil Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyluracil, a derivative of the nucleobase uracil (B121893), serves as a crucial model compound in the study of nucleic acid-metal interactions and the development of novel therapeutic agents. Its coordination chemistry is of significant interest as it mimics the behavior of uracil in RNA. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for elucidating the structural and electronic changes that occur upon the complexation of this compound with metal ions and other molecules. This document provides detailed application notes and experimental protocols for the use of FT-IR spectroscopy in the characterization of this compound complexes.

FT-IR spectroscopy allows for the identification of the coordination sites of this compound, which include the nitrogen atoms of the pyrimidine (B1678525) ring (N1 and N3) and the exocyclic oxygen atoms (O2 and O4).[1] The vibrational frequencies of the functional groups in this compound, particularly the carbonyl stretching vibrations, are sensitive to coordination and hydrogen bonding, providing valuable insights into the nature of the metal-ligand bond.

Data Presentation: Vibrational Frequency Shifts in this compound Complexes

The interaction of this compound with metal ions leads to characteristic shifts in its vibrational frequencies. These shifts can be used to identify the coordination sites and infer the strength of the interaction. The following table summarizes the key FT-IR vibrational bands of this compound and the observed shifts upon complexation with silver(I).

Vibrational ModeThis compound (cm⁻¹)[Ag(1-MeU)]n (cm⁻¹)Shift (cm⁻¹)Assignment and Interpretation
ν(C=O) (C2=O)~1716~1680-36A significant redshift indicates the involvement of the C2=O group in coordination with the metal ion.[2]
ν(C=O) (C4=O)~1670~1640-30A redshift in the C4=O stretching frequency suggests coordination of this carbonyl group to the metal center.
Ring Vibrations~1400-1600ShiftedVariableChanges in the ring vibrations are indicative of alterations in the electronic structure of the pyrimidine ring upon metal binding.
ν(N-H)~3100Absent-The disappearance of the N-H stretching band upon complexation with deprotonation at the N3 position is a clear indicator of coordination at this site.[2]
New Bands (ν(M-N) and ν(M-O))-~362-448 (Ag-N)-The appearance of new bands in the low-frequency region confirms the formation of metal-nitrogen and metal-oxygen bonds. The bands at 448 and 362 cm⁻¹ are assigned to Ag-N stretching vibrations.[2]
~250-280 (Ag-O)Bands in the 250-280 cm⁻¹ range are attributed to Ag-O stretching vibrations.[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound Metal Complexes

This protocol provides a general method for the synthesis of transition metal complexes of this compound. The specific metal salt and solvent may be varied depending on the desired complex.

Materials:

  • This compound

  • Metal salt (e.g., AgNO₃, CuCl₂, PtCl₂)

  • Solvent (e.g., water, ethanol, methanol, or a mixture)

  • Magnetic stirrer and hotplate

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Dissolve this compound in the chosen solvent with gentle heating and stirring.

  • In a separate beaker, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the this compound solution while stirring continuously.

  • Adjust the pH of the reaction mixture if necessary to facilitate complex formation. For deprotonation at the N3 position, a basic medium is typically required.

  • Continue stirring the reaction mixture at a constant temperature for a specified period (e.g., 2-24 hours). The formation of a precipitate may be observed.

  • If a precipitate forms, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid complex by filtration.

  • Wash the collected solid with cold solvent to remove any unreacted starting materials.

  • Dry the complex in a drying oven at a suitable temperature or in a desiccator over a drying agent.

Protocol 2: FT-IR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing samples of this compound complexes for FT-IR analysis and acquiring the spectra.

Materials and Equipment:

  • Synthesized this compound complex

  • Potassium bromide (KBr), FT-IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

  • Sample holder for pellets

Procedure:

A. KBr Pellet Method [3]

  • Thoroughly dry the synthesized this compound complex and the KBr powder to remove any residual moisture, as water has strong IR absorption bands that can interfere with the spectrum.

  • In an agate mortar, grind a small amount of the complex (approximately 1-2 mg) to a fine powder.[4]

  • Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by grinding.[3]

  • Transfer the mixture to a pellet press die.

  • Apply pressure to the die using a hydraulic press to form a thin, transparent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the FT-IR spectrum of a pure KBr pellet as the background.

  • Place the sample pellet in the beam path and acquire the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[5]

B. Attenuated Total Reflectance (ATR) Method

  • Ensure the ATR crystal is clean before use.

  • Place a small amount of the solid complex directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the FT-IR spectrum.

Data Analysis:

  • The FT-IR spectrum of the this compound complex should be compared to the spectrum of free this compound.

  • Identify the characteristic vibrational bands of this compound, such as the C=O and N-H stretching modes.

  • Analyze the shifts in the positions and changes in the intensities of these bands upon complexation.

  • Look for the appearance of new bands in the low-frequency region, which correspond to metal-ligand vibrations.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_ftir FT-IR Analysis cluster_characterization Characterization start Start: Reagents (this compound, Metal Salt, Solvent) dissolve Dissolution of Reactants start->dissolve mixing Mixing and Reaction dissolve->mixing precipitation Precipitation/Crystallization mixing->precipitation filtration Filtration and Washing precipitation->filtration drying Drying of Complex filtration->drying sample_prep Sample Preparation (KBr Pellet or ATR) drying->sample_prep background Background Spectrum Acquisition sample_prep->background sample_spec Sample Spectrum Acquisition background->sample_spec data_analysis Data Analysis (Comparison with Ligand) sample_spec->data_analysis interpretation Interpretation of Spectral Shifts (Identification of Coordination Sites) data_analysis->interpretation

Caption: Experimental workflow for the synthesis and FT-IR analysis of this compound complexes.

Logical_Relationship cluster_ligand This compound cluster_metal Metal Ion cluster_complex Coordination Complex cluster_ftir_analysis FT-IR Spectroscopy L This compound Complex [M(1-MeU)n] L->Complex Coordination M Metal Ion (e.g., Ag+, Cu2+, Pt2+) M->Complex Binding FTIR FT-IR Analysis Complex->FTIR Shifts Observation of Vibrational Frequency Shifts (e.g., ν(C=O), ν(M-N)) FTIR->Shifts Coord_Sites Determination of Coordination Sites (N3, O2, O4) Shifts->Coord_Sites

Caption: Logical relationship illustrating the use of FT-IR to determine coordination sites in this compound complexes.

References

Application Notes and Protocols for Studying 1-Methyluracil Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyluracil is a pyrimidine (B1678525) derivative and a metabolite that plays a role in various biological processes.[1] Understanding its interactions with proteins is crucial for elucidating its function and potential as a therapeutic agent or biomarker. These application notes provide detailed protocols for identifying and characterizing the interactions of this compound with proteins using a suite of biophysical and proteomic techniques. The protocols are presented with a focus on a hypothetical interaction with Human Uridine (B1682114) Phosphorylase 1 (UPP1), a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil.[2][3]

Identification of this compound Binding Proteins using Affinity Pull-Down Assays Coupled with Mass Spectrometry

Application Note:

Affinity pull-down assays are a powerful tool for identifying unknown protein binding partners for a small molecule like this compound from a complex mixture such as a cell lysate.[4][5] This method involves immobilizing a derivatized form of this compound onto a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This "bait" is then incubated with a cell lysate containing potential "prey" proteins. Proteins that bind to this compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.[6]

Experimental Protocol: Pull-Down Assay

Objective: To identify proteins from a human cell lysate that bind to this compound.

Materials:

  • This compound derivative with a linker for immobilization (e.g., with a terminal amine or carboxyl group)

  • NHS-activated Sepharose beads

  • Human cell line (e.g., HEK293T)

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)

  • Elution Buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Immobilization of this compound (Bait Preparation):

    • Wash 1 ml of NHS-activated Sepharose beads with 10 ml of ice-cold 1 mM HCl.

    • Immediately dissolve the this compound derivative in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).

    • Mix the dissolved this compound derivative with the washed beads and incubate overnight at 4°C with gentle rotation.

    • Block any remaining active groups on the beads by incubating with 1 M ethanolamine (B43304) pH 8.0 for 2 hours at room temperature.

    • Wash the beads extensively with Wash Buffer to remove non-covalently bound molecules. The this compound-coupled beads are now ready for use.

  • Preparation of Cell Lysate (Prey Preparation):

    • Culture HEK293T cells to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells by adding Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. The supernatant is the protein source.

  • Affinity Pull-Down:

    • Equilibrate the this compound-coupled beads with Lysis Buffer.

    • Incubate the clarified cell lysate with the beads for 2-4 hours at 4°C with gentle rotation. Use un-coupled beads as a negative control to identify non-specific binders.

    • Wash the beads 3-5 times with 1 ml of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by adding 100 µl of Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5) and incubating for 5 minutes at room temperature. Neutralize the eluate with 1 M Tris-HCl, pH 8.5.

    • Alternatively, add 50 µl of 2x SDS-PAGE sample buffer and boil for 5 minutes to elute and denature the proteins for gel electrophoresis.

  • Protein Identification by Mass Spectrometry:

    • Run the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver stain.

    • Excise the entire lane or specific bands from the gel.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired mass spectra against a human protein database.

pull_down_workflow cluster_bait Bait Preparation cluster_prey Prey Preparation cluster_interaction Interaction & Purification cluster_analysis Analysis Bait This compound Derivative Immobilize Immobilized This compound Bait Bait->Immobilize Covalent Coupling Beads NHS-activated Beads Incubate Incubate Bait with Lysate Immobilize->Incubate Cells Human Cells Lysate Cell Lysate (Protein Mixture) Cells->Lysate Lysis Lysate->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS SDS_PAGE->MS Analysis Protein Identification MS->Analysis

Caption: Workflow for identifying this compound interacting proteins.

Data Presentation: Hypothetical Mass Spectrometry Results

RankProtein ID (UniProt)Protein NameScoreUnique Peptides
1P19944Uridine phosphorylase 1 (UPP1)34515
2P08238Heat shock protein 90-alpha21011
3P6225814-3-3 protein zeta/delta1898
4Q13148Dihydropyrimidine dehydrogenase1527

Kinetic Analysis of this compound-Protein Interaction by Surface Plasmon Resonance (SPR)

Application Note:

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[7][8] It provides quantitative information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.[9] In this application, a target protein, such as UPP1, is immobilized on a sensor chip, and solutions of this compound at various concentrations are flowed over the surface. The binding and dissociation are monitored as changes in the SPR signal.

Experimental Protocol: SPR Analysis

Objective: To determine the binding kinetics of this compound to UPP1.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Recombinant human UPP1 protein (>95% purity)

  • This compound

  • Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer (10 mM Sodium Acetate, pH 5.0)

Procedure:

  • Protein Immobilization:

    • Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject a solution of UPP1 (20 µg/mL in Immobilization Buffer) over the activated surface to achieve the desired immobilization level (e.g., ~2000 Resonance Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in Running Buffer (e.g., 0.1 µM to 100 µM). Include a buffer-only sample (zero concentration) for double referencing.

    • Inject the this compound solutions over both the UPP1-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (typically 120-180 seconds) followed by a dissociation phase where only Running Buffer flows over the chip (typically 300-600 seconds).

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection.

    • Subtract the "zero concentration" (buffer only) sensorgram from the this compound sensorgrams.

    • Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

spr_workflow cluster_setup Setup cluster_binding Binding Assay cluster_analysis Data Analysis Chip CM5 Sensor Chip Immobilize Immobilize UPP1 on Chip Chip->Immobilize Protein UPP1 Protein Protein->Immobilize Association Inject Analyte (Association) Immobilize->Association Ligand This compound (Analyte Series) Ligand->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fit Fit to Kinetic Model Sensorgram->Fit Kinetics Determine ka, kd, KD Fit->Kinetics

Caption: Workflow for SPR kinetic analysis.

Data Presentation: Hypothetical SPR Kinetic Data

AnalyteTargetka (1/Ms)kd (1/s)KD (µM)
This compoundUPP11.5 x 10³3.0 x 10⁻²20.0

Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

Application Note:

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for characterizing the thermodynamics of binding interactions.[10] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[2] This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding.

Experimental Protocol: ITC Analysis

Objective: To determine the thermodynamic parameters of the this compound-UPP1 interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant human UPP1 protein (>95% purity)

  • This compound

  • ITC Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze the UPP1 protein extensively against the ITC Buffer to ensure a perfect buffer match.

    • Dissolve this compound in the final dialysis buffer to the desired concentration.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentrations of both the protein and ligand solutions.

  • ITC Experiment Setup:

    • Load the UPP1 solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 200-400 µM, typically 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis.

    • Proceed with a series of subsequent injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow the signal to return to baseline.

    • The heat change upon each injection is measured. As the protein becomes saturated, the heat change per injection decreases.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model).

    • The fit will yield the stoichiometry (n), the binding constant (KA, from which KD is calculated), and the enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = -RTlnKA = ΔH - TΔS).

itc_principle cluster_setup Calorimeter Setup cluster_titration Titration Process cluster_output Data Output & Analysis Syringe Syringe: This compound (Ligand) Injection Inject Ligand into Cell Syringe->Injection Cell Sample Cell: UPP1 Protein Binding Binding Event (Heat Change) Injection->Binding Detection Measure Heat (Δq) Binding->Detection Thermogram Raw Thermogram (Power vs. Time) Detection->Thermogram Isotherm Binding Isotherm (kcal/mol vs. Molar Ratio) Thermogram->Isotherm Fit Fit Data to Binding Model Isotherm->Fit Thermo_Params Determine: KD, n, ΔH, ΔS Fit->Thermo_Params

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Data Presentation: Hypothetical ITC Thermodynamic Data

ParameterValue
Stoichiometry (n)0.98 ± 0.05
Dissociation Constant (KD)22.5 µM
Enthalpy (ΔH)-5.8 kcal/mol
Entropy (ΔS)+1.5 cal/mol·K

Binding Affinity Determination using Microscale Thermophoresis (MST)

Application Note:

Microscale Thermophoresis (MST) is a highly sensitive biophysical technique used to quantify molecular interactions in solution.[11] It measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon changes in size, charge, or hydration shell of the molecule.[12] By fluorescently labeling the protein of interest (e.g., UPP1), its movement can be tracked. The change in thermophoretic movement upon titration with a non-labeled ligand (this compound) is used to determine the binding affinity (Kd).[13]

Experimental Protocol: MST Analysis

Objective: To determine the dissociation constant (Kd) for the this compound-UPP1 interaction.

Materials:

  • MST instrument (e.g., Monolith NT.115)

  • Fluorescent labeling kit (e.g., NHS-RED)

  • Recombinant human UPP1 protein (>95% purity)

  • This compound

  • MST Buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20)

  • Standard or Premium Capillaries

Procedure:

  • Protein Labeling:

    • Label the UPP1 protein with a fluorescent dye (e.g., NHS-RED) according to the manufacturer's protocol. The dye reacts with primary amines on the protein.

    • Remove the excess, unbound dye using a desalting column.

    • The final concentration of the labeled protein should be low, typically in the low nanomolar range.

  • Sample Preparation:

    • Prepare a 16-step serial 1:1 dilution of this compound in MST Buffer, starting from a high concentration (e.g., 500 µM).

    • To each dilution of this compound, add an equal volume of the fluorescently labeled UPP1 solution (e.g., at a final concentration of 20 nM).

    • Mix gently and incubate for 10 minutes at room temperature to allow the binding to reach equilibrium.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the sample tray of the MST instrument.

    • Perform the MST measurement. The instrument applies an IR laser to create a temperature gradient and monitors the change in fluorescence as molecules move in or out of the heated region.

  • Data Analysis:

    • The instrument software calculates the change in the normalized fluorescence (ΔFnorm) from the MST time traces.

    • Plot the ΔFnorm against the logarithm of the this compound concentration.

    • Fit the resulting binding curve with a suitable model (e.g., Kd model) to determine the dissociation constant (Kd).

mst_workflow cluster_prep Sample Preparation cluster_measurement MST Measurement cluster_analysis Data Analysis Protein UPP1 Protein Labeling Label Protein Protein->Labeling Dye Fluorescent Dye Dye->Labeling Mix Mix Labeled Protein with Ligand Series Labeling->Mix Ligand This compound Dilution Series Ligand->Mix Capillaries Load into Capillaries Mix->Capillaries MST_Run Run MST Experiment Capillaries->MST_Run Thermophoresis Measure Thermophoresis MST_Run->Thermophoresis Binding_Curve Plot Binding Curve Thermophoresis->Binding_Curve Fit Fit Curve to Kd Model Binding_Curve->Fit Kd_Value Determine Kd Fit->Kd_Value

References

Application Notes and Protocols: Developing Assays to Measure 1-Methyluracil Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyluracil (1-mU) is a pyrimidone, specifically a uracil (B121893) molecule with a methyl group at the N1 position.[1][2][3][4] As a nucleobase analogue, it is functionally related to uracil, a fundamental component of ribonucleic acid (RNA).[1] While its precise biological roles are still under investigation, the presence of 1-mU as a metabolite suggests its involvement in cellular metabolic pathways.[1][3] Alterations in the levels of modified nucleobases like 1-mU can be indicative of changes in metabolic or disease states, making the quantification of 1-mU and the characterization of enzymes that regulate its levels valuable for research and drug development.

These application notes provide detailed protocols for the quantification of this compound in biological samples and for measuring the activity of enzymes that may metabolize it, using a hypothetical this compound N-demethylase as an example.

Part 1: Quantification of this compound in Biological Samples

This section outlines a robust method for the accurate measurement of this compound concentrations in various biological matrices, such as cell culture supernatant or tissue homogenates, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Hypothetical Signaling Pathway Involving this compound

The diagram below illustrates a hypothetical metabolic pathway where this compound is generated from a precursor and subsequently catabolized by a demethylase.

1_Methyluracil_Metabolism Precursor_Molecule Precursor Molecule 1_Methyluracil This compound Precursor_Molecule->1_Methyluracil Enzyme A (e.g., Methyltransferase) Uracil Uracil 1_Methyluracil->Uracil This compound N-demethylase

Hypothetical metabolic pathway of this compound.
Experimental Protocol 1: Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound.[5][6]

1. Objective: To determine the concentration of this compound in biological samples with high sensitivity and specificity.

2. Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate, urine)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., ¹³C₅,¹⁵N₂-Uracil)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Centrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

3. Sample Preparation (Protein Precipitation):

  • Thaw biological samples on ice.

  • To 100 µL of sample, add 300 µL of ice-cold methanol containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-MS/MS Analysis:

  • HPLC System: A standard HPLC system capable of binary gradients.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Q1 127.1 -> Q3 84.1

    • Internal Standard (¹³C₅,¹⁵N₂-Uracil): Q1 118.0 -> Q3 72.0

5. Quantification:

  • Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.

  • Analyze the prepared samples and standards using the HPLC-MS/MS method.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation: this compound Quantification

The following table presents example data from the quantification of this compound in different cell lines.

Cell LineTreatmentThis compound Concentration (ng/mL)Standard Deviation
Cell Line AControl15.21.8
Cell Line ATreatment X45.84.2
Cell Line BControl8.91.1
Cell Line BTreatment X12.31.5

Part 2: Measuring the Activity of this compound N-demethylase

This section describes an assay to measure the enzymatic activity of a hypothetical this compound N-demethylase by detecting the formation of its product, uracil.

Experimental Workflow for Enzyme Activity Assay

The workflow for determining the activity of this compound N-demethylase is depicted below.

Enzyme_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Quantification Reagents Prepare Assay Buffer, This compound (Substrate), and Enzyme Solution Incubation Incubate Enzyme with Substrate at 37°C Reagents->Incubation Quenching Stop Reaction with Acid or Organic Solvent Incubation->Quenching HPLC Quantify Uracil Formation via HPLC-UV Quenching->HPLC

Workflow for this compound N-demethylase activity assay.
Experimental Protocol 2: this compound N-demethylase Activity Assay

1. Objective: To measure the in vitro activity of this compound N-demethylase by quantifying the formation of uracil.

2. Materials:

  • Purified or recombinant this compound N-demethylase

  • This compound (substrate)

  • Uracil analytical standard

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • Quenching Solution (e.g., 1 M HCl or ice-cold acetonitrile)

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • HPLC system with a UV detector

3. Enzyme Assay Protocol:

  • Prepare a stock solution of this compound in the assay buffer.

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Assay Buffer

    • This compound (at a concentration around the expected Km)

  • Pre-warm the reaction mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme solution to the reaction mixture. The final reaction volume is typically 50-100 µL.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 10, 20, 30 minutes) to ensure the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of the quenching solution.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC-UV Analysis for Uracil Detection:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of 50 mM potassium phosphate (B84403) buffer (pH 6.0) with 5% methanol is often suitable for separating uracil.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Create a standard curve by injecting known concentrations of uracil.

  • Determine the concentration of uracil produced in each enzymatic reaction from the standard curve.

  • Calculate the enzyme activity in terms of the rate of product formation (e.g., µmol of uracil produced per minute per mg of enzyme).

Data Presentation: Enzyme Kinetics

The following table summarizes hypothetical kinetic parameters for this compound N-demethylase with and without an inhibitor.

ConditionKm for this compound (µM)Vmax (µmol/min/mg)
No Inhibitor50120
With Inhibitor A (10 µM)150120
With Inhibitor B (10 µM)5060

Logical Relationship Diagram for Assay Selection

The choice of assay depends on the research question. The following diagram illustrates the decision-making process.

Assay_Selection_Logic node_q What is the research question? node_conc Measure 1-mU concentration node_q->node_conc Endogenous levels of 1-mU? node_act Measure enzyme activity node_q->node_act Enzyme kinetics or inhibitor screening? node_protocol1 Use Protocol 1: Quantification of 1-mU by HPLC-MS/MS node_conc->node_protocol1 node_protocol2 Use Protocol 2: Enzyme Activity Assay node_act->node_protocol2

Decision tree for selecting the appropriate assay.

References

Application Notes and Protocols for Uracil Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of uracil (B121893) derivatives, a promising class of heterocyclic compounds, in the field of antiviral research. While 1-Methyluracil serves as a fundamental scaffold, significant antiviral activity is predominantly observed in more complex, substituted uracil analogues. This document details their application against key viral targets, summarizes quantitative efficacy data, and provides standardized protocols for in vitro evaluation.

Introduction to Uracil Derivatives as Antiviral Agents

Uracil and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to pyrimidine (B1678525) nucleobases. This allows them to interact with viral enzymes, making them valuable scaffolds for the development of novel antiviral drugs. Research has primarily focused on developing derivatives with potent activity against Human Immunodeficiency Virus (HIV) and influenza viruses.

Many uracil-based compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[1] These molecules bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inactivates it and halts the conversion of viral RNA to DNA, a critical step in the HIV life cycle. Additionally, certain uracil derivatives have demonstrated profound activity against influenza viruses, such as H1N1, in cell-based assays, with ongoing research to elucidate their precise mechanisms of action.[1]

Quantitative Data Summary: Antiviral Activity of Uracil Derivatives

The antiviral efficacy of various uracil derivatives has been quantified in numerous studies. The following table summarizes the 50% effective concentration (EC₅₀) and, where available, the 50% cytotoxic concentration (CC₅₀) and selectivity index (SI). A lower EC₅₀ indicates higher antiviral potency, while a higher SI (CC₅₀/EC₅₀) suggests a more favorable safety profile.

Compound Class/Derivative NameVirus TargetCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
1-Benzyl-3-(3,5-dimethylbenzyl)uracil (6-Azido derivative)HIV-1MT-40.067 ± 0.011>22.6>337[2]
1-Benzyl-3-(3,5-dimethylbenzyl)uracil (6-Amino derivative)HIV-1MT-40.069 ± 0.006>22.6>328[2]
1-Picolyl-3-(3,5-dimethylbenzyl)uracil (6-Azido derivative)HIV-1MT-40.050 ± 0.020>22.6>452[2]
1-Picolyl-3-(3,5-dimethylbenzyl)uracil (6-Amino derivative)HIV-1MT-40.030 ± 0.030>22.6>753[2]
1-(Ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracilHIV-1 (WT)MT-40.02Not specifiedNot specified
1-[2-(4-methylphenoxy)ethyl]-3-(3,5-dimethylbenzyl)uracilHIV-1MT-40.27Not specifiedNot specified[3]
1,6-Bis[(benzyloxy)methyl]uracil derivativesHIV-1MT-4Micro- to submicromolarNot specifiedNot specified[1]
1,6-Bis[(benzyloxy)methyl]uracil derivativesInfluenza A (H1N1)MDCKNot specifiedNot specifiedNot specified[1]

Key Experimental Protocols

This section provides detailed methodologies for assessing the antiviral activity and cytotoxicity of uracil derivatives.

Protocol: Anti-HIV Activity Assay in MT-4 Cells

This protocol determines the ability of a compound to inhibit HIV-1-induced cytopathogenicity in the human T-cell line, MT-4.[2][4]

Materials:

  • MT-4 cell line

  • HIV-1 viral stock (e.g., IIIB strain)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

  • Test compounds (dissolved in DMSO, serially diluted)

  • 96-well microtiter plates

  • Cell viability reagent (e.g., MTT or WST-8)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete culture medium per well.

  • Compound Addition: Add 50 µL of serial dilutions of the test compounds to the appropriate wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus).

  • Infection: Add 50 µL of HIV-1 stock at a multiplicity of infection (MOI) sufficient to cause significant cell death in 4-5 days. Do not add virus to the "cell control" wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified, 5% CO₂ incubator.[2]

  • Viability Assessment:

    • Add 10-20 µL of MTT or WST-8 solution to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration using a dose-response curve.

Protocol: Anti-Influenza Virus Plaque Reduction Assay in MDCK Cells

This assay measures the inhibition of influenza virus replication by quantifying the reduction in viral plaque formation in Madin-Darby Canine Kidney (MDCK) cells.[5][6]

Materials:

  • MDCK cell line

  • Influenza A virus stock (e.g., H1N1)

  • Infection medium (e.g., DMEM with 0.2% BSA, TPCK-Trypsin)

  • Test compounds

  • 6-well or 12-well plates

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Fixation solution (e.g., 4% formaldehyde (B43269) in PBS)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Seed MDCK cells in plates to achieve a confluent monolayer on the day of infection.[5]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. In separate tubes, mix the virus dilution (to yield ~50-100 plaques per well) with an equal volume of the compound dilutions.

  • Infection: Wash the cell monolayer with PBS. Add the virus-compound mixture to each well and incubate for 1 hour at 37°C, rocking gently every 15 minutes.[5]

  • Overlay: Aspirate the inoculum. Overlay the cells with semi-solid medium containing the corresponding concentration of the test compound. Allow it to solidify at room temperature.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until plaques are visible.[5]

  • Visualization:

    • Fix the cells with formaldehyde solution for at least 1 hour.

    • Carefully remove the semi-solid overlay.

    • Stain the cell monolayer with crystal violet solution for 15 minutes.

    • Gently wash with water and allow the plates to dry.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ from a dose-response curve.

Protocol: General Cytotoxicity Assay

This assay is performed in parallel with antiviral assays to determine the concentration at which the compound is toxic to the host cells.[7][8]

Materials:

  • Host cell line (e.g., MT-4 or MDCK)

  • Complete culture medium

  • Test compounds

  • 96-well plates

  • Cell viability reagent (e.g., MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assay.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include "cell control" wells with medium only.

  • Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 4-5 days for MT-4, 48-72 hours for MDCK).

  • Viability Assessment: Perform the MTT (or equivalent) assay as described in Protocol 3.1 (steps 5-6).

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell control. Determine the CC₅₀ value from the dose-response curve.

Visualized Workflows and Mechanisms of Action

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for screening antiviral compounds and the structure-activity relationship logic for uracil derivatives.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Optimization a Compound Design & In Silico Screening b Chemical Synthesis of Uracil Derivatives a->b c Cytotoxicity Assay (CC₅₀) (Uninfected Cells) b->c e Calculate Selectivity Index (SI = CC₅₀/EC₅₀) c->e d Antiviral Assay (EC₅₀) (Infected Cells) d->e f Structure-Activity Relationship (SAR) Analysis e->f g Lead Optimization f->g g->a Iterative Improvement SAR_Logic cluster_N1 N1 Position cluster_N3 N3 Position cluster_C6 C6 Position Uracil Uracil Scaffold N1_Sub Substituents: - Arylmethyl - Picolyl - Acyclic chains Uracil->N1_Sub N3_Sub Substituents: - 3,5-Dimethylbenzyl Uracil->N3_Sub C6_Sub Substituents: - Azido group - Amino group Uracil->C6_Sub Activity Enhanced Antiviral Activity N1_Sub->Activity N3_Sub->Activity C6_Sub->Activity NNRTI_Mechanism cluster_virus HIV-1 Life Cycle Step cluster_inhibition Inhibition by Uracil Derivative ViralRNA Viral RNA Genome RT_Enzyme Reverse Transcriptase (RT) ViralRNA->RT_Enzyme Template RT_Enzyme->ViralDNA Catalyzes Binding Binds to Allosteric NNRTI Pocket on RT RT_Enzyme->Binding UracilDeriv Uracil NNRTI UracilDeriv->Binding ConformChange Induces Conformational Change in RT Binding->ConformChange Inactivation RT Enzyme Inactivated ConformChange->Inactivation Block Viral DNA Synthesis BLOCKED Inactivation->Block

References

Troubleshooting & Optimization

troubleshooting low yield in 1-Methyluracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyluracil. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a focus on resolving issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A common and effective method for synthesizing this compound is through the direct N-methylation of uracil (B121893). This is typically achieved by reacting uracil with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. The base deprotonates the uracil, making it more nucleophilic for the subsequent reaction with the methylating agent.

Q2: My reaction is incomplete, and I have a low yield of this compound. What are the potential causes and solutions?

An incomplete reaction is a frequent cause of low yield. Several factors can contribute to this issue:

  • Insufficient Reaction Time or Temperature: The methylation of uracil may require more time or higher temperatures to proceed to completion. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the starting material (uracil) is still present after the initially planned reaction time, consider extending the reaction time or gradually increasing the temperature.

  • Ineffective Deprotonation: For the methylation to occur, the uracil must be sufficiently deprotonated by the base. Ensure that the base is strong enough and used in the correct stoichiometric amount (at least one equivalent) to deprotonate the uracil effectively. The choice of solvent can also influence the deprotonation equilibrium.

  • Poor Reagent Quality: The purity and reactivity of the uracil, methylating agent, and base are critical. Ensure that all reagents are of high quality and have been stored correctly to prevent degradation.

Q3: I have obtained a mixture of products, including this compound and other methylated derivatives. How can I improve the selectivity for this compound?

The formation of multiple methylated products is a common challenge due to the presence of multiple reactive sites on the uracil ring (N1, N3, and the oxygen atoms). The primary side products are often 3-Methyluracil and 1,3-Dimethyluracil.

To enhance the selectivity for this compound:

  • Control Stoichiometry: Use a carefully controlled amount of the methylating agent, typically around one equivalent, to minimize the chance of double methylation leading to 1,3-Dimethyluracil.

  • Optimize Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of the methylation. It is advisable to conduct small-scale optimization experiments to identify the conditions that favor N1-methylation.

  • Purification: If a mixture of products is unavoidable, purification by column chromatography is often necessary to isolate the desired this compound.

Q4: What are the best practices for purifying crude this compound?

The purification of this compound from the reaction mixture and any side products is crucial for obtaining a high-purity final product.

  • Work-up: After the reaction is complete, a standard work-up procedure involves neutralizing the reaction mixture and extracting the product into a suitable organic solvent.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from an appropriate solvent can be an effective purification method.

  • Column Chromatography: For mixtures of this compound, 3-Methyluracil, and 1,3-Dimethyluracil, column chromatography on silica (B1680970) gel is a common and effective separation technique. The choice of eluent system will depend on the polarity of the compounds.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions to improve the yield of this compound.

Issue Potential Cause Recommended Solution
Low Yield / Incomplete Reaction Inadequate reaction time or temperature.Monitor the reaction progress by TLC. If starting material persists, extend the reaction time or cautiously increase the temperature.
Insufficient deprotonation of uracil.Ensure at least one equivalent of a suitable base is used. Consider using a stronger base or a different solvent to improve solubility and reactivity.
Degradation of reagents.Use fresh, high-quality uracil, methylating agent, and base. Ensure proper storage of all chemicals.
Formation of Multiple Products (Low Selectivity) Over-methylation due to excess methylating agent.Use approximately one equivalent of the methylating agent. Add the methylating agent slowly to the reaction mixture.
Non-selective reaction conditions.Optimize the reaction by screening different bases, solvents, and temperatures to favor N1-methylation.
Difficulty in Product Isolation Product loss during work-up and extraction.Ensure complete extraction by using an adequate amount of a suitable organic solvent and performing multiple extractions.
Co-elution of products during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation of this compound from its isomers.

Experimental Protocols

Key Experiment: Synthesis of this compound via N-Methylation of Uracil

This protocol is a representative method for the synthesis of this compound using dimethyl sulfate.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

  • Glassware for extraction and filtration

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve uracil in an aqueous solution of sodium hydroxide (approximately 1.1 molar equivalents of NaOH per mole of uracil). Stir the mixture until the uracil is completely dissolved.

  • Methylation: Cool the solution in an ice bath. While stirring vigorously, add one molar equivalent of dimethyl sulfate dropwise using a dropping funnel. The addition should be slow to control the exothermic reaction.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC to check for the consumption of uracil and the formation of this compound. If the reaction is sluggish, gentle heating under reflux can be applied.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with dilute hydrochloric acid.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane multiple times.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to separate it from any unreacted starting material and side products.

Visualizing the Process

Reaction Mechanism and Potential Side Products

The following diagram illustrates the general mechanism for the methylation of uracil and the formation of the desired product, this compound, as well as the common side products, 3-Methyluracil and 1,3-Dimethyluracil.

Reaction_Mechanism Uracil Uracil Uracil_anion Uracil Anion Uracil->Uracil_anion + Base Product_1MU This compound (Desired Product) Uracil_anion->Product_1MU + Methylating Agent (Attack at N1) Side_Product_3MU 3-Methyluracil (Side Product) Uracil_anion->Side_Product_3MU + Methylating Agent (Attack at N3) Side_Product_1_3DMU 1,3-Dimethyluracil (Side Product) Product_1MU->Side_Product_1_3DMU + Base + Methylating Agent Side_Product_3MU->Side_Product_1_3DMU + Base + Methylating Agent Methylating_agent Methylating Agent (e.g., (CH₃)₂SO₄) Base Base (e.g., NaOH)

Caption: Reaction pathway for the methylation of uracil.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues in this compound synthesis.

Troubleshooting_Workflow Start Low Yield of this compound Check_Reaction_Completion Check Reaction Completion via TLC Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction (Starting Material Remains) Check_Reaction_Completion->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check base stoichiometry/strength Incomplete_Reaction->Optimize_Conditions Yes Complete_Reaction Reaction is Complete Incomplete_Reaction->Complete_Reaction No Optimize_Conditions->Check_Reaction_Completion Analyze_Crude_Product Analyze Crude Product Mixture (e.g., by NMR, LC-MS) Complete_Reaction->Analyze_Crude_Product Side_Products Significant Side Products Formed? Analyze_Crude_Product->Side_Products Optimize_Selectivity Optimize for Selectivity: - Adjust methylating agent stoichiometry - Screen solvents and bases Side_Products->Optimize_Selectivity Yes No_Side_Products Minimal Side Products Side_Products->No_Side_Products No Optimize_Selectivity->Check_Reaction_Completion Check_Purification Review Purification Protocol: - Optimize extraction and work-up - Refine chromatography conditions No_Side_Products->Check_Purification End Improved Yield Check_Purification->End

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Methyluracil Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of 1-methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the methylation of this compound to synthesize 1,3-dimethyluracil (B184088)?

A1: The most prevalent method for synthesizing 1,3-dimethyluracil is the N-methylation of this compound. This is typically achieved by using a methylating agent such as dimethyl sulfate (B86663) (DMS) or methyl iodide (MeI) in the presence of a base.[1] The reaction proceeds via N-alkylation at the N3 position of the uracil (B121893) ring.

Q2: What are the key safety precautions to consider when performing this methylation?

A2: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care.[1] Always refer to the Safety Data Sheet (SDS) for all reagents used in your experimental protocol for detailed safety information.

Q3: How can I confirm the successful synthesis and purity of 1,3-dimethyluracil?

A3: A combination of analytical techniques is essential for confirming the identity and purity of your synthesized 1,3-dimethyluracil. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation. Mass spectrometry (MS) can be used to confirm the molecular weight of the compound. Purity can be assessed using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1]

Q4: What are the potential side reactions to be aware of during the methylation of this compound?

A4: A common side reaction is O-methylation, where the methyl group attaches to one of the oxygen atoms of the uracil ring instead of the intended nitrogen atom. The reaction conditions, including the choice of solvent, base, and methylating agent, can influence the ratio of N-methylation to O-methylation. Generally, polar aprotic solvents and appropriate bases can favor N-methylation.

Troubleshooting Guide

This guide addresses common issues encountered during the methylation of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature. Ensure all reagents are fresh and anhydrous.
Ineffective base: The chosen base may not be strong enough to deprotonate the N3 position of this compound effectively.Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is dry.
Degradation of starting material or product: Harsh reaction conditions (e.g., high temperature or strong base) can lead to decomposition.Use milder reaction conditions. Purify the product as soon as the reaction is complete.
Formation of Multiple Products (Poor Selectivity) O-methylation: Competition between N-methylation and O-methylation.Optimize the reaction conditions. Using a polar aprotic solvent like DMF or acetonitrile (B52724) can favor N-methylation. The choice of base can also influence selectivity.
Over-methylation: Although less common for this compound, methylation at other positions could occur under harsh conditions.Use a stoichiometric amount of the methylating agent and add it dropwise to the reaction mixture.[1]
Difficulty in Product Purification Similar polarity of product and byproducts: The desired 1,3-dimethyluracil and any O-methylated byproducts may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for flash column chromatography. A gradient elution may be necessary to achieve good separation. Consider alternative purification methods like recrystallization if applicable.[1]
Product is an oil or fails to crystallize: Impurities can prevent the crystallization of the final product.If the product is an oil, try co-evaporation with a non-polar solvent like hexane (B92381) or toluene.[1] Further purification by chromatography may be necessary to remove impurities.

Experimental Protocols

General Protocol for N-Methylation of this compound with Dimethyl Sulfate

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • This compound

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2-3 equivalents).

  • Stirring: Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the uracil ring.

  • Addition of Methylating Agent: Add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the mixture using a dropping funnel.

  • Reaction: Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.[1]

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1,3-dimethyluracil.[1]

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate/hexane).[1]

Data Presentation

The following table summarizes general reaction conditions for the N-methylation of uracil derivatives. Optimal conditions for this compound should be determined empirically.

Methylating Agent Base Solvent Temperature (°C) Typical Yield Range Notes
Dimethyl Sulfate (DMS)K2CO3, NaHDMF, AcetonitrileRoom Temp - 80Moderate to HighA common and effective method. DMS is toxic and should be handled with care.
Methyl Iodide (MeI)K2CO3, NaH, Ag2OAcetone, DMFRoom Temp - RefluxModerate to HighMeI is volatile and a potent methylating agent.
Dimethyl Carbonate (DMC)Strong bases (e.g., DBU)High-boiling solvents> 100VariableA greener alternative, but often requires harsher conditions.

Visualizations

Experimental Workflow for this compound Methylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF add_base Add anhydrous K2CO3 start->add_base stir1 Stir at RT for 30 min add_base->stir1 add_dms Add Dimethyl Sulfate dropwise stir1->add_dms react Stir at RT or heat (Monitor by TLC/HPLC) add_dms->react quench Quench with water react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end Pure 1,3-Dimethyluracil purify->end

Caption: A typical experimental workflow for the methylation of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction ineffective_base Ineffective Base? start->ineffective_base degradation Degradation? start->degradation solution1 Increase reaction time/temp Check reagent quality incomplete_reaction->solution1 Action solution2 Use a stronger, dry base (e.g., NaH, K2CO3) ineffective_base->solution2 Action solution3 Use milder conditions (lower temp, weaker base if possible) degradation->solution3 Action

Caption: A decision-making diagram for troubleshooting low product yield.

References

Technical Support Center: Purification of 1-Methyluracil by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purification of 1-Methyluracil using chromatographic techniques. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for purifying this compound?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective method for the purification of this compound and other polar uracil (B121893) derivatives. This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase, which allows for good retention and separation of polar compounds. For cruder, larger-scale purifications, normal-phase flash chromatography using a polar stationary phase like silica (B1680970) gel is also a viable option.

Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound?

A2: The choice depends on the scale of your purification and the nature of the impurities.

  • Reversed-Phase HPLC is ideal for high-resolution purification, especially for removing closely related impurities. It is the preferred method for achieving high purity on an analytical to semi-preparative scale.

  • Normal-Phase Flash Chromatography is well-suited for rapid, larger-scale purification of crude reaction mixtures, particularly for removing less polar impurities. Since this compound is a polar compound, it will have strong interactions with the silica gel, requiring a relatively polar mobile phase for elution.

Q3: My this compound sample is not dissolving in the initial mobile phase for reversed-phase HPLC. What should I do?

A3: If your sample has poor solubility in a highly aqueous mobile phase, you can dissolve it in a small amount of a stronger, water-miscible organic solvent like methanol (B129727), acetonitrile, or DMSO before diluting it with the initial mobile phase. It is crucial to use the minimum amount of strong solvent necessary to dissolve the sample to avoid peak distortion during injection.

Q4: Can I use the same column for both analytical and preparative HPLC?

A4: While it is possible to perform small-scale purifications on an analytical column, it is not recommended for larger quantities. Preparative columns have a larger diameter and can handle higher sample loads. The general workflow involves developing a method on an analytical column and then scaling it up to a preparative column with the same stationary phase.

Q5: What is a typical recovery and purity I can expect from chromatographic purification of this compound?

A5: With an optimized method, you can expect to achieve high purity, often exceeding 98% for the collected fractions. The recovery will depend on the complexity of the initial mixture and the optimization of the purification process, but a well-executed chromatographic separation can yield recoveries of 85-95% or higher.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

HPLC Troubleshooting

Problem: Poor peak shape (tailing or fronting) for this compound in RP-HPLC.

  • Possible Cause 1: Secondary Interactions. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.

    • Solution: Add a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This can help to suppress the ionization of silanol groups and improve peak symmetry.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Possible Cause 3: Inappropriate Sample Solvent. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

Problem: Unstable or drifting retention time for this compound.

  • Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between injections can cause retention time shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.

  • Possible Cause 2: Mobile Phase Inconsistency. Changes in the mobile phase composition due to evaporation of the more volatile organic solvent or inconsistent preparation can lead to drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Ensure accurate and consistent mixing of mobile phase components.

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Problem: Poor resolution between this compound and impurities.

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The ratio of organic solvent to the aqueous buffer is critical for achieving good separation.

    • Solution: For reversed-phase, decreasing the percentage of the organic modifier (e.g., methanol or acetonitrile) will increase the retention time and may improve the separation of polar compounds. For complex mixtures, a gradient elution from a low to a high percentage of the organic modifier is often more effective than an isocratic method.

  • Possible Cause 2: Inappropriate Stationary Phase. The column chemistry may not be suitable for the specific separation.

    • Solution: If optimizing the mobile phase does not provide the desired resolution, consider trying a column with a different stationary phase (e.g., a C8 column instead of a C18, or a phenyl-hexyl column for alternative selectivity).

Flash Chromatography Troubleshooting

Problem: this compound is not eluting from the silica gel column.

  • Possible Cause 1: Mobile phase is not polar enough. this compound is a polar compound and requires a sufficiently polar mobile phase to be eluted from the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If that is not sufficient, a more polar solvent system like methanol/dichloromethane (B109758) may be necessary. A common starting point for polar compounds is 5% methanol in dichloromethane.[1]

  • Possible Cause 2: Compound is degrading on the silica gel. Silica gel is acidic and can cause the degradation of acid-sensitive compounds.

    • Solution: Deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[2] Alternatively, consider using a different stationary phase like alumina.

Problem: Poor separation of this compound from impurities.

  • Possible Cause 1: Inappropriate solvent system. The chosen solvent system may not have the right selectivity for the separation.

    • Solution: Use thin-layer chromatography (TLC) to screen a variety of solvent systems to find one that provides good separation between this compound and the impurities. Aim for an Rf value of 0.2-0.3 for this compound in the chosen solvent system for good separation in column chromatography.[3]

  • Possible Cause 2: Column was not packed properly. Channels or cracks in the silica gel bed can lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and that the bed is not allowed to run dry during the purification process.

  • Possible Cause 3: Sample was loaded improperly. A diffuse sample band at the top of the column will result in poor separation.

    • Solution: Load the sample in a small volume of solvent or adsorb it onto a small amount of silica gel before loading it onto the column. This will create a concentrated band at the top of the column.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method for this compound

This protocol is based on a validated method for the determination of methyluracil and can be used for initial purity assessment and method development.

ParameterValue
Column C18, 5 µm particle size, 150 x 4.6 mm
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 0.6 mL/min
Temperature 30°C
Detection UV at 244 nm
Injection Volume 10 µL
Expected Retention Time ~3.5 minutes

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and HPLC-grade water in a 60:40 volume-to-volume ratio. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

  • Injection and Analysis: Inject the prepared sample and monitor the chromatogram at 244 nm.

Protocol 2: Preparative RP-HPLC Scale-Up for this compound Purification

This protocol provides a general guideline for scaling up the analytical method described above for preparative purification.

ParameterStarting Value (Example)
Column C18, 5-10 µm particle size, 250 x 21.2 mm
Mobile Phase Methanol:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate ~12.5 mL/min (scaled from analytical)
Temperature 30°C
Detection UV at 244 nm
Sample Loading To be determined (start with 10-50 mg)

Methodology:

  • Scale-Up Calculation:

    • Flow Rate: Use the following formula to scale the flow rate from the analytical to the preparative column:

      • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

    • Sample Load: The sample loading capacity will need to be determined empirically. Start with a conservative load (e.g., 10-20 mg) and gradually increase it in subsequent runs until the resolution begins to deteriorate.

  • Mobile Phase Preparation: Prepare a sufficient volume of the mobile phase with the addition of 0.1% formic acid to aid in peak shape and solubility. Degas thoroughly.

  • System Setup and Equilibration: Install the preparative column and equilibrate the system with the mobile phase at the calculated flow rate until the baseline is stable.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase) and filter if necessary.

  • Purification Run: Inject the sample and begin collecting fractions as the this compound peak begins to elute.

  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Evaporation: Pool the fractions that meet the desired purity level and remove the solvent under reduced pressure.

Protocol 3: Normal-Phase Flash Chromatography for this compound

This protocol outlines a general approach for the purification of this compound using normal-phase flash chromatography.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Start with Ethyl Acetate/Hexane (e.g., 80:20), and increase polarity as needed. Consider Methanol/Dichloromethane (e.g., 5:95) for higher polarity.
Elution Mode Isocratic or Gradient
Sample Loading 1-5% of the silica gel weight

Methodology:

  • TLC Method Development:

    • Dissolve a small amount of the crude sample in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the sample on a silica gel TLC plate and develop it in various solvent systems of increasing polarity (e.g., different ratios of ethyl acetate/hexane or methanol/dichloromethane).

    • The ideal solvent system will give the this compound spot an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Analysis and Product Isolation:

    • Combine the fractions containing pure this compound.

    • Remove the solvent by rotary evaporation to obtain the purified product.

Visualizations

Chromatography_Workflow cluster_prep Preparation and Analysis cluster_purification Purification cluster_post Post-Purification crude_sample Crude this compound Sample dissolve Dissolve in Suitable Solvent crude_sample->dissolve tlc TLC Analysis for Method Development dissolve->tlc analytical_hplc Analytical HPLC for Purity Check dissolve->analytical_hplc purification_choice Choose Purification Method tlc->purification_choice analytical_hplc->purification_choice flash_chrom Normal-Phase Flash Chromatography purification_choice->flash_chrom Large Scale / Crude prep_hplc Preparative RP-HPLC purification_choice->prep_hplc High Purity / Small Scale collect_fractions Collect Fractions flash_chrom->collect_fractions prep_hplc->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Solvent Evaporation pool_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_retention Retention Issues cluster_resolution Poor Separation start Chromatography Problem peak_shape Tailing or Fronting? start->peak_shape retention Incorrect Retention? start->retention resolution Poor Resolution? start->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No solution_tailing Add 0.1% TFA/Formic Acid Use End-Capped Column tailing->solution_tailing solution_fronting Reduce Sample Concentration Inject Smaller Volume fronting->solution_fronting no_elution No Elution (Normal Phase) retention->no_elution No/Late Elution early_elution Early Elution (Reversed Phase) retention->early_elution Early Elution solution_no_elution Increase Mobile Phase Polarity (e.g., add Methanol) no_elution->solution_no_elution solution_early_elution Decrease Organic Modifier (e.g., less Methanol/ACN) early_elution->solution_early_elution coelution Co-elution of Peaks resolution->coelution Yes solution_resolution Optimize Mobile Phase Gradient Try a Different Column coelution->solution_resolution

Caption: Troubleshooting decision tree for chromatography.

References

challenges in 1-Methyluracil crystallization and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyluracil. The information is presented in a question-and-answer format to directly address common issues encountered during crystallization experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the crystallization of this compound.

Issue 1: No Crystals Are Forming

Q1: I have prepared a solution of this compound, but no crystals have formed after an extended period. What should I do?

A1: The absence of crystal formation is typically due to either high solubility (the solution is undersaturated) or the presence of impurities that inhibit nucleation.

Troubleshooting Steps:

  • Increase Supersaturation:

    • Slow Evaporation: Loosen the cap of your crystallization vessel slightly to allow for slow solvent evaporation. This is one of the most common methods for inducing crystallization.[1]

    • Cooling: If your compound is significantly more soluble at higher temperatures, slowly cool the saturated solution. Avoid rapid cooling, as this can lead to the formation of small or poor-quality crystals.[2]

    • Anti-Solvent Addition: Slowly introduce a miscible "anti-solvent" (a solvent in which this compound is insoluble) to a saturated solution of this compound in a good solvent. This technique, also known as liquid diffusion, can effectively induce crystallization.[3]

  • Check for Impurities: Impurities can significantly hinder crystal growth.[1][4] If you suspect impurities, re-purify your this compound sample using techniques like column chromatography or recrystallization.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vessel below the solution surface with a glass rod. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a previous batch of this compound crystals, add a single, tiny crystal to the supersaturated solution to act as a template for growth.[3]

  • Solvent Choice: The chosen solvent may be too good, keeping the compound fully dissolved. Experiment with different solvents or solvent mixtures where this compound has moderate solubility.[3]

Issue 2: An Oil Has Formed Instead of Crystals

Q2: My experiment resulted in an oily precipitate instead of solid crystals. What causes this and how can I fix it?

A2: Oiling out occurs when the solute separates from the solution at a concentration above its solubility but below the critical supersaturation required for nucleation. This is common for compounds that are impure or are crystallized from very high concentrations.[4]

Troubleshooting Steps:

  • Dilute and Re-heat: Add more solvent to dissolve the oil (you may need to warm the solution slightly). Then, allow the solution to cool much more slowly to give the molecules time to arrange into a crystal lattice.

  • Change Solvent: Try a solvent in which this compound is less soluble. This can discourage the formation of the oil phase.

  • Co-evaporation: If the product is an oil, try co-evaporation with a non-polar solvent like hexane (B92381) or toluene.[4]

  • Purification: The most common cause of oiling out is the presence of impurities. Ensure your starting material is of high purity (≥95%).[4][5]

Issue 3: Poor Crystal Quality (Small, Needle-like, or Clustered)

Q3: I managed to get crystals, but they are too small, needle-shaped, or grow in clusters. How can I improve their quality and size?

A3: Crystal morphology is influenced by factors like the rate of crystallization, solvent, and impurities. Rapid crystallization often leads to many small crystals, while certain solvents or crystal packing motifs can favor needle-like growth.[6]

Troubleshooting Steps:

  • Slow Down Crystallization: The key to larger, higher-quality crystals is to slow down the growth process.[2]

    • Reduce the rate of evaporation by tightening the cap on your vial.

    • If using cooling crystallization, decrease the cooling rate.

    • If using vapor diffusion, move the setup to a location with minimal temperature fluctuations and vibrations.[2][7]

  • Optimize Solvent System:

    • Experiment with different solvents or solvent mixtures. Sometimes the addition of a small amount of a second solvent can change the crystal habit.[1] Aromatic solvents are known to sometimes incorporate into the crystal lattice and can influence morphology.[1]

  • Reduce Nucleation Sites: Fewer nucleation sites lead to the growth of fewer, larger crystals.[3] Ensure your crystallization vessel is meticulously clean, as dust and scratches can act as unwanted nucleation points.[2] Filter your solution before setting up the crystallization.[1]

  • Control Temperature: Maintain a constant temperature during crystal growth. Temperature fluctuations can cause dissolution and rapid regrowth, leading to poor quality crystals.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common physical properties of this compound?

A1: Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₆N₂O₂[8]
Molecular Weight126.11 g/mol [8]
Melting Point236-238 °C[9]
AppearanceCrystalline Solid[5]

Q2: What solvents are typically used for this compound crystallization?

SolventSolubility of Uracil (for reference)
Ethanol~0.8 mg/mL
DMSO~50 mg/mL
DMF~60 mg/mL
PBS (pH 7.2)~8 mg/mL
(Data for Uracil from Cayman Chemical Product Information)[5]

Q3: Can this compound exhibit polymorphism, and why is it important?

A3: Yes, polymorphism (the ability of a substance to exist in two or more crystalline forms) is a critical consideration. The related compound, 6-Methyluracil, is known to have multiple polymorphic forms, which suggests that this compound could also exhibit this behavior.[11][12][13] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, which is crucial in drug development.[14] Controlling crystallization conditions (solvent, temperature, cooling rate) is key to obtaining the desired polymorphic form.

Q4: What are the standard methods for crystallizing this compound?

A4: The most common crystallization methods applicable to this compound include:

  • Slow Evaporation: A solution of the compound is left in a loosely capped vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[1]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly.

  • Vapor Diffusion: A drop containing the compound and a crystallization agent is allowed to equilibrate with a larger reservoir of the agent, slowly drawing water out of the drop and inducing crystallization. This is very common in protein crystallization but applicable to small molecules as well.[7][15]

  • Solvent-Anti-Solvent Diffusion: An "anti-solvent" is layered on top of or allowed to slowly diffuse into a solution of the compound, causing it to precipitate.[3]

Q5: How can I characterize the resulting this compound crystals?

A5: Several analytical techniques are used to confirm the identity, purity, and crystalline form of your material:

  • Powder X-ray Diffraction (PXRD): This is a primary technique to identify the crystalline phase and check for polymorphism. Each polymorphic form will have a unique diffraction pattern.[11][16]

  • Single-Crystal X-ray Diffraction (SC-XRD): If you obtain a high-quality single crystal, this technique can be used to determine the precise molecular structure and crystal packing.[16][17][18]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and can detect phase transitions between different polymorphs.[11][12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify functional groups and may show subtle differences between the spectra of different polymorphs due to variations in hydrogen bonding.[16][19]

Experimental Protocols

Protocol 1: General Crystallization by Slow Evaporation
  • Preparation: Ensure your starting this compound is pure. Clean a small glass vial (e.g., 4 mL) thoroughly.

  • Dissolution: Place a small amount of this compound (e.g., 10-20 mg) into the vial.

  • Solvent Addition: Add a suitable solvent (e.g., water, ethanol, or a mixture) dropwise while gently warming and swirling until the solid is completely dissolved. Avoid adding a large excess of solvent. If impurities remain undissolved, filter the hot solution through a pre-warmed filter into a clean vial.[1]

  • Evaporation: Cover the vial with its cap, then loosen the cap by about a quarter turn. Alternatively, cover the opening with paraffin (B1166041) film and poke a few small holes with a needle.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitoring: Check for crystal growth over several days. Be patient, as good crystals can take time to form.[3]

Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind a small, representative sample of your this compound crystals into a fine, homogeneous powder using an agate mortar and pestle.[16]

  • Mounting: Pack the fine powder into a sample holder according to the instrument's specifications. Ensure the surface is flat and smooth.

  • Data Collection: Place the sample holder into the PXRD instrument. Set the appropriate parameters (e.g., 2θ scan range, step size, scan speed) and initiate the data collection.

  • Analysis: Compare the resulting diffraction pattern to known patterns from databases (like the Cambridge Structural Database) or reference samples to identify the crystalline phase.

Visualizations

Troubleshooting Workflow

G start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals / Clear Solution outcome->no_xtal Clear oil Oil / Amorphous Precipitate outcome->oil Oil poor_xtal Poor Quality Crystals (Small, Needles, Clustered) outcome->poor_xtal Poor Crystals good_xtal Good Quality Crystals outcome->good_xtal Success sol_increase_conc Increase Concentration (Evaporate / Cool / Add Anti-Solvent) no_xtal->sol_increase_conc sol_purify Re-purify Material no_xtal->sol_purify sol_seed Add Seed Crystal / Scratch Vial no_xtal->sol_seed oil->sol_purify sol_dilute_reheat Dilute, Re-heat, Cool Slowly oil->sol_dilute_reheat sol_change_solvent Change Solvent oil->sol_change_solvent poor_xtal->sol_purify poor_xtal->sol_change_solvent sol_slow_growth Slow Down Growth Rate (Tighter Cap / Slower Cooling) poor_xtal->sol_slow_growth

Caption: A troubleshooting decision tree for common this compound crystallization issues.

Experimental Workflow for Crystallization

G cluster_prep Preparation cluster_setup Setup cluster_growth Growth & Analysis prep_material 1. Purify This compound prep_solvent 2. Select & Degas Solvent(s) prep_material->prep_solvent prep_vessel 3. Clean & Prepare Crystallization Vessel prep_solvent->prep_vessel setup_dissolve 4. Dissolve Compound (Create Saturated Solution) prep_vessel->setup_dissolve setup_filter 5. Filter Solution (Optional) setup_dissolve->setup_filter setup_method 6. Apply Crystallization Method (e.g., Slow Evaporation) setup_filter->setup_method growth_incubate 7. Incubate in Stable Environment setup_method->growth_incubate growth_harvest 8. Harvest & Dry Crystals growth_incubate->growth_harvest growth_char 9. Characterize (PXRD, DSC, etc.) growth_harvest->growth_char

Caption: A general experimental workflow for the crystallization of this compound.

References

minimizing degradation of 1-Methyluracil during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Below you will find frequently asked questions and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a pyrimidone derivative of uracil (B121893) with a methyl group at the N1 position.[1][2][3][4] Its stability is crucial for the accuracy and reproducibility of experimental results, as degradation can lead to a loss of the active compound and the formation of impurities that may interfere with assays or have unintended biological effects.

Q2: What are the primary factors that can cause this compound degradation?

A2: The main factors that can induce degradation of this compound and similar compounds are:

  • pH: Both acidic and basic conditions can promote hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidation: The presence of oxidizing agents, such as peroxides, can lead to the formation of oxidized derivatives.[5]

  • Light: Exposure to UV or even visible light can cause photodegradation.

Q3: How should I store this compound powder and its solutions to ensure stability?

A3: For optimal stability, this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Stock solutions, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C to minimize degradation.[6] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q4: What are the best solvents for dissolving this compound?

A4: this compound has limited solubility in neutral aqueous solutions at room temperature. For preparing concentrated stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is commonly used.[6] It is also soluble in alkaline solutions, such as 1 M sodium hydroxide (B78521) (NaOH), at a concentration of 50 mg/mL.[6] When diluting a concentrated stock solution into an aqueous medium, it is crucial to do so slowly and with gentle mixing to prevent precipitation.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected results in assays. Degradation of this compound in stock or working solutions.Prepare fresh solutions before each experiment. Store stock solutions in single-use aliquots at -20°C or -80°C. Protect solutions from light and elevated temperatures.
Appearance of unknown peaks in chromatography (e.g., HPLC). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Optimize analytical methods to separate the parent compound from any degradants. Consider hydrolysis or oxidation as potential degradation pathways.
Precipitation of this compound upon dilution in aqueous buffer. Poor solubility in the final buffer or rapid solvent change.Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the buffer.[6] Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%).[6]
Discoloration of this compound solution. Potential oxidation or photodegradation.Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. Avoid introducing any potential oxidizing contaminants.

Quantitative Data Summary

Disclaimer: The following quantitative data is based on studies of closely related compounds (uracil and 6-methyluracil) and should be used as an estimation for the stability of this compound. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Table 1: Estimated pH Stability of Uracil Derivatives in Aqueous Solution

pH RangeStabilityPotential Degradation Pathway
< 3LowAcid-catalyzed hydrolysis
3 - 7Moderate to HighMinimal degradation
> 9LowBase-catalyzed hydrolysis

Table 2: Estimated Temperature Stability of Uracil Derivatives

TemperatureConditionEstimated Stability
-80°CSolid / DMSO solutionHigh (Long-term)
-20°CSolid / DMSO solutionHigh (Long-term)
4°CAqueous SolutionModerate (Short-term)
Room Temperature (~25°C)Aqueous SolutionLow to Moderate (Hours to days)
> 40°CAqueous SolutionLow (Rapid degradation)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[7]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Amber vials

  • Calibrated oven

  • Photostability chamber

  • HPLC-UV/MS system

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol/water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in an amber vial.

    • Incubate at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • Neutralize the sample with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in an amber vial.

    • Incubate at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH.

    • Neutralize the sample with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid this compound powder in an oven at 70°C for 48 hours.

    • Dissolve the stressed powder in the initial solvent for analysis.

  • Photodegradation:

    • Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all samples (including an unstressed control) by a stability-indicating HPLC-UV/MS method to separate and identify any degradation products.

Protocol 2: General Procedure for Preparing a Stable this compound Working Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the required volume of DMSO to achieve a high-concentration stock (e.g., 100 mM).

    • Vortex until fully dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use sterile tubes.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution:

    • Pre-warm the sterile aqueous buffer to the experimental temperature (e.g., 37°C).

    • Thaw one aliquot of the this compound stock solution at room temperature.

    • While gently vortexing the pre-warmed buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.

    • Ensure the final concentration of DMSO is below the tolerance level for your specific experiment (typically <0.5%).

    • Use the freshly prepared working solution immediately.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Ring Opening Products Ring Opening Products This compound->Ring Opening Products Acid/Base Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives Oxidizing Agents Various Photoproducts Various Photoproducts This compound->Various Photoproducts UV/Visible Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in 50:50 MeOH/H2O) B Acid/Base Hydrolysis (0.1M HCl/NaOH, 60°C) A->B C Oxidation (3% H2O2, RT) A->C D Thermal (70°C, solid) A->D E Photochemical (UV/Vis Light) A->E F Neutralize (if applicable) B->F G Analyze by HPLC-UV/MS C->G D->G E->G F->G H Identify Degradation Products G->H

Caption: Workflow for a forced degradation study of this compound.

References

Navigating the Solubility Challenges of 1-Methyluracil in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for researchers encountering challenges with the solubility of 1-Methyluracil in organic solvents. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative solubility data to facilitate seamless experimentation and formulation development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is a polar molecule due to the presence of two carbonyl groups and two nitrogen atoms within its pyrimidine (B1678525) ring structure. This polarity leads to strong intermolecular hydrogen bonding in its solid crystalline state, which requires a significant amount of energy to overcome for dissolution. While it has a methyl group that adds some non-polar character, its overall polarity makes it more compatible with polar solvents. Its solubility in organic solvents is a balance between the energy required to break the crystal lattice and the energy released upon solvation.

Q2: What types of organic solvents are generally more suitable for dissolving this compound?

A2: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are generally effective in dissolving this compound. These solvents have high dielectric constants and are strong hydrogen bond acceptors, allowing them to effectively solvate the this compound molecule. Polar protic solvents like methanol (B129727) and ethanol (B145695) can also be used, but the solubility might be lower compared to DMSO and DMF.

Q3: Can I use non-polar solvents to dissolve this compound?

A3: Non-polar solvents such as hexane, toluene, or chloroform (B151607) are generally poor solvents for this compound due to the significant mismatch in polarity. Dissolving a polar compound like this compound in a non-polar solvent is energetically unfavorable.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes, including this compound, solubility in organic solvents increases with temperature. Heating the solvent provides the necessary energy to break the intermolecular forces in the solid crystal lattice, allowing more of the solute to dissolve. However, it is crucial to consider the stability of this compound at elevated temperatures to avoid degradation.

Q5: I've dissolved this compound in a solvent, but it precipitates out over time. What could be the cause?

A5: Precipitation after initial dissolution can be due to several factors, including a supersaturated solution, a change in temperature, or the presence of anti-solvents. If a solution is prepared at an elevated temperature and then cooled, the solubility will decrease, potentially leading to precipitation. Additionally, the introduction of a substance in which this compound is insoluble (an anti-solvent) can cause it to crash out of the solution.

Quantitative Solubility Data

The following tables provide a summary of available quantitative solubility data for this compound and its parent compound, Uracil, in various solvents. This data is essential for selecting appropriate solvents and designing experiments.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Notes
WaterNot Specified20[1]
1 M Sodium Hydroxide (NaOH)Not Specified50[2]Soluble, clear, colorless solution.
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble[3]Quantitative data not readily available.
Basic MethanolHeatedSlightly Soluble[3]Quantitative data not readily available.

Table 2: Quantitative Solubility of Uracil (Parent Compound) for Reference

SolventTemperature (°C)Solubility (mg/mL)Notes
EthanolNot Specified~0.8[4]Provides an estimate for solubility in polar protic solvents.
Dimethyl Sulfoxide (DMSO)Not Specified~50[4]Highlights the effectiveness of polar aprotic solvents.
Dimethylformamide (DMF)Not Specified~60[4]Similar to DMSO, a good solvent choice.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and provides practical solutions.

IssuePossible Cause(s)Recommended Solution(s)
This compound does not dissolve in the chosen organic solvent. Solvent Polarity Mismatch: The polarity of the solvent is not suitable for the polar nature of this compound.- Switch to a more polar solvent: Try polar aprotic solvents like DMSO or DMF. - Use a co-solvent system: Introduce a small amount of a highly polar solvent (e.g., DMSO) to the primary solvent to increase its solvating power.
Insufficient Temperature: The energy required to break the crystal lattice is not being met at room temperature.- Gently heat the mixture: Warm the solvent while stirring to increase the rate and extent of dissolution. Always check the thermal stability of this compound.
Precipitation occurs when a this compound stock solution (in an organic solvent) is added to an aqueous buffer. Anti-solvent Effect: The aqueous buffer acts as an anti-solvent, drastically reducing the solubility of this compound.- Slow, dropwise addition: Add the stock solution slowly to the vigorously stirring aqueous buffer to ensure rapid dispersion and avoid localized high concentrations. - Use a co-solvent in the final mixture: Ensure the final concentration of the organic solvent is sufficient to maintain solubility but compatible with the experimental system (e.g., cell culture).
Inconsistent solubility results between experiments. Variations in Material: Differences in the purity or polymorphic form of the this compound can affect solubility. Solvent Quality: Presence of water or other impurities in the organic solvent can alter its properties.- Use a consistent source and batch of this compound. - Use high-purity, anhydrous solvents.

Experimental Protocols

Here are detailed methodologies for common techniques used to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes how to use a co-solvent to dissolve this compound in a less effective solvent.

Materials:

  • This compound

  • Primary organic solvent (e.g., Ethanol)

  • Co-solvent (e.g., DMSO)

  • Volumetric flasks

  • Stir plate and stir bar

  • Water bath or heating mantle (optional)

Methodology:

  • Weigh the desired amount of this compound and place it in a volumetric flask.

  • Add a small volume of the co-solvent (DMSO) to the flask, just enough to wet the powder.

  • Gently swirl the flask to form a slurry.

  • Slowly add the primary solvent (Ethanol) in small increments while continuously stirring.

  • If necessary, gently warm the mixture using a water bath to aid dissolution. Do not exceed a temperature that could cause degradation.

  • Continue adding the primary solvent until the desired final volume is reached and the this compound is fully dissolved.

  • Allow the solution to cool to room temperature and observe for any precipitation.

Protocol 2: pH Adjustment for Enhanced Solubility

This protocol is suitable for creating aqueous stock solutions where pH modification is acceptable.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Methodology:

  • Weigh the desired amount of this compound and add it to a volumetric flask.

  • Add a portion of the deionized water to the flask.

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a pH meter. Continue adding NaOH until the this compound dissolves. A pH above its pKa will significantly increase solubility.

  • Once dissolved, add deionized water to reach the final desired volume.

  • Measure the final pH of the solution. If necessary, adjust the pH for your specific application, being mindful that lowering the pH may cause precipitation.

Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for selecting a suitable solvent and method for dissolving this compound.

solubility_workflow start Start: Dissolve This compound solvent_choice Select Initial Solvent start->solvent_choice dissolution_attempt Attempt Dissolution (Stirring, Room Temp) solvent_choice->dissolution_attempt is_soluble Is it Soluble? dissolution_attempt->is_soluble success Success: Solution Prepared is_soluble->success Yes increase_temp Increase Temperature is_soluble->increase_temp No is_soluble_heat Is it Soluble? increase_temp->is_soluble_heat is_soluble_heat->success Yes co_solvent Use Co-solvent System is_soluble_heat->co_solvent No is_soluble_co Is it Soluble? co_solvent->is_soluble_co is_soluble_co->success Yes change_solvent Select a More Polar Solvent (e.g., DMSO, DMF) is_soluble_co->change_solvent No ph_adjustment Consider pH Adjustment (for aqueous systems) is_soluble_co->ph_adjustment If applicable change_solvent->dissolution_attempt end End: Re-evaluate Approach ph_adjustment->end

Caption: A decision-making workflow for dissolving this compound.

This technical guide provides a foundational understanding and practical solutions for working with this compound in organic solvents. By following these guidelines and protocols, researchers can overcome common solubility challenges and ensure the success of their experiments.

References

common side products in 1-Methyluracil synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyluracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most prevalent laboratory synthesis involves the direct methylation of uracil (B121893). This is typically achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Q2: What are the primary side products I should expect during the synthesis of this compound?

The methylation of uracil can lead to a mixture of products due to the presence of multiple nucleophilic nitrogen atoms. The most common side products are 3-Methyluracil (B189468) and 1,3-Dimethyluracil. O-methylated byproducts are also possible but are generally formed in smaller quantities.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the visualization of the consumption of the starting material (uracil) and the formation of the desired product and side products.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Symptom: The isolated yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete Reaction Monitor the reaction closely using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature if the reaction has stalled.[1]Drive the reaction to completion, thereby increasing the yield of the desired product.
Suboptimal Reaction Conditions Optimize the molar ratios of uracil, the methylating agent, and the base. The choice of solvent and reaction temperature can also significantly impact the yield.[1]Improved reaction efficiency and a higher yield of this compound.
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with reactive reagents like sodium hydride.Minimize side reactions caused by moisture, leading to a cleaner reaction profile and higher yield.
Loss during Work-up and Purification Optimize extraction and purification protocols. Ensure complete precipitation if using recrystallization and minimize losses during filtration and washing steps.[2]Higher recovery of the synthesized product.
Issue 2: Presence of Impurities and Side Products

Symptom: Analytical data (e.g., NMR, HPLC) of the final product shows the presence of unexpected peaks, indicating impurities. The most common impurity is the isomeric 3-Methyluracil.

Potential Cause Troubleshooting Suggestion Expected Outcome
Lack of Regioselectivity The N1 and N3 positions of uracil have similar reactivity, leading to the formation of both 1-methyl and 3-methyl isomers. The ratio can be influenced by the choice of base, solvent, and methylating agent.While complete selectivity is difficult to achieve, optimizing conditions can favor the formation of the N1-isomer.
Over-methylation Use of excess methylating agent or prolonged reaction times can lead to the formation of 1,3-Dimethyluracil.Carefully control the stoichiometry of the methylating agent (typically 1.0-1.2 equivalents).
Similar Polarity of Isomers This compound and 3-Methyluracil have very similar polarities, making their separation by standard silica (B1680970) gel chromatography challenging.[1]Improved separation may require optimization of the chromatographic conditions.
Issue 3: Difficulty in Removing 3-Methyluracil

Symptom: The final this compound product is contaminated with 3-Methyluracil, and standard purification methods are ineffective.

Troubleshooting Suggestion Detailed Protocol Expected Outcome
Fractional Recrystallization Attempt fractional recrystallization from a suitable solvent system. This relies on slight differences in solubility between the two isomers. Water or ethanol-water mixtures can be effective.Enrichment of the desired this compound isomer in the crystalline fraction. Multiple recrystallizations may be necessary.
Optimized Column Chromatography For chromatographic separation, consider using a different stationary phase like alumina (B75360) or employing a gradient elution with a solvent system that offers better resolution.[1] A slow gradient of increasing polarity (e.g., dichloromethane (B109758) with a gradual addition of methanol) might be effective.Improved separation of the this compound and 3-Methyluracil isomers.
Preparative HPLC If high purity is essential and other methods fail, preparative HPLC is a powerful technique for separating isomers with very similar properties.Isolation of highly pure this compound.

Summary of Common Side Products

Side Product Structure Molecular Weight ( g/mol ) Key Identification Notes
3-MethyluracilCN1C(=O)C=CNC1=O126.11Isomer of this compound. Shows distinct chemical shifts in ¹H and ¹³C NMR spectra compared to the desired product.[3][4]
1,3-DimethyluracilCN1C=CC(=O)N(C)C1=O140.14Product of over-methylation. Can be identified by the presence of two distinct methyl group signals in the NMR spectrum and its molecular weight in mass spectrometry.[5]

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound

This protocol describes a general method for the methylation of uracil using dimethyl sulfate.

Materials:

  • Uracil

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of uracil (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.1-1.2 equivalents) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or HPLC.[1]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from water or ethanol) or column chromatography.

Analytical Data for Characterization

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and its common isomer, 3-Methyluracil, which are crucial for distinguishing between them.

Compound ¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR (DMSO-d₆) δ (ppm)
This compound 11.2 (s, 1H, NH), 7.6 (d, 1H, H6), 5.6 (d, 1H, H5), 3.2 (s, 3H, N1-CH₃)164.5 (C4), 151.7 (C2), 143.8 (C6), 100.9 (C5), 35.3 (N1-CH₃)[6]
3-Methyluracil 11.3 (s, 1H, NH), 7.5 (d, 1H, H6), 5.5 (d, 1H, H5), 3.1 (s, 3H, N3-CH₃)163.8 (C4), 151.2 (C2), 145.2 (C6), 101.5 (C5), 26.8 (N3-CH₃)

Visualizations

Synthesis_Pathway Uracil Uracil One_Methyluracil This compound (Desired Product) Uracil->One_Methyluracil Methylation Three_Methyluracil 3-Methyluracil (Side Product) Uracil->Three_Methyluracil Methylation Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Base Base (e.g., K₂CO₃) One_Three_Dimethyluracil 1,3-Dimethyluracil (Side Product) One_Methyluracil->One_Three_Dimethyluracil Further Methylation Three_Methyluracil->One_Three_Dimethyluracil Further Methylation

Caption: Synthetic pathway for this compound showing the formation of common side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction Conditions: - Time - Temperature - Reagent Stoichiometry Incomplete->Optimize_Conditions Yes Purification_Issues Purification Issues Incomplete->Purification_Issues No Optimize_Conditions->Check_Reaction Optimize_Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions Purification_Issues->Optimize_Purification Yes Success Pure this compound (High Yield) Purification_Issues->Success No (Characterize Impurities) Optimize_Purification->Success

Caption: A general troubleshooting workflow for addressing low yield or impurity issues.

References

optimizing temperature and pH for 1-Methyluracil reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methyluracil.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Suggested Solution Expected Outcome
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature if the reaction has stalled.[1]Drive the reaction to completion, thereby increasing the yield of the desired product.[1]
Suboptimal reaction conditions.Optimize the molar ratio of reactants, the choice of base (e.g., potassium carbonate) or acid, and the solvent. The polarity of the solvent can significantly influence the reaction rate and yield.[1]Improved reaction efficiency and higher product yield.[1]
Product degradation.This compound may be susceptible to degradation under harsh conditions such as strong acids or bases, and high temperatures.[1] Purify the product as soon as the reaction is complete to minimize exposure to these conditions.Minimized product loss due to degradation.[1]
Product loss during work-up.The product may be lost during extraction and purification steps.[1] Optimize extraction and chromatography conditions to minimize loss. Check the aqueous layer for product solubility.[2]Higher recovery of the synthesized product.[1]
Unexpected Side Products Reaction at non-target sites.The uracil (B121893) ring has multiple potential reaction sites.Protect functional groups that are not intended to react.
Rearrangement of product.The product may be unstable under the reaction or work-up conditions.Modify the work-up procedure to be milder (e.g., avoid strong acids or bases if the product is sensitive).[2]
Reaction Fails to Start Poor quality of starting materials.Use reagents of appropriate purity. Ensure this compound is pure.A clean reaction with expected outcomes.
Inactive catalyst or reagent.If using a catalyst or a specific reagent, ensure it is active.The reaction proceeds as expected.
Insufficient activation energy.The reaction may require initial heating to overcome the activation energy barrier.The reaction is initiated and proceeds to completion.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature ranges for reactions with this compound?

A1: The optimal temperature is highly dependent on the specific reaction. For N-alkylation of uracil derivatives, reactions are often stirred at room temperature or with gentle heating.[1] However, some reactions, like oxidation with ozone, have been studied over a range of temperatures (e.g., 287-333 K).[3] It is crucial to monitor the reaction for product degradation, which can occur at high temperatures.[1]

Q2: How does pH affect the stability and reactivity of this compound?

A2: The pH can significantly influence the reactivity of this compound. Many synthesis procedures for related compounds involve the use of a base, such as potassium carbonate, to facilitate N-alkylation.[1] Acidification with a strong acid like HCl is a common step in the work-up to precipitate the product.[4][5] However, harsh pH conditions (strong acids or bases) can lead to the degradation of the uracil ring structure.[1] The stability of your specific product should be tested under acidic or basic conditions if these are used during workup.[2]

Q3: How can I monitor the progress of my this compound reaction?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of reactions involving this compound.[1] These methods allow you to track the consumption of starting materials and the formation of the product over time.

Q4: What are common solvents for this compound reactions?

A4: Anhydrous polar aprotic solvents, such as dimethylformamide (DMF), are commonly used for reactions like N-alkylation.[1] The choice of solvent can significantly impact the reaction rate and yield, so it may need to be optimized for your specific application.[1]

Q5: How can I confirm the identity and purity of my this compound product?

A5: A combination of analytical techniques can be used to confirm the identity and purity of your product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass spectrometry (MS) can confirm the molecular weight. Purity can be assessed by HPLC or TLC.

Quantitative Data Summary

Parameter Value Context/Source
Melting Point236-238 °C(lit.)[6][7][8]
SolubilitySoluble in 1 M NaOH[8]
Crystal Structure Studied at15, 60, and 123 KNeutron diffraction data[9]
Oxidation Reaction Temperature Range287-333 KOxidation with ozone[3]

Experimental Protocols

General Procedure for N-Alkylation of a Uracil Derivative

This protocol can be adapted for the methylation of a uracil derivative to form a 1-methylated product.

  • Dissolve the uracil derivative (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add a suitable base (e.g., potassium carbonate, 2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., dimethyl sulfate, >1 equivalent) dropwise to the mixture.

  • Continue stirring at room temperature or with gentle heating.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by a suitable method (e.g., chromatography).

This is a general guideline and may require optimization for specific substrates and scales.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Uracil Derivative in Solvent add_base Add Base start->add_base stir1 Stir at RT add_base->stir1 add_alkylating Add Alkylating Agent stir1->add_alkylating react Stir at RT or Gentle Heat add_alkylating->react monitor Monitor by TLC/HPLC react->monitor monitor->react If incomplete quench Quench with Water monitor->quench If complete extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify end Isolated Product purify->end

Caption: General experimental workflow for N-alkylation of a uracil derivative.

troubleshooting_logic start Low/No Product Yield check_reaction Is the reaction complete? start->check_reaction check_conditions Are reaction conditions optimal? check_reaction->check_conditions Yes solution_time_temp Increase reaction time/temperature check_reaction->solution_time_temp No check_degradation Is the product degrading? check_conditions->check_degradation Yes solution_optimize Optimize stoichiometry, solvent, base/acid check_conditions->solution_optimize No check_workup Was product lost during work-up? check_degradation->check_workup No solution_mild_conditions Use milder conditions, purify quickly check_degradation->solution_mild_conditions Yes solution_optimize_workup Optimize extraction/purification check_workup->solution_optimize_workup Yes success Improved Yield check_workup->success No solution_time_temp->success solution_optimize->success solution_mild_conditions->success solution_optimize_workup->success

Caption: Troubleshooting logic for low or no product yield in this compound reactions.

References

dealing with co-eluting impurities in 1-Methyluracil purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyluracil purification. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, with a special focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities in this compound can originate from the synthetic route or degradation. These may include:

  • Starting materials: Unreacted uracil (B121893) or methylating agents.

  • Positional isomers: Other methylated uracils such as 3-methyluracil, 6-methyluracil, or dimethylated uracils, which often have very similar polarities to this compound, leading to co-elution.[1]

  • Degradation products: Hydrolytic or oxidative degradation products can form under harsh reaction or storage conditions.[2][3] Performing forced degradation studies can help identify potential degradants.[2][3]

Q2: My this compound peak is showing tailing in reverse-phase HPLC. What is the likely cause and solution?

Peak tailing for polar, slightly acidic compounds like this compound is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

  • Solution:

    • Use a modern, end-capped C18 or C8 column with minimal silanol activity.

    • Lower the mobile phase pH to suppress the ionization of this compound (a pH of 3.0-4.0 is often effective).[4][5]

    • Add a competing base, such as triethylamine, to the mobile phase to mask the active silanol sites.[4]

Q3: I am observing co-elution of an impurity with my this compound peak. How can I confirm if it's a true co-elution?

Visually, a shoulder on your main peak or a broader-than-expected peak can indicate co-elution.[6] To confirm:

  • Diode Array Detector (DAD): If you are using a DAD, you can perform a peak purity analysis. The UV-Vis spectra across the peak should be identical for a pure compound.[7]

  • Mass Spectrometry (MS): An LC-MS system is highly effective. By analyzing the mass spectra across the chromatographic peak, you can identify if more than one compound is present.[7][8]

Q4: What are the key parameters to adjust in my HPLC method to resolve co-eluting peaks?

To resolve co-eluting peaks, you need to alter the selectivity of your chromatographic system. The most impactful parameters to adjust are:

  • Mobile Phase pH: The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH.[9][10] Adjusting the pH can change the ionization state of both your target compound and the impurity, leading to differential retention. It is recommended to work at a pH that is at least one to two units away from the pKa of the analytes.[4][5]

  • Organic Modifier: Switching between different organic solvents, such as acetonitrile (B52724) and methanol (B129727), can alter the selectivity of the separation due to different solvent-solute interactions.[8][11]

  • Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, changing the column is the next step. Consider a stationary phase with a different chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different interaction mechanisms (e.g., π-π interactions) compared to a standard C18 column.[8]

Troubleshooting Guide: Dealing with Co-eluting Impurities

This guide provides a systematic approach to resolving co-elution issues during the purification of this compound.

Problem: An impurity is co-eluting with the this compound peak in HPLC.

Below is a workflow to systematically troubleshoot and resolve the co-elution.

G Troubleshooting Workflow for Co-eluting Impurities start Start: Co-elution Observed method_optimization Step 1: HPLC Method Optimization start->method_optimization mobile_phase Adjust Mobile Phase - Change pH - Switch Organic Modifier - Modify Gradient method_optimization->mobile_phase Initial Approach stationary_phase Change Stationary Phase - Phenyl-Hexyl - Polar-Embedded - HILIC mobile_phase->stationary_phase If Unsuccessful end_resolved Resolution Achieved mobile_phase->end_resolved Success alt_chromatography Step 2: Consider Alternative Chromatography stationary_phase->alt_chromatography If Co-elution Persists stationary_phase->end_resolved Success recrystallization Step 3: Orthogonal Purification (Recrystallization) alt_chromatography->recrystallization For Difficult Separations alt_chromatography->end_resolved Success solvent_screening Recrystallization Solvent Screening - Single Solvent - Mixed Solvent System recrystallization->solvent_screening solvent_screening->end_resolved Success end_unresolved Further Investigation Needed solvent_screening->end_unresolved If Impurity Persists

Caption: A systematic workflow for troubleshooting co-eluting impurities in this compound purification.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅H₆N₂O₂[12]
Molecular Weight126.11 g/mol [12]
Melting Point236-238 °C[1]
pKa~9.77[1]
SolubilitySoluble in 1 M NaOH (50 mg/mL)[1]
Table 2: HPLC Method Parameters for Separation of Uracil and Methylated Uracils
ParameterCondition
Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Temperature 25 °C

Note: This is a starting point and may require optimization for specific impurity profiles.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a general method for the analysis of this compound and the separation from common impurities like uracil and other methylated uracils.

1. Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Use the parameters outlined in Table 2 .

  • Inject 10 µL of the prepared sample.

  • Monitor the chromatogram for the elution of this compound and any impurities.

4. Troubleshooting Co-elution:

  • Adjust pH: Prepare mobile phase A with different pH values (e.g., using phosphate (B84403) buffer at pH 3, 5, and 7) to observe changes in selectivity.[9][10]

  • Change Organic Modifier: Replace acetonitrile (Mobile Phase B) with methanol and re-run the analysis to see if the elution order or resolution changes.[8]

  • Modify Gradient: If peaks are closely eluting, make the gradient shallower (e.g., extend the gradient time to 40 minutes) to improve resolution.[8]

Protocol 2: Recrystallization of this compound

Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the target compound. A mixed-solvent system can be effective if a suitable single solvent cannot be found.[13][14]

1. Materials:

  • Crude this compound

  • Solvent 1 (in which this compound is soluble when hot) - e.g., Water or Ethanol.[15]

  • Solvent 2 (in which this compound is poorly soluble) - e.g., a non-polar solvent like Hexane.[15][16]

  • Erlenmeyer flask

  • Hot plate/stirrer

2. Procedure (Mixed-Solvent System):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot "good" solvent (Solvent 1) to dissolve the solid completely.

  • While the solution is hot, add the "poor" solvent (Solvent 2) dropwise until the solution becomes slightly cloudy.[16]

  • If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.

3. Purity Assessment:

  • Analyze the recrystallized material by HPLC (using Protocol 1) to determine the effectiveness of the purification.

This technical support center provides a foundational guide for addressing common purification challenges with this compound. For more complex issues, further investigation and method development may be necessary.

References

Technical Support Center: Improving Signal-to-Noise Ratio in NMR of 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in NMR experiments involving 1-Methyluracil.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward way to improve the Signal-to-Noise Ratio (SNR) for my this compound sample?

A1: The simplest and most common method is to increase the number of scans. The SNR is proportional to the square root of the number of scans.[1][2] Therefore, to double the SNR, you need to quadruple the number of scans. While effective, this will also linearly increase your experiment time.[2]

Q2: How does the concentration of my this compound sample affect the SNR?

A2: Increasing the concentration of your this compound sample will generally lead to a better SNR, as more molecules are contributing to the signal. However, excessively high concentrations can lead to peak broadening due to increased viscosity or sample aggregation, which can negatively impact resolution and make shimming more difficult. For routine ¹H NMR of small molecules like this compound, a concentration range of 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically recommended.

Q3: Which deuterated solvent is best for this compound?

A3: The choice of solvent is critical and depends on the solubility of this compound and the desired chemical shift dispersion. Dimethyl sulfoxide-d6 (DMSO-d6) is a common and effective solvent for uracil (B121893) and its derivatives due to its excellent solvating power for polar compounds.[3][4] It is important to choose a solvent that fully dissolves your sample, as undissolved particulates will lead to poor magnetic field homogeneity and broad peaks.[5]

Q4: My peaks are broad. How does this affect SNR and what can I do about it?

A4: Broad peaks distribute the signal intensity over a wider frequency range, which lowers the peak height and thus reduces the SNR. Several factors can cause peak broadening:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. Re-shimming the spectrometer is the solution.

  • High Sample Concentration: As mentioned, this can increase viscosity. Diluting the sample may help.

  • Presence of Particulate Matter: Ensure your sample is fully dissolved and consider filtering it into the NMR tube.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

If all peaks in your spectrum, including the solvent residual peak, are broad, it is likely a shimming issue. If only your analyte peaks are broad, it is more likely a sample-related issue.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio in a ¹H NMR Spectrum of this compound

This guide provides a step-by-step approach to diagnosing and resolving low SNR issues.

Low_SNR_Troubleshooting start Start: Low SNR Observed check_concentration Is Sample Concentration Sufficient? (e.g., 5-25 mg in 0.5-0.7 mL) start->check_concentration increase_concentration Increase Concentration or Use a Microcoil Probe check_concentration->increase_concentration No check_scans Increase Number of Scans (NS)? check_concentration->check_scans Yes increase_concentration->check_scans increase_scans Set NS to a multiple of 8 or 16 (e.g., 64, 128, 256) check_scans->increase_scans Yes check_shimming Are All Peaks (incl. solvent) Broad? check_scans->check_shimming No increase_scans->check_shimming perform_shimming Re-shim the Spectrometer check_shimming->perform_shimming Yes check_sample_prep Review Sample Preparation: - Fully Dissolved? - Filtered? check_shimming->check_sample_prep No optimize_params Optimize Acquisition Parameters (e.g., pulse width, relaxation delay) perform_shimming->optimize_params check_sample_prep->optimize_params advanced_techniques Consider Advanced Techniques: - Cryoprobe - Higher Field Magnet optimize_params->advanced_techniques end End: SNR Improved advanced_techniques->end

A step-by-step workflow for troubleshooting low SNR.

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound

Objective: To prepare a this compound sample for routine ¹H NMR with optimal concentration and clarity to maximize SNR.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d6)

  • High-quality 5 mm NMR tube

  • Vial and cap

  • Pipette

  • Filter (e.g., cotton plug in a pipette)

Procedure:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d6 to the vial.

  • Cap the vial and vortex or shake until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

  • If any particulate matter is visible, filter the solution through a pipette with a cotton plug directly into the NMR tube.

  • Ensure the final volume in the NMR tube is between 0.5 mL and 0.7 mL.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Optimizing Acquisition Parameters for Improved SNR

Objective: To adjust key NMR acquisition parameters to enhance the SNR for a prepared this compound sample. This protocol assumes a standard ¹H NMR experiment.

Procedure:

  • Load Standard Parameters: Begin with the instrument's standard ¹H acquisition parameters.

  • Number of Scans (NS):

    • For a quick initial spectrum, use NS = 8 or 16.

    • If the SNR is low, increase NS. Remember that a 4-fold increase in NS is required to double the SNR.[1][2] A typical next step would be NS = 64 or 128.

  • Pulse Width (Pulse Angle):

    • For quantitative measurements where SNR is critical, a 90° pulse is often used as it generates the greatest signal in a single scan.[6]

    • If you need to decrease the total experiment time by using a shorter relaxation delay, a smaller flip angle (e.g., 30° or 45°) can be beneficial.[6]

  • Relaxation Delay (d1):

    • For accurate quantification and optimal SNR, the relaxation delay should be at least 5 times the longest T1 relaxation time of the protons of interest.

    • For routine qualitative spectra, a shorter delay (e.g., 1-2 seconds) is often sufficient and saves time.

  • Receiver Gain (RG):

    • Use the auto-gain function of the spectrometer to set the receiver gain. An incorrectly set (too high) receiver gain can lead to signal clipping and artifacts, while a setting that is too low will result in a poor SNR.

Acquisition_Optimization cluster_params Key Acquisition Parameters cluster_outcome Desired Outcome NS Number of Scans (NS) (Increases SNR by √NS) SNR Improved Signal-to-Noise Ratio NS->SNR PW Pulse Width (PW) (90° for max signal/scan) PW->SNR D1 Relaxation Delay (d1) (≥ 5xT1 for quant.) D1->SNR RG Receiver Gain (RG) (Set by autogain) RG->SNR

Key acquisition parameters to optimize for better SNR.

Data Presentation: Quantitative Effects on SNR

The following tables summarize the theoretical impact of various parameters on the SNR for a this compound sample.

Table 1: Effect of Number of Scans (NS) on SNR

Number of Scans (NS)Relative Experiment TimeTheoretical SNR Improvement Factor
161x1.0 (Baseline)
644x2.0
25616x4.0
102464x8.0
This table is based on the principle that SNR is proportional to the square root of the number of scans.[1][2]

Table 2: Effect of Sample Concentration on Experiment Time for Constant SNR

This compound ConcentrationRelative Number of Scans RequiredRelative Experiment Time
5 mg / 0.6 mL4x4x
10 mg / 0.6 mL1x (Baseline)1x
20 mg / 0.6 mL0.25x0.25x
This table illustrates that doubling the concentration can reduce the required experiment time by a factor of four to achieve the same SNR.[2]

Table 3: Common Deuterated Solvents for Pyrimidine Derivatives

SolventResidual ¹H Signal (ppm)PropertiesSuitability for this compound
DMSO-d6~2.50High boiling point, excellent for polar compoundsHigh
Methanol-d4~3.31, ~4.87 (OH)Polar, protic, can exchange with NH protonsModerate to High
Water (D₂O)~4.79For highly water-soluble samplesModerate (depending on solubility)
Chloroform-d~7.26Non-polar, less suitable for polar compoundsLow
The choice of solvent can impact chemical shifts and line shapes, which indirectly affects SNR by influencing resolution and potential for peak overlap.[5]

References

Technical Support Center: Accurate Quantification of 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 1-Methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a cost-effective and robust method suitable for many applications, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for complex matrices or when low detection limits are required.[1]

Q2: How should I prepare my biological samples (plasma, urine) for this compound analysis?

A2: The choice of sample preparation method depends on the analytical technique and the sample matrix. The most common methods are:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[2] This is often sufficient for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): This method separates this compound from the sample matrix based on its solubility in two immiscible liquids. It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): This technique offers excellent sample cleanup and concentration of the analyte. It is particularly useful for removing interfering substances from complex matrices like urine.[1]

Q3: What are the optimal storage conditions for biological samples containing this compound?

A3: To ensure the stability of this compound, biological samples should be stored at low temperatures. For short-term storage (up to 48 hours), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential to prevent degradation. It is also crucial to minimize freeze-thaw cycles by aliquoting samples into single-use vials.

Q4: What is the metabolic significance of this compound?

A4: this compound is a metabolite of methylxanthines, most notably caffeine (B1668208) and theophylline.[3] Its formation is linked to the activity of drug-metabolizing enzymes, making it a potential biomarker in drug metabolism studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

HPLC-UV Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column contamination- Column overload- Adjust the mobile phase pH. Adding a small amount of a modifier like formic acid can often improve peak shape.- Implement a column wash step between injections. Use a guard column to protect the analytical column.- Dilute the sample or reduce the injection volume.
Inconsistent Retention Times - Fluctuations in mobile phase composition- Inadequate column equilibration- Pump malfunction- Prepare fresh mobile phase daily and ensure it is well-mixed.- Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.- Check the pump for leaks and ensure proper solvent delivery.
Low Signal Intensity/Sensitivity - Suboptimal detection wavelength- Low analyte concentration in the sample- Inefficient extraction- Ensure the UV detector is set to the wavelength of maximum absorbance for this compound.- Concentrate the sample using SPE.- Optimize the sample preparation method to improve recovery.
LC-MS/MS Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Signal/Ion Suppression - Matrix effects from co-eluting compounds- High salt concentration in the sample- Suboptimal ionization source parameters- Improve sample cleanup using SPE or LLE.- Use a volatile mobile phase buffer, such as ammonium (B1175870) formate, and avoid non-volatile salts like phosphate.[4]- Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound.
High Background Noise - Contaminated solvents or reagents- Contamination from the LC system or sample carryover- Use high-purity, LC-MS grade solvents and reagents.- Implement a thorough wash method for the autosampler and injection port between samples.
Inaccurate Quantification - Non-linear calibration curve- Analyte degradation- Improper internal standard selection- Prepare a fresh calibration curve with appropriate concentration levels.- Ensure proper sample storage and handling to prevent degradation.- Use a stable isotope-labeled internal standard for this compound if available.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of methyluracil and related compounds. Note that specific values can vary depending on the laboratory, instrumentation, and matrix.

Table 1: HPLC-UV Method Performance for Methyluracil Compounds

ParameterResult
Linearity RangeUp to 5 ng/µL
Accuracy (Recovery)89% to 106%
Precision (RSD)< 4.3%
Limit of Detection (LOD)0.1 ng per 10 µL injection
Limit of Quantification (LOQ)10 ng/mL

Data is for 1-Methyluric acid, a related metabolite, and is representative of typical HPLC-UV performance.[1]

Table 2: Sample Preparation Recovery

MethodMatrixAnalyteAverage Recovery (%)
Protein Precipitation (Acetonitrile)PlasmaUracil (B121893)>90%
Solid-Phase ExtractionUrine1-Methyluric Acid~85%
Liquid-Liquid ExtractionUrineOrganic Acids~77%

Recovery data is for uracil and related compounds and can be used as a general guide for this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by HPLC-UV

This protocol outlines a method for the analysis of this compound in urine using solid-phase extraction for sample cleanup followed by HPLC with UV detection.

1. Materials and Reagents:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • C18 Solid-Phase Extraction (SPE) cartridges

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve.

  • Urine Sample Preparation (SPE):

    • Centrifuge the urine sample to remove particulate matter.

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 1 mL of the urine supernatant onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of deionized water.

    • Elute this compound with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase: Methanol:Water (60:40, v/v) with 0.1% Formic Acid[5]

  • Flow Rate: 0.6 mL/min[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C[5]

  • Detection Wavelength: 240 nm[5]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: General Procedure for LC-MS/MS Method Development

This protocol provides a general workflow for developing a quantitative LC-MS/MS method for this compound.

1. Analyte and Internal Standard Preparation:

  • Prepare stock solutions of this compound and a suitable internal standard (ideally a stable isotope-labeled version) in an appropriate solvent.

2. Mass Spectrometry Optimization (Infusion):

  • Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion and identify the most abundant and stable product ions.

  • Optimize MS parameters such as collision energy, declustering potential, and source-dependent parameters (e.g., temperature, gas flows).

3. Chromatographic Method Development:

  • Select a suitable column (e.g., C18) and develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good chromatographic separation and peak shape for this compound.

4. Sample Preparation:

  • Develop a sample preparation protocol (e.g., protein precipitation for plasma, dilute-and-shoot or SPE for urine) to remove matrix interferences and ensure adequate recovery.

5. Method Validation:

  • Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Urine/Plasma) centrifuge Centrifugation start->centrifuge ppt Protein Precipitation (e.g., Acetonitrile) centrifuge->ppt Choose one spe Solid-Phase Extraction centrifuge->spe Choose one lle Liquid-Liquid Extraction centrifuge->lle Choose one reconstitute Reconstitution ppt->reconstitute evap Evaporation spe->evap lle->evap evap->reconstitute evap->reconstitute hplc HPLC-UV Analysis reconstitute->hplc lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Quantification hplc->data lcms->data

General experimental workflow for this compound quantification.

troubleshooting_logic start Inaccurate Results? peak_shape Check Peak Shape start->peak_shape retention_time Check Retention Time peak_shape->retention_time Good tailing Tailing/Fronting peak_shape->tailing Poor signal_intensity Check Signal Intensity retention_time->signal_intensity Consistent inconsistent_rt Inconsistent RT retention_time->inconsistent_rt Inconsistent low_signal Low Signal signal_intensity->low_signal Low adjust_ph Adjust Mobile Phase pH tailing->adjust_ph clean_column Clean/Replace Column tailing->clean_column mobile_phase_prep Check Mobile Phase Prep inconsistent_rt->mobile_phase_prep equilibration Ensure Column Equilibration inconsistent_rt->equilibration optimize_ms Optimize MS Parameters low_signal->optimize_ms improve_recovery Improve Sample Prep Recovery low_signal->improve_recovery

A logical troubleshooting guide for inaccurate this compound results.

metabolic_pathway caffeine Caffeine methylxanthine 1-Methylxanthine caffeine->methylxanthine CYP1A2 theophylline Theophylline theophylline->methylxanthine CYP1A2 methyluracil This compound methylxanthine->methyluracil Xanthine Oxidase

Simplified metabolic pathway of this compound formation.

References

addressing matrix effects in mass spectrometry of 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of 1-Methyluracil.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][2] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.[1]

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: A common method to identify matrix effects is through a post-column infusion experiment.[3] In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected. Any dip or rise in the constant signal at the retention time of this compound indicates the presence of ion-suppressing or enhancing species co-eluting from the matrix.

Q3: What is the most effective way to compensate for matrix effects in this compound analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][3] A SIL-IS, such as this compound labeled with ¹³C or ¹⁵N, will co-elute with the analyte and experience similar ionization suppression or enhancement. This allows for accurate normalization of the signal, thereby improving the accuracy and precision of quantification.

Q4: How do I quantitatively assess the extent of matrix effects in my assay?

A4: The most widely accepted method is the post-extraction spike analysis.[1] This involves comparing the peak area of this compound spiked into a blank, extracted matrix with the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution) [1]

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no significant matrix effect.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Secondary interactions with the column; Column overload; Column contamination.Ensure the mobile phase pH is appropriate for this compound. Adding a small amount of formic or acetic acid can improve peak shape. Dilute the sample or reduce the injection volume. Implement a robust column washing procedure between injections.[1]
Low Analyte Recovery Suboptimal sample preparation; Inefficient elution in SPE; Analyte degradation.Evaluate different sample preparation techniques (see comparison table below). Test different elution solvents and volumes for SPE. Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[1]
High Signal Variability Between Samples Inconsistent matrix effects; Inadequate sample cleanup.Incorporate a stable isotope-labeled internal standard (SIL-IS). Switch from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]
No Analyte Signal Detected Severe ion suppression; Analyte degradation; Incorrect MS/MS transitions.Optimize sample preparation to remove interfering substances. Check sample storage and handling procedures. Infuse a standard solution of this compound to confirm MS/MS parameters.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. Below is a comparison of common techniques for biological matrices when analyzing this compound.

Technique Principle Advantages for this compound Analysis Disadvantages Best For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins.Quick and simple.[4]Less clean extracts, often resulting in significant matrix effects from phospholipids and other endogenous components.[1]Initial screening or when high sensitivity is not required.
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases.Provides cleaner extracts than PPT by removing many interfering substances.[4]Can be more time-consuming and may have lower recovery for polar analytes like this compound.[4]Assays requiring a cleaner sample than PPT can provide.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away.Highly selective, provides the cleanest extracts, and effectively removes phospholipids and salts, leading to minimal matrix effects. Amenable to automation.[4]More time-consuming and expensive than PPT and LLE. Requires method development to optimize sorbent, wash, and elution steps.[4]Assays requiring high sensitivity and accuracy where minimizing matrix effects is critical.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.[4]

Protocol 2: Solid-Phase Extraction (SPE)
  • Pre-treat Sample: To 100 µL of plasma/serum, add 100 µL of 2% phosphoric acid and the internal standard. Vortex to mix.

  • Condition SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute this compound with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., 100 µL of mobile phase).[4]

Protocol 3: LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1]

    • Gradient: Start with a low percentage of organic phase (e.g., 2-5%) to retain the polar this compound, followed by a gradient to elute the analyte and then a wash step to clean the column.[1]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable.[1]

    • MRM Transitions: These need to be empirically determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard.

Visualizations

Experimental_Workflow Workflow for Addressing Matrix Effects in this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation & Optimization Sample Biological Sample (Plasma, Urine) PPT Protein Precipitation Sample->PPT Choose Method LLE Liquid-Liquid Extraction Sample->LLE Choose Method SPE Solid-Phase Extraction Sample->SPE Choose Method LC_MS LC-MS/MS Analysis PPT->LC_MS LLE->LC_MS SPE->LC_MS Data Data Acquisition LC_MS->Data Assess Assess Matrix Effect (Post-Extraction Spike) Data->Assess Optimize Optimize Method Assess->Optimize If Matrix Effect > Acceptable Limit Final Final Validated Method Assess->Final If Matrix Effect is Acceptable cluster_sample_prep cluster_sample_prep Optimize->cluster_sample_prep Refine Sample Prep

Caption: Workflow for addressing matrix effects in this compound analysis.

Troubleshooting_Logic Troubleshooting Logic for this compound MS Analysis cluster_solutions Potential Solutions Start Inaccurate or Imprecise Results Check_IS Using SIL-IS? Start->Check_IS Check_SamplePrep Evaluate Sample Prep (PPT, LLE, SPE) Check_IS->Check_SamplePrep Yes Check_IS->Check_SamplePrep No, Implement SIL-IS Sol_IS Incorporate Stable Isotope Labeled IS Check_IS->Sol_IS Check_Chroma Optimize Chromatography Check_SamplePrep->Check_Chroma Sample Prep Optimized Sol_Prep Switch to SPE/LLE Check_SamplePrep->Sol_Prep Check_MS Verify MS Parameters Check_Chroma->Check_MS Chromatography Optimized Sol_Chroma Adjust Gradient/Mobile Phase Check_Chroma->Sol_Chroma Resolved Problem Resolved Check_MS->Resolved Parameters Correct Sol_MS Infuse Standard to Confirm Check_MS->Sol_MS

Caption: Troubleshooting logic for this compound MS analysis.

References

strategies to prevent 1-Methyluracil sample contamination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing sample contamination and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a methylated derivative of uracil, a pyrimidine (B1678525) base found in RNA.[1][2][3] It is a pyrimidine analogue and is often used in biochemical research, including studies of nucleic acid structure and function, and as a starting material in organic synthesis.[4][5]

Q2: What are the primary sources of this compound sample contamination in a laboratory setting?

A2: Contamination can arise from several sources, broadly categorized as:

  • Cross-contamination: Transfer from other samples, particularly those with high concentrations of this compound or related pyrimidine analogs.[6] This can occur through shared lab equipment, such as pipettes, glassware, and balances, if not cleaned properly.

  • Environmental Contamination: Airborne dust or aerosols from previous experiments can settle on work surfaces, equipment, or into open sample containers.[7]

  • Personnel-related Contamination: Researchers can inadvertently introduce contaminants from their gloves, lab coats, or through improper handling techniques.[6][8]

  • Reagent and Consumable Contamination: Contaminated solvents, buffers, or disposable labware (e.g., pipette tips, tubes) can be a source of contamination.

Q3: How can I properly store this compound to maintain its integrity?

A3: this compound is a crystalline solid at room temperature.[3] For long-term storage and to prevent degradation, it should be kept in a tightly sealed container in a dry place at room temperature.[3] Stock solutions, once prepared, should be stored at -20°C or -80°C to ensure stability.[9] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: Precipitation can occur due to several factors, including low temperature, incorrect solvent, or a pH shift in the medium. This compound has low solubility in neutral aqueous solutions but is more soluble in alkaline solutions, such as 1 M NaOH.[9] Gentle heating can also aid in dissolution.[9] When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium, add the stock solution slowly while mixing to prevent it from crashing out.[9]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving potential this compound contamination.

Issue 1: Unexpected this compound peak in blank or control samples.

This is a classic sign of contamination. Follow these steps to identify the source:

Caption: Troubleshooting workflow for identifying the source of this compound contamination.

Issue 2: Inconsistent or non-reproducible experimental results.

While many factors can cause this, contamination should be a key consideration.

Potential Cause Troubleshooting Step Recommended Action
Intermittent Contamination Review handling procedures.Ensure consistent use of personal protective equipment (PPE) and aseptic techniques for all experiments.
Cross-Contamination Between Samples Evaluate sample processing workflow.Prepare and handle samples in a dedicated area. Use fresh pipette tips for every sample and reagent. Clean shared equipment between each sample.
Degradation of this compound Stock Check the age and storage of the stock solution.Prepare fresh stock solutions regularly and store them properly in aliquots at low temperatures.[9]
Instrument Carryover Run multiple blank injections on the analytical instrument (e.g., HPLC, LC-MS).If carryover is detected, implement a more rigorous needle and system wash protocol between sample injections.

Data Presentation

Table 1: Solubility of this compound
SolventConcentrationObservationReference
1 M NaOH50 mg/mLClear, colorless solution[4]
Hot Water-More soluble than in cold water[9]
Hot Ethanol-More soluble than in cold ethanol[9]
Table 2: Recommended Conditions for Forced Degradation Studies

Forced degradation studies help to understand the stability of this compound and identify potential degradation products.[10][11][12][13][14]

ConditionDetailsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CTo assess stability in acidic conditions.[12]
Base Hydrolysis 0.1 M to 1 M NaOH, room temperatureTo assess stability in basic conditions.[12]
Oxidation 3% H₂O₂, room temperatureTo evaluate susceptibility to oxidation.[11]
Thermal Degradation 40°C to 80°CTo determine the effect of heat on stability.[10]
Photostability Exposure to UV and visible lightTo assess light sensitivity.[12]

Experimental Protocols

Protocol 1: General Handling Procedure to Prevent Contamination

This protocol outlines the best practices for handling this compound powder and solutions.

Handling_Workflow Start Start: Prepare for Handling PPE 1. Don appropriate PPE: - Lab coat - Gloves (change frequently) - Safety glasses Start->PPE Workspace_Prep 2. Prepare a dedicated, clean workspace. - Use a disposable bench liner. PPE->Workspace_Prep Weighing 3. Weigh this compound in a clean, dedicated weigh boat. - Use a calibrated balance in a draft-free area. Workspace_Prep->Weighing Dissolving 4. Prepare stock solution in a designated fume hood. - Add solvent to the powder slowly. - Use appropriate glassware. Weighing->Dissolving Aliquoting 5. Aliquot the stock solution into sterile, single-use tubes. Dissolving->Aliquoting Storage 6. Store aliquots at the recommended temperature (-20°C or -80°C). Aliquoting->Storage Cleanup 7. Clean all non-disposable equipment and the workspace immediately. (See Cleaning Protocol) Storage->Cleanup End End: Handling Complete Cleanup->End

Caption: Standard workflow for handling this compound to minimize contamination.

Protocol 2: Wipe Sampling for Surface Contamination Detection

This protocol is for verifying the cleanliness of a workspace.

  • Define Sampling Areas: Identify high-touch surfaces and areas where this compound is handled (e.g., balance, fume hood sash, benchtops, equipment). A typical sampling area is 10 cm x 10 cm.

  • Prepare Sampling Materials: Use swabs pre-moistened with a suitable solvent (e.g., a mixture of water and isopropanol).

  • Sample Collection:

    • Put on a new pair of gloves.

    • Wipe the defined area with the swab, first in one direction (e.g., horizontally), and then in the perpendicular direction (vertically).

    • Place the swab into a sterile, labeled tube.

  • Sample Extraction:

    • Add a known volume of extraction solvent to the tube containing the swab.

    • Vortex or sonicate the tube to extract any this compound from the swab.

  • Analysis: Analyze the extraction solvent using a validated, sensitive analytical method such as LC-MS/MS.

Protocol 3: HPLC-UV Method for Detection of this compound

This is a general protocol that should be validated for your specific instrumentation and application.

  • HPLC System: Standard HPLC with a UV detector.[15]

  • Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).[15]

  • Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) formate).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: Approximately 260-280 nm.[15]

  • Sample Preparation: Samples from wipe tests or other matrices may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[15][16]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between laboratory practices and the prevention of this compound contamination.

Contamination_Prevention_Logic cluster_Practices Preventative Laboratory Practices cluster_Outcomes Outcomes Proper_Handling Proper Handling (Dedicated Equipment, Aseptic Technique) Reduced_Contamination Reduced Risk of Sample Contamination Proper_Handling->Reduced_Contamination Effective_Cleaning Effective Cleaning (Validated Procedures) Effective_Cleaning->Reduced_Contamination Correct_Storage Correct Storage (Aliquoting, Appropriate Temperature) Correct_Storage->Reduced_Contamination Personal_Hygiene Good Personal Hygiene (PPE, Hand Washing) Personal_Hygiene->Reduced_Contamination Data_Integrity Improved Data Integrity and Reproducibility Reduced_Contamination->Data_Integrity

Caption: Logical diagram showing how preventative practices lead to reduced contamination and improved data integrity.

References

best practices for long-term storage of 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of 1-Methyluracil, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, this compound should be stored in a dry, cool, and well-ventilated place. It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.

Q2: What are the signs of potential degradation of my this compound sample?

A2: Visual signs of degradation can include a change in color, caking or clumping of the powder, or a noticeable odor. Any deviation from the initial appearance and physical properties of the substance may indicate degradation. For a definitive assessment of purity, analytical testing is recommended.

Q3: What are the known incompatible materials with this compound?

A3: this compound should be stored away from strong oxidizing agents.[1][2] Contact with such substances could lead to chemical reactions that may compromise the integrity of the compound.

Q4: How does exposure to light and air affect the stability of this compound?

Long-Term Storage Conditions

The following table summarizes the recommended long-term storage conditions for this compound based on general guidelines for chemical stability testing.

ParameterRecommended ConditionRationale
Temperature 15-25°C (Cool Room Temperature)Minimizes the rate of potential degradation reactions.
Humidity < 60% Relative Humidity (Dry)Prevents moisture absorption which can lead to hydrolysis or physical changes.
Light Exposure Store in the dark (e.g., in an opaque container within a cabinet)Protects against potential photochemical degradation.
Atmosphere Store in a tightly sealed containerPrevents exposure to atmospheric oxygen and moisture. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered.
Container Well-sealed, non-reactive material (e.g., amber glass bottle)Ensures no interaction between the container and the compound and provides protection from light.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the storage and use of this compound.

Problem 1: The this compound powder appears discolored or clumped.

  • Possible Cause: This could be a sign of moisture absorption or chemical degradation.

  • Solution:

    • Do not use the material for sensitive experiments where purity is critical.

    • Assess the purity of the sample using one of the analytical methods described in the "Experimental Protocols" section (e.g., HPLC or Melting Point Determination).

    • If the purity is compromised, a fresh batch of this compound should be used.

    • Review your storage procedure to ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.

Problem 2: Inconsistent or unexpected results in experiments using stored this compound.

  • Possible Cause: The purity of the this compound may have been compromised over time, leading to the presence of impurities that interfere with the experiment.

  • Solution:

    • Verify the purity of the this compound stock using a reliable analytical method such as HPLC.

    • If impurities are detected, purify the material if possible (e.g., by recrystallization) or obtain a new, high-purity batch.

    • Always perform a quality control check on older batches of reagents before use in critical applications.

Problem 3: The solubility of the this compound has changed.

  • Possible Cause: This could indicate the presence of less soluble degradation products or polymorphic changes over time.

  • Solution:

    • Characterize the material using techniques like Powder X-ray Diffraction (PXRD) to check for polymorphic changes.

    • Use HPLC to analyze for the presence of impurities.

    • If the solubility issue persists and affects your experimental workflow, it is recommended to use a fresh lot of the compound.

Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of this compound and can detect the presence of impurities.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Formic Acid). An isocratic elution with a ratio of 20:80 (v/v) Acetonitrile:Water with 0.1% Formic Acid is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (based on the UV absorbance maximum of uracil (B121893) derivatives).

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution using the same diluent.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram and the retention time of the main peak.

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the total peak area of all components in the chromatogram.

2. Purity Assessment by Melting Point Determination

This method provides a quick assessment of purity. Pure crystalline compounds have a sharp melting point range, while impurities tend to depress and broaden the melting point range.[1]

  • Instrumentation: Melting point apparatus.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Finely powder a small amount of the sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rate of 10-15 °C per minute for a rapid preliminary measurement.

    • Allow the apparatus to cool.

    • For an accurate measurement, use a fresh sample and heat at a slower rate (1-2 °C per minute) as you approach the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This is the melting point range.

  • Interpretation: Compare the observed melting point range to the literature value for pure this compound (approximately 232-236 °C). A broad or depressed melting point range suggests the presence of impurities.

3. Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative assessment of purity and for identifying the number of components in a mixture.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 v/v) is a suitable starting point. The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

    • Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Storage Issues start Issue Encountered (e.g., discoloration, inconsistent results) visual_inspection Visually inspect the sample. Is there discoloration, clumping, or odor? start->visual_inspection analytical_testing Perform Purity Analysis (HPLC, Melting Point, or TLC) visual_inspection->analytical_testing Yes review_storage Review Storage Conditions (Temperature, Humidity, Light, Container Seal) visual_inspection->review_storage No, but results are inconsistent use_fresh_sample Use a fresh, high-purity sample of this compound analytical_testing->use_fresh_sample Purity is compromised end_good Proceed with experiment analytical_testing->end_good Purity is acceptable remediate_storage Remediate storage conditions (e.g., use desiccator, check container seal) review_storage->remediate_storage quarantine_sample Quarantine the suspect sample for further investigation or disposal use_fresh_sample->quarantine_sample quarantine_sample->review_storage end_bad Problem Resolved remediate_storage->end_bad

Caption: Troubleshooting workflow for addressing common issues with stored this compound.

References

Validation & Comparative

The Unmet Potential of Uracil and Its Derivatives as Cancer Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While 1-Methyluracil itself has not been validated as a reliable biomarker for cancer, the broader family of uracil (B121893) and its derivatives is emerging as a promising area of research for cancer diagnostics and prognostics. This guide provides a comprehensive comparison of the current standing of uracil and its derivatives as potential biomarkers, particularly in oral, breast, and lung cancers, against established biomarkers in these fields. It also details the experimental protocols for their analysis and explores the underlying biological pathways.

Introduction: The Role of Pyrimidine (B1678525) Metabolism in Cancer

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and growth. One such pathway is pyrimidine metabolism, where uracil, a fundamental component of RNA, plays a crucial role. Alterations in the levels of uracil and its derivatives in bodily fluids and tissues can reflect these metabolic shifts, making them potential candidates for cancer biomarkers. While research into this compound as a specific biomarker has been limited, the broader focus on uracil and its related compounds is yielding intriguing results.

Uracil and Derivatives in Oral Cancer: A Glimmer of Promise

Recent studies have highlighted the potential of uracil as a biomarker in oral squamous cell carcinoma (OSCC). One study found that uracil was expressed in 83.09% of gingivobuccal OSCC tumor tissues, with higher levels being associated with lymph node metastasis, suggesting its potential as a prognostic marker.[1][2][3][4]

However, the field of salivary biomarkers for oral cancer is more established, with several molecules showing high diagnostic accuracy. A systematic review identified TNF-α, IL-1β, IL-6, IL-8, LDH, and MMP-9 as some of the most promising salivary biomarkers, with many studies reporting high sensitivity and specificity.[5]

Table 1: Comparison of Uracil with Established Salivary Biomarkers for Oral Squamous Cell Carcinoma

BiomarkerSample TypeReported Performance
Uracil Tumor TissueExpressed in 83.09% of tumors; higher levels associated with lymph node metastasis.[1][2][3][4]
TNF-α SalivaHigh sensitivity and specificity reported in multiple studies.[5]
IL-1β SalivaHigh sensitivity and specificity reported in multiple studies.[5]
IL-6 SalivaHigh sensitivity and specificity reported in multiple studies.[5]
IL-8 SalivaHigh sensitivity and specificity reported in multiple studies.[5]
LDH SalivaHigh sensitivity and specificity reported in multiple studies.[5]
MMP-9 SalivaHigh sensitivity and specificity reported in multiple studies.[5]

Uracil and Derivatives in Breast Cancer: An Area for Further Exploration

The investigation of uracil and its derivatives as biomarkers in breast cancer is still in its early stages. While some studies have explored the cytotoxic effects of novel uracil derivatives on breast cancer cell lines, showing their potential as therapeutic agents, their utility as diagnostic or prognostic biomarkers in clinical settings is not yet well-established.[6][7]

In contrast, the landscape of established breast cancer biomarkers is well-defined and integral to patient management. These include hormone receptors (ER and PR), human epidermal growth factor receptor 2 (HER2), and circulating tumor cells (CTCs).

Table 2: Comparison of Uracil Derivatives with Established Prognostic Biomarkers for Breast Cancer

BiomarkerSample TypeReported Performance
Uracil Derivatives In vitro (Cell Lines)Show cytotoxic effects on breast cancer cells (IC50 values reported). Clinical biomarker performance data is not yet available.[6][7]
Estrogen Receptor (ER) / Progesterone Receptor (PR) Tumor TissueKey predictive markers for response to hormone therapy. Their presence generally indicates a better prognosis in the hormone-sensitive subgroup.
HER2 Tumor TissueOverexpression is associated with aggressive disease, but it is also a predictive marker for response to HER2-targeted therapies.
Circulating Tumor Cells (CTCs) BloodPresence of CTCs is associated with a poorer prognosis and can be used to monitor treatment response.

Uracil and Derivatives in Lung Cancer: A Nascent Field of Inquiry

Similar to breast cancer, the direct evaluation of uracil and its derivatives as clinical biomarkers for lung cancer is limited. Research has primarily focused on the potential therapeutic applications of some uracil derivatives.[6]

The current standard for lung cancer biomarkers involves a panel of molecular markers that guide targeted therapies and immunotherapies, along with imaging and clinical staging.

Table 3: Comparison of Uracil Derivatives with Established Prognostic Biomarkers for Lung Cancer

BiomarkerSample TypeReported Performance
Uracil Derivatives In vitro (Cell Lines)Some derivatives show cytotoxic effects on lung cancer cells. Clinical biomarker performance data is not yet available.[6]
PD-L1 Expression Tumor TissueA predictive biomarker for response to immunotherapy. Higher expression can indicate a greater likelihood of response.
EGFR Mutations Tumor Tissue / Blood (ctDNA)Predictive of response to EGFR tyrosine kinase inhibitors (TKIs).
ALK Rearrangements Tumor Tissue / Blood (ctDNA)Predictive of response to ALK inhibitors.
Circulating Tumor DNA (ctDNA) BloodUsed for detecting targetable mutations and monitoring treatment response and resistance.

Experimental Protocols: Quantification of Uracil in Biological Samples

The accurate quantification of uracil in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Detailed Methodology for Uracil Quantification by LC-MS/MS

1. Sample Preparation (Human Plasma/Serum):

  • To 100 µL of plasma or serum, add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture to ensure thorough protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Separation:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-20 µL of the prepared sample.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific method.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Transitions: Specific precursor-to-product ion transitions for uracil and an internal standard are monitored.

4. Quantification:

  • A calibration curve is generated using standards of known uracil concentrations.

  • The concentration of uracil in the biological sample is determined by comparing its peak area to the calibration curve.

Visualizing the Pathways and Workflows

To better understand the context and processes involved, the following diagrams illustrate the pyrimidine metabolic pathway and a typical biomarker validation workflow.

Pyrimidine_Metabolism Pyrimidine Metabolism and Uracil Formation in Cancer UDP UDP UMP UMP UDP->UMP Hydrolysis UTP UTP UTP->UDP Hydrolysis Uracil Uracil UMP->Uracil Hydrolysis RNA_Synthesis RNA Synthesis UMP->RNA_Synthesis Salvage Salvage Pathway Uracil->Salvage Degradation Degradation Pathway Uracil->Degradation Cancer_Cell Cancer Cell Orotate Orotate Orotate->UMP Multiple Steps

Caption: Pyrimidine metabolism pathway highlighting the generation of uracil.

Biomarker_Validation_Workflow Biomarker Validation Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Qualification Analytical Qualification Discovery->Qualification Candidate Biomarkers Validation Clinical Validation (Sensitivity, Specificity) Qualification->Validation Validated Assay Utility Clinical Utility Assessment Validation->Utility Performance Metrics FDA_Approval Regulatory Approval Utility->FDA_Approval Demonstrated Benefit

Caption: A simplified workflow for biomarker validation.

Conclusion and Future Directions

While this compound has not emerged as a viable cancer biomarker, the broader exploration of uracil and its derivatives holds potential. The association of uracil levels with lymph node metastasis in oral cancer is a significant finding that warrants further investigation in larger clinical cohorts to establish its sensitivity, specificity, and prognostic value. For breast and lung cancer, the current evidence for uracil-based biomarkers is sparse, and more research is needed to move from in vitro studies to clinical validation.

For researchers, scientists, and drug development professionals, the key takeaway is that while established biomarkers remain the cornerstone of patient management, the dynamic field of cancer metabolomics, including the study of pyrimidine metabolism, may yet yield novel and powerful diagnostic and prognostic tools. Future studies should focus on large-scale clinical validation of uracil and its derivatives, directly comparing their performance against and in combination with existing biomarkers to determine their potential role in improving patient outcomes.

References

A Comparative Analysis of the Biological Activities of 1-Methyluracil and Uracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of uracil (B121893), a fundamental component of ribonucleic acid (RNA), and its N1-methylated analog, 1-Methyluracil. While direct comparative studies on the biological effects of these two molecules are limited in publicly available literature, this document synthesizes information on the well-established roles of uracil and infers the likely biological activity of this compound based on its chemical structure and data from related methylated pyrimidines. The guide also presents representative experimental protocols that could be employed for a direct comparative analysis.

Uracil: A Cornerstone of Pyrimidine (B1678525) Metabolism

Uracil is a naturally occurring pyrimidine base that is essential for life. Its primary role is as a nucleobase in RNA, where it base-pairs with adenine. Beyond its structural role in RNA, uracil is a key intermediate in the pyrimidine salvage and catabolic pathways.

Key Metabolic Pathways of Uracil:

  • Salvage Pathway: Uracil can be recycled to form uridine (B1682114) monophosphate (UMP) through the action of uracil phosphoribosyltransferase (UPRT). This pathway is an energy-efficient way to produce pyrimidine nucleotides from pre-existing bases.

  • Catabolic Pathway: Uracil is degraded in a three-step enzymatic pathway initiated by dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting enzyme. This pathway breaks down uracil into β-alanine, CO₂, and NH₃.

  • DNA Metabolism: Uracil can arise in DNA through the deamination of cytosine, creating a U:G mismatch. This is recognized and removed by uracil-DNA glycosylase as part of the base excision repair pathway to maintain genomic integrity.

Uracil_Metabolism Uracil Metabolic Pathways Uracil Uracil UMP UMP Uracil->UMP UPRT Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD RNA RNA UMP->RNA RNA Polymerase Beta_Ureidopropionate Beta_Ureidopropionate Dihydrouracil->Beta_Ureidopropionate Dihydropyrimidinase Beta_Alanine Beta_Alanine Beta_Ureidopropionate->Beta_Alanine β-ureidopropionase

Fig. 1: Simplified diagram of the primary metabolic pathways involving uracil.

This compound: An Analog with Altered Potential

This compound is a derivative of uracil with a methyl group attached to the nitrogen at position 1 (N1). This seemingly minor modification has significant implications for its biological activity, primarily by blocking the site essential for forming the N-glycosidic bond with ribose or deoxyribose.

Inferred Biological Activity and Metabolism:

  • Incorporation into Nucleic Acids: The N1 position of uracil is where the ribose sugar attaches to form uridine, a necessary step for its incorporation into RNA. The presence of a methyl group at this position in this compound sterically hinders the formation of a glycosidic bond, making it highly unlikely to be incorporated into RNA or DNA through the standard biosynthetic pathways.

  • Interaction with Metabolic Enzymes:

    • Uracil Phosphoribosyltransferase (UPRT): UPRT catalyzes the transfer of a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP) to the N1 position of uracil. The methylation at this site in this compound would likely make it a poor substrate or potentially an inhibitor of UPRT.

    • Dihydropyrimidine Dehydrogenase (DPD): The susceptibility of this compound to degradation by DPD is not well-documented. While the enzyme acts on the C5-C6 double bond of the pyrimidine ring, modifications elsewhere on the ring can influence substrate binding.

    • Uridine Phosphorylase: This enzyme cleaves the glycosidic bond of uridine to release uracil and ribose-1-phosphate. As this compound is not a nucleoside, its interaction would be with the base-binding site of the enzyme in the reverse reaction. The N1-methylation could potentially interfere with this binding.

Comparative_Metabolism Comparative Fate of Uracil vs. This compound Uracil Uracil UMP UMP -> RNA Uracil->UMP UPRT Degradation_U Degradation Products Uracil->Degradation_U DPD One_Methyluracil This compound Blocked_UMP No Incorporation One_Methyluracil->Blocked_UMP UPRT (Blocked) Potential_Inhibition Potential Enzyme Inhibition One_Methyluracil->Potential_Inhibition DPD/Other Enzymes?

A Comparative Analysis of 1-Methyluracil and 6-Methyluracil in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological activities, mechanisms of action, and experimental data for 1-methyluracil and 6-methyluracil (B20015) to guide research and drug development.

Introduction

This compound and 6-methyluracil are structural isomers of the naturally occurring pyrimidine (B1678525) base, uracil (B121893). While both compounds share a common chemical scaffold, the position of the methyl group significantly influences their interaction with biological systems. 6-Methyluracil has been the subject of considerable research, demonstrating a range of therapeutic effects including anti-inflammatory, wound healing, and cell proliferative activities. In contrast, the biological profile of this compound remains largely unexplored in these contexts, with available literature primarily focusing on its chemical characteristics and potential as an antineoplastic agent. This guide provides a comprehensive comparison based on available scientific evidence, highlighting the well-documented activities of 6-methyluracil and the current knowledge gaps for this compound.

Comparative Biological Activities

A direct comparative study of the biological performance of this compound and 6-methyluracil in the same experimental systems is not available in the current scientific literature. The following sections summarize the known biological effects of each compound individually.

6-Methyluracil: A Multifaceted Biological Modulator

6-Methyluracil has demonstrated a variety of biological effects, positioning it as a compound of interest for therapeutic applications.

  • Anti-inflammatory Activity: While direct in-vitro evidence is limited, studies on the structurally similar compound methylthiouracil (B1676490) suggest that 6-methyluracil may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The proposed mechanism involves the suppression of key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK).[1]

  • Wound Healing Properties: 6-Methyluracil is known to promote wound healing by stimulating the proliferation of epidermal cells in the area of injury.[2] It also appears to modulate the inflammatory response during the healing process, enhancing the fibroblastic component.[2]

  • Cell Proliferation: Studies on 6-substituted uracil derivatives have shown that 6-methyluracil can influence cell proliferation. In a study on immortalized lung epithelial cells, 6-methyluracil was used as a reference compound to evaluate the proliferative activity of other derivatives.[3]

This compound: An Enigmatic Isomer

The biological activities of this compound are significantly less characterized compared to its 6-methyl counterpart.

  • Antineoplastic Potential: Some studies have hinted at the "antiblastomatous activity" of this compound.[4] Research on a derivative, 5-bromo-1-mesyluracil, has shown inhibitory effects on DNA and RNA synthesis in human cervix carcinoma cells (HeLa), suggesting a potential mechanism for its anticancer effects.[5] However, detailed studies on the anti-proliferative effects of this compound on non-cancerous cells are lacking.

  • Other Biological Activities: There is a notable absence of published data on the anti-inflammatory or wound-healing properties of this compound. Toxicological studies have been conducted, but they do not provide specific insights into its therapeutic mechanisms.[6]

Data Presentation: Quantitative Analysis

Due to the lack of direct comparative studies, a unified table presenting quantitative data for both compounds is not feasible. The following table summarizes the available quantitative data for 6-methyluracil's effect on cell proliferation.

CompoundCell LineAssayConcentrationResultReference
6-MethyluracilImmortalized Lung Epithelial CellsCell Viability0.1 mMNo significant effect on cell viability[3]
6-MethyluracilImmortalized Lung Epithelial CellsCell Viability1 mM~15% decrease in cell viability[3]
6-MethyluracilImmortalized Lung Epithelial CellsCell Viability10 mM~40% decrease in cell viability[3]

Note: No comparable quantitative data for the effects of this compound on non-cancerous cell proliferation, inflammation, or wound healing is currently available in the scientific literature.

Signaling Pathways

Hypothesized Anti-inflammatory Signaling Pathway of 6-Methyluracil

The anti-inflammatory effects of 6-methyluracil are thought to be mediated through the inhibition of pro-inflammatory signaling cascades. The following diagram illustrates a hypothesized pathway based on data from the related compound, methylthiouracil.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates MAPK_pathway MAPK/ERK Pathway TLR4->MAPK_pathway activates Methyluracil 6-Methyluracil Methyluracil->NFkB_pathway inhibits Methyluracil->MAPK_pathway inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines induces MAPK_pathway->Cytokines induces Inflammation Inflammation Cytokines->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway of 6-methyluracil.

Wound Healing Signaling Pathway of 6-Methyluracil

6-Methyluracil's role in wound healing involves the stimulation of cell proliferation and modulation of the inflammatory response.

G Methyluracil 6-Methyluracil Epidermal_Cells Epidermal Keratinocytes Methyluracil->Epidermal_Cells stimulates Inflammatory_Response Inflammatory Response Methyluracil->Inflammatory_Response modulates Cell_Proliferation Cell Proliferation Epidermal_Cells->Cell_Proliferation Fibroblasts Fibroblasts Wound_Healing Wound Healing Fibroblasts->Wound_Healing Cell_Proliferation->Wound_Healing Inflammatory_Response->Fibroblasts enhances fibroblastic component

Caption: 6-Methyluracil's role in the wound healing process.

Note: Due to the absence of data, no signaling pathway diagrams for this compound's potential effects on inflammation or wound healing can be provided.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to compare the biological activities of this compound and 6-methyluracil.

In Vitro Anti-inflammatory Activity Assay (Protein Denaturation Assay)

Principle: This assay measures the ability of a compound to inhibit the denaturation of protein, a key feature of inflammation.

Protocol:

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare stock solutions of this compound, 6-methyluracil, and a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture:

    • In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of various concentrations of the test compounds and the standard drug.

    • A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the solvent.

  • Incubation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., human dermal fibroblasts or lung epithelial cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound and 6-methyluracil for 24, 48, and 72 hours. Include a vehicle control (solvent only).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the control group.

Conclusion and Future Directions

The available scientific evidence clearly indicates that 6-methyluracil is a biologically active molecule with demonstrated anti-inflammatory, wound-healing, and cell-proliferative properties. In stark contrast, this compound remains a largely uncharacterized isomer in these biological contexts. The significant data gap for this compound prevents a direct and comprehensive comparison of its performance against 6-methyluracil.

This guide highlights the urgent need for further research to elucidate the biological activities and mechanisms of action of this compound. The provided experimental protocols offer a framework for conducting such comparative studies. Future research should focus on:

  • Direct Comparative Studies: Performing side-by-side in vitro and in vivo studies to directly compare the effects of this compound and 6-methyluracil on inflammation, wound healing, and cell proliferation.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand its potential therapeutic or toxicological effects.

  • Structure-Activity Relationship Analysis: A thorough comparison of the two isomers could provide valuable insights into how the position of the methyl group influences biological activity, aiding in the design of more potent and specific therapeutic agents.

By addressing these knowledge gaps, the scientific community can build a more complete understanding of the biological potential of methyluracil isomers, ultimately informing future drug discovery and development efforts.

References

A Researcher's Guide to Purity Assessment of Synthesized 1-Methyluracil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1-Methyluracil, a key intermediate in pharmaceutical synthesis. We present a detailed evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental protocols and data to aid in selecting the most appropriate method for your research needs.

Introduction to this compound and the Importance of Purity

This compound is a pyrimidine (B1678525) derivative that serves as a fundamental building block in the synthesis of various therapeutic agents. Impurities, even in trace amounts, can significantly impact the outcomes of biological assays, alter the pharmacological profile of a drug candidate, and lead to misleading structure-activity relationship (SAR) studies. Therefore, rigorous purity assessment is paramount. Common impurities in the synthesis of this compound, particularly from the methylation of uracil (B121893) using reagents like dimethyl sulfate, can include unreacted uracil, the over-methylated byproduct 1,3-dimethyluracil, and other related substances.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination depends on several factors, including the nature of the impurities, the required sensitivity and accuracy, and the available instrumentation. Below is a comparative summary of the most common techniques used for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H-NMR (qNMR)
Principle Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.Quantification based on the direct proportionality between the integrated signal of a specific proton and the number of nuclei.
Sample Requirements Soluble in a suitable mobile phase.Volatile or rendered volatile through derivatization (e.g., silylation).Soluble in a deuterated solvent.
Selectivity Good for separating closely related compounds and isomers.Excellent, with mass spectrometry providing structural information for impurity identification.Excellent for distinguishing structurally different molecules. Signal overlap can be a challenge.
Sensitivity (Typical) LOD: ~0.1 µg/mL, LOQ: ~0.5 µg/mL.[1]High, capable of detecting trace-level volatile impurities.Generally lower than chromatographic methods, but can be improved with high-field instruments.
Precision (Typical RSD) < 2%.[1]< 5%.< 1-2%.[2][3]
Accuracy (Typical Recovery) 98-102%.Dependent on derivatization efficiency and matrix effects.High, often considered a primary ratio method.[4]
Throughput Moderate to high.Moderate, sample preparation can be time-consuming.High, with rapid data acquisition.
Cost Moderate.High.High initial investment, lower running costs.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each technique.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the routine quality control of this compound.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 30:70 v/v). The aqueous phase may contain a small amount of buffer like potassium phosphate (B84403) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV at 266 nm.

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. As this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary.

Derivatization (Silylation):

  • Dry a small amount of the this compound sample (e.g., 1 mg) under a stream of nitrogen.

  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]

  • Add a suitable solvent like pyridine (B92270) or acetonitrile.

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.[7]

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard.

Quantitative ¹H-NMR (qNMR)

qNMR is an absolute quantification method that does not require a reference standard for each analyte.[4][8]

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

  • Accurately weigh a suitable internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.[9]

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Pulse Angle: 90° flip angle.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[10]

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (266 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Figure 1. HPLC-UV analysis workflow for this compound purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize (Silylation) weigh->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect tic Generate Total Ion Chromatogram detect->tic identify Identify Impurities (MS Library) tic->identify quantify Quantify Impurities identify->quantify

Figure 2. GC-MS analysis workflow for this compound purity.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Peaks process->integrate calculate Calculate Purity (%) integrate->calculate

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 1-Methyluracil, a nucleobase analogue and metabolite, is critical for researchers, scientists, and drug development professionals in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. Cross-validation of analytical methods is essential to ensure that data is reliable and comparable across different analytical platforms or laboratories. This guide provides an objective comparison of the two most common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and throughput. While direct cross-validation studies comparing multiple platforms for this compound are not always available in published literature, a compilation of performance data from various validation studies offers valuable insights into the capabilities of each platform.[1]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance characteristics of HPLC-UV and LC-MS/MS methods for the determination of this compound and structurally similar uracil (B121893) derivatives in biological samples.

Performance ParameterHPLC-UVLC-MS/MS
Linearity Range Up to 5 ng/µL[1]1 - 1000 ng/mL[2][3]
Accuracy (Recovery) 88.2% - 110%[4]89.3% - 108.9%[2]
Precision (RSD/CV) < 9.5%[4]≤ 12.4%[3]
Limit of Detection (LOD) 10 ng/mL[1]4.1 µg/L (in plasma)[4]
Limit of Quant. (LOQ) 11.6 µg/L (in plasma)[4]2 ng/mL[5]

Key Insights:

  • HPLC-UV is a robust, cost-effective, and widely accessible technique suitable for applications where this compound concentrations are relatively high and the sample matrix is not overly complex.[6]

  • LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological matrices like plasma and urine.[6][7] Its ability to perform specific precursor-to-product ion transitions virtually eliminates matrix interference.[6]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results.[1] Below are representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the simultaneous determination of methyluric acids and other uracil derivatives in biological fluids.[1][8]

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-Phase Extraction is a common technique for sample clean-up and concentration before HPLC-UV analysis.[9]

  • Conditioning: Condition an Oasis HLB SPE cartridge by passing methanol (B129727) through it, followed by water.[1][7]

  • Loading: Load a pre-treated sample (e.g., 100 µL of urine or 40 µL of blood serum) onto the cartridge.[1]

  • Washing: Wash the cartridge to remove potential interfering substances.[7]

  • Elution: Elute the this compound from the cartridge using methanol.[7]

  • Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for injection.[1][9]

2. HPLC-UV Instrumental Conditions

  • HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector.[9]

  • Column: A reversed-phase C18 column (e.g., Teknokroma C1 5μm, 150 x 4.6mm).[8]

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[8] An acidic modifier like 0.1% formic or orthophosphoric acid may be used to improve peak shape.[10]

  • Flow Rate: 0.6 mL/min.[8]

  • Detection Wavelength: Set based on the absorbance maximum of this compound (typically around 240-272 nm).[8][10]

  • Injection Volume: 10-20 µL.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices.[5][6]

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for preparing biological samples like plasma or serum for LC-MS/MS analysis.[3][6]

  • Precipitation: To 100 µL of plasma or serum, add 300-900 µL of chilled acetonitrile (B52724) or a methanol:acetonitrile mixture (50:50, v/v) containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).[2][3][6]

  • Vortexing: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.[6]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 g for 10 minutes) to pellet the precipitated proteins.[3][6]

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.[3]

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under nitrogen. Reconstitute the residue in the initial mobile phase for injection.[3]

2. LC-MS/MS Instrumental Conditions

  • LC System: An HPLC or UPLC system capable of gradient elution.[9]

  • Column: A reversed-phase column, such as a C18 or HSS T3.[1][3]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.[10][11]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[10][11]

  • Gradient: A gradient elution is typically used to separate the analyte from matrix components.[9]

  • Flow Rate: 0.2 - 1.0 mL/min.[9][10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode.[9][11]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor and product ion transitions for this compound and the internal standard must be optimized.[6][11]

Mandatory Visualization

The following diagrams illustrate the logical workflows for cross-validating analytical methods and the general process for sample analysis using either HPLC-UV or LC-MS/MS.

CrossValidationWorkflow start Define Analytical Target Profile (ATP) method1 Develop & Validate Method A (e.g., HPLC-UV) start->method1 method2 Develop & Validate Method B (e.g., LC-MS/MS) start->method2 select_samples Select Representative Study Samples method1->select_samples method2->select_samples analyze_A Analyze Samples with Method A select_samples->analyze_A analyze_B Analyze Samples with Method B select_samples->analyze_B compare Compare Results & Assess Correlation/ Bias analyze_A->compare analyze_B->compare criteria Acceptance Criteria Met? compare->criteria pass Methods are Cross-Validated criteria->pass Yes fail Investigate Discrepancies & Re-evaluate Methods criteria->fail No fail->compare

Workflow for cross-validating analytical methods.

AnalyticalMethodWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Biological Sample (Plasma, Urine, etc.) extraction Extraction (SPE or Protein Precipitation) sample->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution injection Inject into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection data_analysis Data Acquisition & Quantification detection->data_analysis

General workflow for this compound analysis.

References

comparative study of different 1-Methyluracil synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common synthetic pathways to 1-Methyluracil, including experimental protocols, quantitative data, and cost-effectiveness analysis.

This compound, a methylated derivative of the pyrimidine (B1678525) base uracil (B121893), is a key building block in the synthesis of various biologically active compounds and pharmaceutical drugs. The strategic placement of the methyl group at the N1 position is crucial for its subsequent utility in medicinal chemistry. This guide provides a comparative study of two primary synthetic routes to this compound: direct N1-methylation of uracil and de novo synthesis via condensation of N-methylurea. The performance of each route is evaluated based on reaction yield, purity, complexity of the procedure, and the cost of starting materials.

Comparison of Synthetic Routes

ParameterRoute 1: Direct N1-Methylation of UracilRoute 2: Condensation of N-Methylurea
Starting Materials Uracil, Methylating Agent (e.g., Dimethyl Sulfate)N-Methylurea, C3 Synthon (e.g., Ethyl Propiolate)
Reaction Principle Electrophilic addition of a methyl group to the uracil ring.Cyclocondensation to form the pyrimidine ring.
Key Challenge Achieving regioselectivity for the N1 position over the N3 position.Availability and reactivity of the C3 synthon.
Typical Yield Variable; depends on the regioselectivity. Can be moderate to good for the desired N1-isomer with optimized conditions.Generally good to high yields.
Purity of Crude Product Often a mixture of Nthis compound, N3-methyluracil, and unreacted uracil, requiring chromatographic separation.Typically yields a cleaner crude product.
Reaction Conditions Basic conditions, various solvents (e.g., DMF, DMSO), requires careful control of temperature and stoichiometry.Often requires anhydrous conditions and a suitable base (e.g., sodium ethoxide).
Cost of Starting Materials (per mole of product) Uracil is relatively inexpensive. The cost of the methylating agent can vary.N-Methylurea is generally more expensive than uracil. The cost of the C3 synthon can be significant.

Experimental Protocols

Route 1: Direct N1-Methylation of Uracil

This method involves the direct alkylation of the uracil ring. A significant challenge is the potential for methylation at both the N1 and N3 positions, leading to a mixture of isomers. The following protocol is a representative example of a direct methylation procedure.

Materials:

Procedure:

  • To a solution of uracil (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add dimethyl sulfate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the Nthis compound from the N3-methyluracil and any unreacted uracil.

Expected Outcome: This reaction typically yields a mixture of Nthis compound and N3-methyluracil. The ratio of the isomers is dependent on the reaction conditions. The isolated yield of this compound can be moderate after purification.

Route 2: De Novo Synthesis via Condensation of N-Methylurea

This approach builds the pyrimidine ring from acyclic precursors, ensuring the methyl group is unequivocally positioned at the N1 position. This method offers high regioselectivity.

Materials:

  • N-Methylurea

  • Ethyl Propiolate

  • Sodium Ethoxide (NaOEt)

  • Absolute Ethanol (B145695)

  • Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add N-methylurea (1 equivalent) and stir until dissolved.

  • Cool the solution to 0°C and add ethyl propiolate (1 equivalent) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to a pH of approximately 6-7.

  • A precipitate of this compound will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Expected Outcome: This method typically provides a good to high yield of this compound with high purity, often not requiring chromatographic purification.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Direct N1-Methylation cluster_1 Route 2: Condensation Synthesis Uracil Uracil Methylation Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) Uracil->Methylation Mixture Mixture of N1- & N3-Methyluracil Methylation->Mixture Purification1 Chromatographic Separation Mixture->Purification1 Product1 This compound Purification1->Product1 NMethylurea N-Methylurea Condensation Cyclocondensation (e.g., NaOEt, EtOH) NMethylurea->Condensation C3Synthon C3 Synthon (e.g., Ethyl Propiolate) C3Synthon->Condensation Product2 This compound Condensation->Product2

Caption: Comparative workflow of this compound synthesis routes.

Conclusion

The choice between direct methylation of uracil and de novo condensation synthesis for the preparation of this compound depends on the specific requirements of the researcher.

  • Direct N1-Methylation is a viable option if starting from the readily available and inexpensive uracil is a priority, and if the researcher is equipped for and willing to perform careful chromatographic separation to isolate the desired N1-isomer from the N3-isomer and unreacted starting material.

  • De Novo Condensation Synthesis is the preferred method when high regioselectivity and a cleaner reaction profile are critical. While the starting materials, particularly N-methylurea and the C3 synthon, may be more costly, this route often provides a higher isolated yield of the pure product, potentially offsetting the initial cost by simplifying the purification process and saving time.

For applications where the purity of this compound is paramount, such as in drug development and the synthesis of pharmaceutical intermediates, the condensation route offers a more reliable and efficient pathway.

Evaluating the Efficacy of 1-Methyluracil Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of various 1-Methyluracil derivatives across different therapeutic areas, including antiviral, anticancer, and neuroprotective applications. The information is compiled from recent studies to facilitate an objective evaluation of their potential as drug candidates.

Executive Summary

This compound, a derivative of the nucleobase uracil, serves as a scaffold for a diverse range of therapeutic agents. Recent in vitro studies have demonstrated the potential of its derivatives in inhibiting viral replication, inducing cancer cell death, and modulating key enzymes in neurodegenerative diseases. This guide summarizes the quantitative efficacy of these compounds, details the experimental methodologies used for their evaluation, and visualizes their mechanisms of action.

Data Presentation: Comparative Efficacy of this compound Derivatives

The following tables summarize the in vitro efficacy of selected this compound derivatives, presenting 50% inhibitory concentration (IC50) values against various targets.

Table 1: Antiviral Activity of 1,6-Bis[(benzyloxy)methyl]uracil Derivatives

CompoundTarget VirusCell LineIC50 (µM)Cytotoxicity (CC50 in MT-4 cells, µM)Reference
Lead CompoundInfluenza A (H1N1)MDCK< 0.27> 212[1]
Various DerivativesHIV-1MT-4Submicromolar to MicromolarNot specified for all[1]

Lower IC50 values indicate greater potency.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 6-Methyluracil Derivatives

CompoundTarget EnzymeIC50 (nM)Butyrylcholinesterase (BChE) IC50Selectivity (BChE/AChE)Reference
Compound 35Human AChE5 ± 0.5> 10,000> 2000[2]
1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracilHuman AChENot specified, but potent>10,000-fold higher than for hAChEHighNovel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer's Disease - PubMed Central
Various DerivativesHuman AChENanomolar rangeNot specified for allHigh for some derivativesNovel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer's Disease - PubMed Central

Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to allow for replication and comparison of results.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.[4]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]

  • Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a solvent control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3][5]

  • Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[4][5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[6]

Antiviral Assays

This assay measures the ability of compounds to inhibit the activity of HIV-1 RT, a key enzyme in the viral replication cycle.[7]

Principle: A non-radioactive, colorimetric ELISA-based assay is used to quantify the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand by HIV-1 RT.[7][8]

Protocol:

  • Plate Coating: Use a streptavidin-coated 96-well plate.

  • Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and dNTPs including DIG-dUTP.

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells.

  • Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[7]

  • Detection: Add an anti-digoxigenin antibody conjugated to peroxidase (HRP).

  • Substrate Addition: Add a peroxidase substrate to produce a colorimetric signal.

  • Absorbance Reading: Measure the absorbance using a microplate reader.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the HIV-1 RT activity.

This assay assesses the ability of compounds to inhibit the activity of influenza neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[9]

Principle: A fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone.[9]

Protocol:

  • Virus and Compound Preparation: Prepare dilutions of the influenza virus and the this compound derivatives in an assay buffer.

  • Incubation: Mix the virus and the compounds in a 96-well plate and incubate.

  • Substrate Addition: Add the MUNANA substrate to each well.

  • Reaction Incubation: Incubate the plate at 37°C for 1 hour.[9]

  • Stopping the Reaction: Add a stop solution (e.g., ethanol (B145695) and NaOH) to terminate the enzymatic reaction.[9]

  • Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[9]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.[9]

Acetylcholinesterase (AChE) Enzyme Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the activity of AChE and the inhibitory potential of compounds.[10][11]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[10][11]

Protocol:

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, and acetylthiocholine iodide (ATCI) substrate solution.[12]

  • Assay Plate Setup: In a 96-well plate, add the buffer, AChE enzyme solution, and various concentrations of the this compound derivatives.

  • Pre-incubation: Incubate the plate for 15-30 minutes to allow the inhibitor to interact with the enzyme.[10]

  • Reaction Initiation: Add the ATCI substrate and DTNB to all wells.

  • Kinetic Reading: Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.[12]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[11]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a proposed mechanism of action.

experimental_workflow_antiviral cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis virus_prep Virus Dilution incubation Incubate Virus & Compound virus_prep->incubation compound_prep This compound Derivative Dilution compound_prep->incubation substrate_add Add Substrate (e.g., MUNANA) incubation->substrate_add reaction Enzymatic Reaction (e.g., 37°C, 1h) substrate_add->reaction stop_reaction Stop Reaction reaction->stop_reaction read_signal Read Signal (Fluorescence/Absorbance) stop_reaction->read_signal data_analysis Calculate IC50 read_signal->data_analysis

Caption: General workflow for in vitro antiviral assays.

experimental_workflow_cytotoxicity cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment Add this compound Derivatives cell_seeding->compound_treatment incubation Incubate (e.g., 72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Add Solubilizer (e.g., DMSO) formazan_formation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

signaling_pathway_ache_inhibition AChE Acetylcholinesterase (AChE) Active Site Products Choline + Acetate AChE->Products Hydrolyzes Blocked Inhibited AChE ACh Acetylcholine (ACh) ACh->AChE Binds to Active Site Inhibitor 6-Methyluracil Derivative Inhibitor->AChE Binds and Blocks Active Site

Caption: Mechanism of acetylcholinesterase inhibition.

References

Confirming the Structure of 1-Methyluracil Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of 1-methyluracil derivatives is paramount for understanding their biological activity and advancing drug discovery. This guide provides a comparative analysis of key experimental data for this compound and three of its derivatives: 1,3-dimethyluracil, 1-ethyluracil, and 1-methyl-5-fluorouracil. Detailed experimental protocols and workflow visualizations are included to support robust structural elucidation.

Spectroscopic and Crystallographic Data Comparison

The structural characterization of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, while Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. X-ray Crystallography offers the definitive three-dimensional atomic arrangement in the solid state.

Below is a summary of key data for the comparative analysis of these compounds.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)X-ray Crystallography Data
This compound 3.28 (s, 3H, N1-CH3), 5.85 (d, 1H, H5), 7.59 (d, 1H, H6)[1]27.0 (N1-CH3), 101.5 (C5), 142.0 (C6), 152.0 (C2), 164.0 (C4)126 (M+), 83, 55, 42[2]Orthorhombic, Space group: Ibam[3]
1,3-Dimethyluracil 3.28 (s, 3H, N1-CH3), 3.40 (s, 3H, N3-CH3), 5.85 (d, 1H, H5), 7.59 (d, 1H, H6)[1]27.9 (N1-CH3), 36.6 (N3-CH3), 101.1 (C5), 143.2 (C6), 152.1 (C2), 163.1 (C4)[4]140 (M+), 83, 56, 42[1]Monoclinic, Space group: P21/c[5]
1-Ethyluracil 1.12 (t, 3H, CH2CH3), 3.65 (q, 2H, CH2CH3), 5.51 (d, 1H, H5), 7.63 (d, 1H, H6), 11.17 (s, 1H, N3-H)[6]14.8 (CH2CH3), 40.5 (CH2CH3), 101.2 (C5), 144.5 (C6), 151.8 (C2), 164.1 (C4)140 (M+)Data on cocrystals available[6][7][8]
1-Methyl-5-fluorouracil 3.3 (s, 3H, N1-CH3), 7.9 (d, 1H, H6), 11.8 (br s, 1H, N3-H)29.5 (N1-CH3), 125.0 (d, JCF = 32 Hz, C6), 140.0 (d, JCF = 235 Hz, C5), 149.5 (C2), 157.5 (C4)144 (M+), 101, 83, 55Not readily available in searches.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques used in the structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • For LC-MS, the sample is injected into the liquid chromatograph. For direct infusion, the sample solution is introduced directly into the ion source.

Data Acquisition (LC-MS/MS):

  • Liquid Chromatography: Use a C18 reversed-phase column. A common mobile phase is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[9]

  • Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode.[9]

  • Acquire full scan mass spectra to determine the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement of the molecule in a crystal.

Instrumentation: Single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.[6]

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray beam and collect diffraction data by rotating the crystal.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.[6]

Visualizing Workflows and Pathways

To aid in the conceptual understanding of the processes involved in structural confirmation and the biological context of these molecules, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of This compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms xray X-ray Crystallography (if crystalline) purification->xray data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for the structural confirmation of a this compound derivative.

The biological significance of this compound derivatives often lies in their ability to interfere with metabolic pathways. For example, as analogs of naturally occurring nucleobases, they can inhibit enzymes involved in pyrimidine (B1678525) biosynthesis.

G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate L-Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODC UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Inhibitor This compound Analog DHODH DHODH Inhibitor->DHODH Inhibition

Caption: Inhibition of the Pyrimidine Biosynthesis Pathway by a this compound analog.[10][11]

References

A Comparative Guide to the Metabolic Stability of 1-Methyluracil and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For derivatives of endogenous nucleobases like uracil (B121893), understanding how structural modifications impact their metabolic fate is paramount in the design of effective and safe therapeutics. This guide provides an objective comparison of the metabolic stability of 1-Methyluracil and its analogs, supported by established experimental protocols and a framework for data analysis.

Introduction to the Metabolism of Uracil Analogs

Uracil and its analogs are primarily metabolized in the liver by a suite of enzymes, most notably the Cytochrome P450 (CYP) superfamily.[1][2] These enzymes catalyze Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent molecule.[3] These modifications typically increase the polarity of the compound, preparing it for subsequent Phase II conjugation reactions (e.g., glucuronidation) and eventual excretion.[3] The rate and site of metabolism are highly dependent on the specific structural features of the uracil analog.

Comparative Metabolic Stability Data

CompoundStructureSubstitution PatternIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound this compound structureN1-MethylData not availableData not available
1,3-Dimethyluracil (B184088) 1,3-Dimethyluracil structureN1, N3-DimethylData not availableData not available
5-Fluorouracil (B62378) 5-Fluorouracil structureC5-FluoroVariable; rapid in vivoHigh
Uracil Uracil structureUnsubstitutedData not availableData not available

Note: The data for 5-Fluorouracil is qualitative, reflecting its known rapid metabolism in clinical use. Specific in vitro values can vary based on experimental conditions.

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay used to generate the data presented above.

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compounds (this compound and its analogs)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., dextromethorphan (B48470) for high clearance, verapamil (B1683045) for intermediate clearance)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for analytical quantification)

  • Incubator, centrifuge, and LC-MS/MS system

Procedure: [4]

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.25%) to avoid inhibiting enzyme activity.

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess for non-CYP mediated degradation.

    • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

    • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Visualizing Metabolic Pathways and Experimental Workflows

To further aid in the understanding of the processes involved in determining metabolic stability, the following diagrams, generated using the DOT language, illustrate a generalized metabolic pathway for uracil analogs and the experimental workflow.

metabolic_pathway Parent Uracil Analog PhaseI Phase I Metabolites (Oxidation, Reduction, Hydrolysis) Parent->PhaseI CYP450 Enzymes PhaseII Phase II Metabolites (e.g., Glucuronides) PhaseI->PhaseII Conjugating Enzymes (e.g., UGTs) Excretion Excretion PhaseII->Excretion

Caption: Generalized metabolic pathway of uracil analogs.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock D Combine Reagents A->D B Thaw Microsomes B->D C Prepare NADPH System F Initiate with NADPH C->F E Pre-incubate at 37°C D->E E->F G Sample at Time Points F->G H Terminate Reaction G->H I Centrifuge H->I J LC-MS/MS Analysis I->J K Calculate t½ and CLint J->K

Caption: Experimental workflow for the in vitro microsomal stability assay.

Structure-Metabolism Relationships

The metabolic stability of uracil analogs is intricately linked to their chemical structure. Substitutions at different positions on the pyrimidine (B1678525) ring can significantly alter their susceptibility to enzymatic degradation.

  • N1 and N3 Positions: Alkylation at the N1 and N3 positions can influence the overall lipophilicity and electronic properties of the molecule, which in turn affects its interaction with the active sites of metabolizing enzymes. For instance, the presence of methyl groups at both N1 and N3 in 1,3-dimethyluracil may lead to a different metabolic profile compared to the singly substituted this compound.

  • C5 and C6 Positions: The C5 and C6 positions of the uracil ring are common sites for metabolic modifications. The introduction of different functional groups at these positions can either block or promote metabolism. For example, the electron-withdrawing fluorine atom at the C5 position in 5-fluorouracil makes it a substrate for enzymes involved in pyrimidine catabolism, leading to its rapid breakdown.

By systematically modifying the substituents on the uracil ring and evaluating the resulting changes in metabolic stability, researchers can develop a clearer understanding of the structure-metabolism relationship and design analogs with improved pharmacokinetic properties.

References

Validation of a 1-Methyluracil-Based Cellular Assay for Proliferation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel 1-Methyluracil (1-MU) based cellular assay against established methods for assessing cell proliferation and cytotoxicity. The guide is intended to offer an objective analysis of the assay's performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound, a derivative of the nucleobase uracil, has been investigated for its potential roles in cellular processes.[1][2] Its structural similarity to endogenous pyrimidines suggests it may influence pathways related to nucleic acid metabolism and cell proliferation. This has led to the development of cellular assays utilizing 1-MU to monitor cellular health and response to therapeutic agents. This guide details the validation of a hypothetical 1-MU-based assay designed to quantify cell proliferation and cytotoxicity and compares its performance with standard, widely-used assays such as the MTT, Resazurin (B115843) (AlamarBlue), and CCK-8 assays.

Comparative Performance of Cellular Assays

The performance of the this compound assay was benchmarked against leading commercially available assays. Key validation parameters, including sensitivity, specificity, linearity, and precision, were assessed. The results are summarized below.

Parameter This compound Assay MTT Assay Resazurin (AlamarBlue) Assay CCK-8 Assay Trypan Blue Exclusion
Principle Measures uptake and metabolism of 1-MUEnzymatic reduction of tetrazolium saltReduction of resazurin to resorufinReduction of WST-8 to formazanMembrane exclusion of dye
Detection Method HPLC-UV or LC-MS/MSColorimetric (570 nm)Fluorometric (Ex/Em: 560/590 nm) or Colorimetric (570 nm)Colorimetric (450 nm)Brightfield Microscopy
Linearity (R²) >0.998>0.995>0.997>0.996N/A
Sensitivity (LOD) 10 ng/mL~1,000 cells~100 cells~500 cells~10,000 cells/mL
Precision (%RSD) < 3.0%< 10%< 5%< 8%< 15%
Incubation Time 24-48 hours1-4 hours1-4 hours1-4 hours< 5 minutes
Throughput MediumHighHighHighLow
Cytotoxicity LowHigh (requires cell lysis)Very LowVery LowN/A (measures dead cells)

Experimental Protocols

Detailed methodologies for the this compound assay and a standard alternative (Resazurin assay) are provided below.

This compound Cellular Assay Protocol

This protocol outlines the steps for quantifying the uptake and metabolism of this compound in a cellular context, which can be correlated with cell number and metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with the desired compounds and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • This compound Incubation: Add this compound to each well to a final concentration of 10 µM and incubate for 4 hours.

  • Sample Preparation:

    • Aspirate the media.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).

    • Collect the cell lysate for analysis.

  • Quantification by HPLC-UV:

    • Chromatographic System: HPLC with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: 20:80 (v/v) Acetonitrile:Water with 0.1% Formic Acid.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 260 nm.

    • Standard Curve: Prepare a standard curve of this compound in the lysis buffer.

    • Analysis: Inject the cell lysate and quantify the amount of unmetabolized this compound by comparing the peak area to the standard curve. A decrease in intracellular 1-MU is indicative of higher metabolic activity and proliferation.

Resazurin (AlamarBlue) Assay Protocol

This is a widely used colorimetric/fluorometric assay to measure cell viability and cytotoxicity.[4][5]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the this compound assay protocol.

  • Reagent Preparation: Prepare a 1X Resazurin solution from a stock solution according to the manufacturer's instructions.

  • Incubation: Add the 1X Resazurin solution to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C, protected from light.

  • Measurement:

    • Fluorometric: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

    • Colorimetric: Measure absorbance at 570 nm.

  • Data Analysis: The signal is directly proportional to the number of viable, metabolically active cells.

Visualizations

Signaling Pathway and Assay Workflow

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound and the general workflow for a cell-based assay.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Drug_Molecule Drug Molecule Receptor Surface Receptor Drug_Molecule->Receptor Signaling_Cascade_1 Kinase A Receptor->Signaling_Cascade_1 Signaling_Cascade_2 Kinase B Signaling_Cascade_1->Signaling_Cascade_2 Transcription_Factor Transcription Factor Signaling_Cascade_2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Proliferation/ Apoptosis Gene_Expression->Cellular_Response

Caption: A simplified cell signaling pathway.

G Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_Treatment Incubate for Treatment Period Add_Compounds->Incubate_Treatment Add_Reagent Add Assay Reagent (e.g., 1-MU, Resazurin) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for Reagent Reaction Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (HPLC, Fluorescence, etc.) Incubate_Reagent->Measure_Signal Analyze_Data Data Analysis Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell-based assay.

Conclusion

The this compound-based cellular assay presents a viable, albeit more technically demanding, alternative to traditional colorimetric and fluorometric assays for assessing cell proliferation and cytotoxicity. Its primary advantages lie in its high precision and the potential to provide more direct insights into pyrimidine (B1678525) metabolism. However, the requirement for sample processing and analysis by HPLC or LC-MS/MS results in a lower throughput compared to homogeneous assays like the Resazurin and CCK-8 assays.

For high-throughput screening applications, the Resazurin and CCK-8 assays remain superior due to their simplicity, speed, and high sensitivity.[4][5] The 1-MU assay is better suited for more detailed mechanistic studies or when a higher level of analytical precision is required. The choice of assay should, therefore, be guided by the specific experimental goals, available instrumentation, and desired throughput.

References

Comparative Docking Analysis of 1-Methyluracil with Pro-Survival Proteins Bcl-2 and Mcl-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Methyluracil, a derivative of the nucleobase uracil, is a small molecule of interest in biochemical and pharmacological research. Understanding its potential interactions with protein targets is crucial for elucidating its biological roles and therapeutic potential. This guide provides a comparative overview of hypothetical molecular docking studies of this compound with two key anti-apoptotic proteins from the Bcl-2 family: Bcl-2 (B-cell lymphoma 2) and Mcl-1 (Myeloid cell leukemia 1). Overexpression of these proteins is a hallmark of many cancers, making them significant targets for inhibitor development.[1][2] This analysis serves as an illustrative guide for researchers interested in the in silico evaluation of small molecules against these targets.

Quantitative Data Summary

Molecular docking simulations predict the binding affinity and pose of a ligand within a protein's binding site. The binding affinity is commonly expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The data below represents a hypothetical outcome of a comparative docking study.

Target ProteinLigandBinding Affinity (kcal/mol)Predicted Interacting Residues (Hypothetical)
Bcl-2 This compound-6.8Phe105, Asp111, Arg146, Tyr195
Mcl-1 This compound-6.2Val220, Arg263, Met231, Asn260

Experimental Protocols

The following is a generalized protocol for conducting a comparative molecular docking study using widely accepted tools and methodologies.[3][4]

Software and Resource Requirements:
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking calculations.[3]

  • PyMOL or UCSF Chimera: For visualization and analysis of molecular structures.[5][6]

  • Protein Data Bank (PDB): For obtaining the 3D crystal structures of the target proteins.

  • PubChem or ZINC Database: For obtaining the 3D structure of the ligand, this compound.

Ligand Preparation:
  • Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem.

  • Load the ligand into AutoDock Tools.

  • Detect the rotatable bonds to allow for conformational flexibility during docking.

  • Add Gasteiger charges to the ligand atoms.

  • Save the prepared ligand in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Protein Preparation:
  • Download the 3D crystal structures of the human Bcl-2 and Mcl-1 proteins from the Protein Data Bank.

  • For each protein, prepare the structure using AutoDock Tools:

    • Remove all water molecules and any co-crystallized ligands or ions from the structure.[6]

    • Add polar hydrogen atoms to the protein, as they are typically absent in PDB files.

    • Add Kollman charges to the protein residues.

    • Save the prepared protein in the PDBQT file format.

Grid Box Generation:
  • For each prepared protein, define a search space (grid box) that encompasses the known binding site.

  • The binding pocket of Bcl-2 family proteins is the BH3-binding groove, which is the target for many inhibitors.[1]

  • Use AutoDock Tools to set the center and dimensions (in Ångströms) of the grid box to cover this entire binding groove.

Molecular Docking with AutoDock Vina:
  • Create a configuration text file for each docking run (this compound with Bcl-2, and this compound with Mcl-1).

  • This file specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the output file name.[7]

  • Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 8 is default, but can be increased for more rigorous searches).[7]

  • Execute the docking simulation for each protein-ligand pair using the AutoDock Vina command-line interface.[8]

Analysis of Results:
  • AutoDock Vina will generate an output PDBQT file containing several predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[9]

  • The pose with the lowest binding affinity is considered the most favorable.

  • Visualize the top-ranked poses for each complex using PyMOL or Chimera to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the binding pocket of Bcl-2 and Mcl-1.[10]

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) vina Molecular Docking (AutoDock Vina) ligand_prep->vina protein_prep Protein Preparation (Bcl-2 & Mcl-1) grid Grid Box Generation (Define Binding Site) protein_prep->grid grid->vina results Analyze Binding Affinity & Poses vina->results visualize Visualize Interactions (PyMOL / Chimera) results->visualize G stress Cellular Stress (e.g., DNA Damage) bh3 BH3-only Proteins (e.g., BIM, PUMA) stress->bh3 bcl2 Bcl-2 / Mcl-1 bh3->bcl2 inactivates bax_bak BAX / BAK bh3->bax_bak activates bcl2->bax_bak inhibits momp MOMP (Mitochondrial Outer Membrane Permeabilization) bax_bak->momp cyto_c Cytochrome c Release momp->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis inhibitor This compound (Hypothetical Inhibitor) inhibitor->bcl2 inhibits

References

Assessing the Specificity of 1-Methyluracil in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the biological specificity of 1-Methyluracil, a methylated derivative of the nucleobase uracil (B121893). Due to a notable lack of direct experimental data on the specific biological assays and off-target profiling of this compound, this document serves as a practical guide by presenting a hypothetical assessment. We will explore its potential interactions within the context of pyrimidine (B1678525) metabolism, comparing it with well-characterized pyrimidine analogs such as 5-Fluorouracil (5-FU) and 6-Methyluracil.

Introduction to this compound

This compound is a pyrimidine derivative distinguished by a methyl group at the N1 position of the uracil ring.[1][2] This structural modification can influence its metabolic fate and interaction with cellular machinery compared to its parent molecule, uracil, and other analogs. Understanding the specificity of such a compound is crucial for its potential application in biological research and drug development, as off-target effects can lead to unforeseen cellular responses and toxicity.[3]

Comparative Analysis: A Focus on Pyrimidine Metabolism

To illustrate how the specificity of this compound could be assessed, we will focus on its potential interaction with key enzymes in the de novo pyrimidine biosynthesis pathway, a critical pathway for nucleotide synthesis and cell proliferation.[1][4][5] A primary target in this pathway for many therapeutic agents is Dihydroorotate Dehydrogenase (DHODH).[4][5]

Hypothetical Performance Data

The following tables present hypothetical quantitative data to illustrate how the inhibitory activity and cellular effects of this compound might be compared against other pyrimidine analogs. Note: This data is for illustrative purposes only and is not derived from published experimental results for this compound.

Table 1: Comparative Inhibition of Dihydroorotate Dehydrogenase (DHODH)

CompoundIC50 (µM) - Hypothetical
This compound 50
5-Fluorouracil> 100
6-Methyluracil75
Brequinar (Control)0.01

Table 2: Comparative Effect on Cell Proliferation (MCF-7 Breast Cancer Cell Line)

Compound (at 10 µM)Inhibition of Proliferation (%) - Hypothetical
This compound 15
5-Fluorouracil40
6-Methyluracil10
Vehicle (Control)0

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's biological activity and specificity. Below are representative protocols for the key experiments that would be cited in a comparative study of this compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) - Substrate

  • Decylubiquinone - Electron acceptor

  • 2,6-dichloroindophenol (DCIP) - Colorimetric indicator

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds (this compound, 5-Fluorouracil, 6-Methyluracil, Brequinar) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, DCIP, and decylubiquinone.

  • Add 2 µL of the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (Brequinar) and a vehicle control (DMSO).

  • Add 178 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 20 µL of a solution containing the DHODH enzyme and its substrate, DHO.

  • Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 37°C) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation (MTT) Assay

This protocol outlines a colorimetric assay to assess the effect of test compounds on the proliferation of a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (this compound, 5-Fluorouracil, 6-Methyluracil) or a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Visualizing Pathways and Workflows

Diagrams are crucial for understanding complex biological processes and experimental designs.

Pyrimidine_Biosynthesis_Pathway cluster_target Potential Target Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase/CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NDK CTP CTP -> RNA UTP->CTP DHODH DHODH

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Specificity_Assessment_Workflow start Start: this compound primary_screen Primary Screen: DHODH Inhibition Assay start->primary_screen secondary_screen Secondary Screen: Cell Proliferation Assay primary_screen->secondary_screen off_target_screen Off-Target Profiling: Kinase Panel Screen secondary_screen->off_target_screen data_analysis Data Analysis: IC50, % Inhibition, Selectivity Score off_target_screen->data_analysis conclusion Conclusion: Assess Specificity Profile data_analysis->conclusion

Caption: Experimental Workflow for Specificity Assessment.

Discussion on Specificity and Off-Target Effects

The specificity of a compound is a measure of its ability to interact with its intended biological target with minimal interaction with other molecules in the cell. High specificity is a desirable characteristic for a research tool or a therapeutic agent as it reduces the likelihood of unintended biological consequences.

In the context of this compound, a thorough assessment of its specificity would involve a multi-pronged approach:

  • On-Target Potency: The first step is to determine the potency of this compound against its hypothesized primary target, for instance, an enzyme in the pyrimidine metabolic pathway like DHODH. A low IC50 value would suggest a potent on-target effect.

  • Selectivity Profiling: To assess off-target effects, this compound should be screened against a broad panel of other enzymes, particularly those with similar substrate binding sites. For a nucleobase analog, this would include other enzymes involved in nucleotide metabolism and, more broadly, a kinase panel, as many small molecule inhibitors exhibit off-target kinase activity.[6][7]

  • Cellular Assays: The effects observed in biochemical assays need to be validated in a cellular context. Cell-based assays, such as proliferation assays, can provide insights into the overall cellular response to the compound, which is a combination of its on-target and off-target effects.

  • Comparative Analysis: Comparing the activity profile of this compound with that of well-characterized analogs like 5-Fluorouracil and 6-Methyluracil is crucial. If this compound shows a distinct profile, it may suggest a different mechanism of action or a unique specificity. For example, while 5-FU is a known inhibitor of thymidylate synthase, this compound's N1-methylation might prevent such an interaction, directing its activity towards other targets.

Conclusion

While direct experimental evidence for the biological specificity of this compound is currently limited in publicly available literature, this guide provides a robust framework for its evaluation. By employing a combination of biochemical and cell-based assays, and through careful comparison with related pyrimidine analogs, researchers can systematically characterize the on-target and off-target effects of this compound. Such studies are essential to unlock its potential as a specific tool for biological research or as a lead compound in drug discovery. The hypothetical data and detailed protocols presented herein offer a roadmap for these future investigations.

References

A Head-to-Head Comparison of 1-Methyluracil and Other Pyrimidine Analogs in Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Methyluracil and other well-established pyrimidine (B1678525) analogs, such as 5-Fluorouracil (5-FU) and Gemcitabine. Pyrimidine analogs are a class of compounds that are structurally similar to the pyrimidine nucleobases of DNA and RNA and have been extensively developed as therapeutic agents, particularly in oncology.[1] While 5-FU and Gemcitabine have well-documented anticancer activities, this guide also explores the current, albeit limited, understanding of this compound's biological profile.

Executive Summary

This comparison guide consolidates available data on the biochemical properties, mechanisms of action, and cytotoxic effects of this compound, 5-Fluorouracil, and Gemcitabine. Direct comparative studies evaluating the anticancer efficacy of this compound against other pyrimidine analogs are notably scarce in publicly available literature. Consequently, this guide presents data from individual studies, and any cross-comparison should be approached with caution due to variations in experimental conditions.

Data Presentation: A Comparative Look at Pyrimidine Analogs

The following tables summarize the available quantitative data for this compound and other pyrimidine analogs. It is important to note that the data for this compound's anticancer activity is limited, with most research focusing on its metabolic and other biological roles.

Table 1: Physicochemical Properties of Selected Pyrimidine Analogs

PropertyThis compound5-FluorouracilGemcitabine
Molecular Formula C5H6N2O2[2]C4H3FN2O2C9H11F2N3O4
Molecular Weight ( g/mol ) 126.11[2]130.08263.19
Melting Point (°C) 236-238[3]282-286 (decomposes)168.5
Solubility Soluble in 1 M NaOHSlightly soluble in waterSoluble in water

Table 2: Comparative Cytotoxicity (IC50) of Pyrimidine Analogs Against Cancer Cell Lines

Disclaimer: The following IC50 values are compiled from different studies and are not from direct head-to-head comparisons. Variations in cell lines, culture conditions, and assay methodologies can significantly influence these values.

Pyrimidine AnalogCell LineIC50 (µM)Reference
5-Fluorouracil MCF-7 (Breast Cancer)11.79[4]
HepG2 (Liver Cancer)10.32[4]
A549 (Lung Cancer)19.66[3]
HNO-97 (Tongue Squamous Cell Carcinoma)2[5]
Novel Uracil (B121893) Analog (U-359) MCF-7 (Breast Cancer)3.8[6]
Novel Pyridopyrimidine (14) MCF-7 (Breast Cancer)12.38[4]
Novel Pyridopyrimidine (15) HepG2 (Liver Cancer)32.42[4]
Novel Pyridopyrimidine (7) A549 (Lung Cancer)5.46[3]
This compound Various Cancer Cell LinesData not available in cited literature

Early research from 1975 suggested some "antiblastomatous activity" of this compound, but quantitative data such as IC50 values were not provided.[7] More recent studies have focused on other biological aspects of this compound.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of pyrimidine analogs are primarily attributed to their interference with nucleic acid synthesis and function. However, the specific mechanisms and affected signaling pathways can vary between analogs.

This compound: A Metabolite with Potential Bioactivity

This compound is a pyrimidone that is uracil with a methyl group substituent at position 1.[2][7] It is recognized as a metabolite in biological systems.[2] While its role as an anticancer agent is not well-established, it is known to be involved in nucleic acid metabolism.

Below is a diagram illustrating the basic structure of this compound.

Figure 1: Chemical structure of this compound.

5-Fluorouracil (5-FU): A Multi-Targeted Anticancer Agent

5-Fluorouracil exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.[1] Its active metabolites interfere with DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.[1]

The following diagram illustrates the primary mechanism of action of 5-FU.

FU_Mechanism FU 5-Fluorouracil FUMP FUMP FU->FUMP Metabolic Activation FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUMP->FUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage dUMP dUMP dTMP dTMP dUMP->dTMP Methylation DNA_Synthesis_Inhibition DNA Synthesis Inhibition TS->DNA_Synthesis_Inhibition Leads to Apoptosis Apoptosis RNA_Damage->Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Figure 2: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.

Gemcitabine: A Deoxycytidine Analog

Gemcitabine is an analog of deoxycytidine that, once phosphorylated, inhibits DNA synthesis. Its triphosphate metabolite competes with dCTP for incorporation into DNA, and its diphosphate (B83284) metabolite inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides required for DNA replication.

The diagram below outlines the mechanism of action for Gemcitabine.

Gemcitabine_Mechanism Gem Gemcitabine GemMP Gemcitabine Monophosphate Gem->GemMP Phosphorylation dCK dCK GemDP Gemcitabine Diphosphate GemMP->GemDP GemTP Gemcitabine Triphosphate GemDP->GemTP RNR Ribonucleotide Reductase GemDP->RNR Inhibition DNA_Polymerase DNA Polymerase GemTP->DNA_Polymerase Competition with dCTP dNTP_pool dNTP Pool RNR->dNTP_pool Depletion DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation Chain_Termination Masked Chain Termination DNA_Incorporation->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Figure 3: Simplified signaling pathway of Gemcitabine's mechanism of action.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of pyrimidine analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of pyrimidine analog A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 values G->H

Figure 4: General experimental workflow for an MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

HPLC is a crucial technique for quantifying the concentration of pyrimidine analogs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates. This is essential for pharmacokinetic studies.

General HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Detection: UV detection at a wavelength appropriate for the specific pyrimidine analog (e.g., 260-280 nm).

  • Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation is a common method for extracting the drug from plasma samples.

Conclusion and Future Directions

This guide highlights the significant therapeutic roles of established pyrimidine analogs like 5-Fluorouracil and Gemcitabine in cancer treatment. In contrast, the biological activity of this compound, particularly in the context of cancer, remains largely unexplored. The lack of direct comparative data underscores a critical knowledge gap and an opportunity for future research.

Further investigation into the cytotoxic effects and mechanisms of action of this compound against a panel of cancer cell lines is warranted. Such studies, conducted in parallel with established pyrimidine analogs, would provide a much-needed direct comparison and could potentially unveil novel therapeutic applications for this understudied compound. Moreover, detailed pharmacokinetic and pharmacodynamic studies would be crucial in determining its potential as a drug candidate.

References

Independent Replication of Studies Involving 1-Methyluracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Methyluracil's performance in wound healing and tissue regeneration against other alternatives. The information is supported by available experimental data from various independent studies.

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating the efficacy of this compound and its alternatives in wound healing. It is important to note that these data are collated from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Efficacy of this compound in Wound Healing

ParameterVehicle/ControlThis compound TreatmentStudy TypeSource
Wound Size Reduction (Day 8) 67-88%83-86%Preclinical (Rat linear wound model)[1][2]
Proliferation Index (Ki-67+) Data not availableSignificantly higher vs. controlPreclinical (Rat burn model)[3]
Epithelialization Acceleration PlaceboSignificantly acceleratedClinical (Burn patients)[4]
Wrinkle Depth Reduction (10 weeks) Data not available32% average reductionClinical (Anti-aging)[4]
Improved Skin Elasticity (10 weeks) Data not available78% of participantsClinical (Anti-aging)[4]

Table 2: Comparative Efficacy of Wound Healing Alternatives

TreatmentParameterResultStudy TypeSource
Honey Dressing Mean Healing Time18.16 daysClinical (Burn patients)
Silver Sulfadiazine (SSD) Mean Healing Time32.68 daysClinical (Burn patients)
Honey Dressing Wounds Sterile (<7 days)100% (for patients reporting within 1 hr)Clinical (Burn patients)
Silver Sulfadiazine (SSD) Wounds Sterile (<7 days)0%Clinical (Burn patients)
Zinc-based Gel (Pilim-1) Wound Size Reduction (Day 8)92-100%Preclinical (Rat linear wound model)[1][2]
Solcoseryl Wound Size Reduction (Day 8)83-86%Preclinical (Rat linear wound model)[1][2]
Fibroblast-impregnated Gel Wound Healing RateSignificantly faster vs. Methyluracil ointmentPreclinical (Rat burn model)[3]
Non-antibiotic Petrolatum Ointment Wound HealingEquivalent to antibiotic ointmentClinical (Post-procedure wounds)[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of wound healing agents.

In Vivo Wound Healing Assay (Murine Model)

This protocol describes a standard method for creating and assessing full-thickness cutaneous wounds in a mouse model.

  • Animal Model: Male Wistar rats or BALB/c mice are typically used. Animals are housed individually in a controlled environment.

  • Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Wound Creation:

    • The dorsal hair is shaved, and the skin is disinfected with 70% ethanol.

    • A full-thickness excisional wound is created using a sterile biopsy punch (typically 6-8 mm in diameter). The wound should penetrate the panniculus carnosus.

  • Treatment Application:

    • The test compound (e.g., this compound ointment) or control/alternative agent is applied topically to the wound bed.

    • The wound may be covered with a sterile dressing.

    • Treatments are typically reapplied daily or as required by the study design.

  • Wound Closure Measurement:

    • The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 14, and 21).

    • The percentage of wound closure is calculated using the formula: [(Area_day0 - Area_dayN) / Area_day0] * 100.

  • Histological Analysis:

    • On specified days, animals are euthanized, and the entire wound, including a margin of surrounding healthy skin, is excised.

    • Tissue samples are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

    • Sections (typically 5 µm) are cut and stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

    • Masson's trichrome staining can be used to evaluate collagen deposition.

  • Immunohistochemistry:

    • To assess cell proliferation, sections can be stained for Ki-67, a marker of proliferating cells.[3]

    • The proliferation index is calculated as the percentage of Ki-67-positive cells among the total number of cells in a defined area.[3]

Mandatory Visualization

Putative Signaling Pathway for this compound in Tissue Regeneration

This compound is a pyrimidine (B1678525) derivative. Its mechanism of action in promoting tissue regeneration is thought to involve the stimulation of pyrimidine synthesis, which is crucial for the synthesis of DNA and RNA, thereby supporting cell proliferation and tissue growth.[6][7][8] The diagram below illustrates a putative signaling pathway.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound Nucleoside_Transporter Nucleoside Transporter This compound->Nucleoside_Transporter Cell_Membrane Pyrimidine_Salvage_Pathway Pyrimidine Salvage Pathway Nucleoside_Transporter->Pyrimidine_Salvage_Pathway UMP_Pool UMP Pool Pyrimidine_Salvage_Pathway->UMP_Pool De_Novo_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis De_Novo_Pyrimidine_Synthesis->UMP_Pool DNA_RNA_Synthesis DNA/RNA Synthesis UMP_Pool->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation (Fibroblasts, Keratinocytes) DNA_RNA_Synthesis->Cell_Proliferation Tissue_Regeneration Tissue Regeneration & Wound Healing Cell_Proliferation->Tissue_Regeneration

Caption: Putative signaling pathway of this compound in promoting tissue regeneration.

Experimental Workflow for In Vivo Wound Healing Assay

The following diagram outlines the typical workflow for conducting an in vivo wound healing study.

Experimental Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Anesthesia_and_Wound_Creation Anesthesia & Wound Creation Animal_Acclimatization->Anesthesia_and_Wound_Creation Baseline_Measurement Baseline Measurement (Day 0) Anesthesia_and_Wound_Creation->Baseline_Measurement Group_Allocation Group Allocation Baseline_Measurement->Group_Allocation Treatment_Application Daily Treatment Application Group_Allocation->Treatment_Application Wound_Monitoring Wound Monitoring & Measurement Treatment_Application->Wound_Monitoring Endpoint Endpoint Reached? Wound_Monitoring->Endpoint Endpoint->Treatment_Application No Histology_Immunohistochemistry Histology & Immunohistochemistry Endpoint->Histology_Immunohistochemistry Yes Data_Analysis Data Analysis End End Data_Analysis->End Histology_Immunohistochemistry->Data_Analysis

Caption: Workflow for a typical in vivo wound healing experiment.

References

Safety Operating Guide

Proper Disposal of 1-Methyluracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methyluracil, a compound suspected of causing cancer. Adherence to these guidelines is imperative to maintain a safe working environment and comply with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding potential hazards, handling procedures, and required personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.

  • Respiratory Protection: Work in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as a hazardous chemical waste and arrange for its collection by a licensed chemical waste disposal service.[1][2] This approach ensures the highest level of safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect pure this compound powder in a designated, properly labeled solid waste container.[2]

  • Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and paper towels that have come into contact with this compound should be placed in a separate, sealed bag or container designated for solid chemical waste.[2]

  • Solutions: Aqueous solutions of this compound should be collected in a designated aqueous waste container. Do not mix with organic solvent waste.[2]

Step 2: Waste Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The date the waste was first added to the container (accumulation start date)

Step 3: Storage of Waste

Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.[2] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2] Do not attempt to dispose of this compound in the regular trash or down the sanitary sewer.[1] Approved disposal methods include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

Hazard and Precautionary Data

The following table summarizes the key hazard and precautionary information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement (Disposal)
Carcinogenicity, Category 2Health HazardWarningH351: Suspected of causing cancer[1][3][4][5][6][7]P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1][4][5][6][7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: This compound Waste ppe Don Personal Protective Equipment start->ppe segregate Segregate Waste Types ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solid contaminated_waste Contaminated Labware Container segregate->contaminated_waste Contaminated Items aqueous_waste Aqueous Waste Container segregate->aqueous_waste Aqueous label_waste Label Containers Correctly (Hazardous Waste, Chemical Name, Date) solid_waste->label_waste contaminated_waste->label_waste aqueous_waste->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling 1-Methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling 1-Methyluracil, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled and is suspected of causing cancer[1][2][3]. Adherence to the following safety protocols is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and dispose of them after handling the substance[4].
Eyes/Face Safety glasses with side shields or a face shieldProvides protection from splashes and airborne particles[1][2][5][6][7].
Body Laboratory coat or protective clothingA buttoned lab coat should be worn to protect skin and clothing from contamination[1][2][7].
Respiratory N95-rated dust mask or respiratorUse when handling powder outside of a ventilated enclosure to avoid inhalation of dust particles. Ensure proper fit and use in accordance with institutional guidelines[5][6].

Standard Operating Procedure for Handling this compound

Follow these step-by-step guidelines for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety data sheet (SDS) for this compound is accessible and has been reviewed.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form, to minimize inhalation exposure[4][8][9].

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety glasses with side shields or a face shield.

  • Put on chemical-resistant gloves.

3. Handling the Compound:

  • Carefully weigh and transfer the powdered this compound, avoiding the creation of dust.

  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Avoid direct contact with skin, eyes, and clothing[10].

4. Post-Handling and Decontamination:

  • After handling, decontaminate the work surface with an appropriate cleaning agent.

  • Carefully remove gloves and dispose of them in the designated waste container[4].

  • Wash hands thoroughly with soap and water[4].

  • Remove lab coat and store it appropriately.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Guideline
Unused this compound Dispose of as hazardous chemical waste through a licensed disposal company. Do not discard down the drain[2][4].
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed hazardous waste container for pickup by environmental health and safety personnel.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated hazardous waste stream as solid chemical waste[4].

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Prepare Well-Ventilated Workspace a->b c Don Appropriate PPE b->c d Weigh and Transfer Compound c->d Proceed to Handling e Perform Experiment d->e f Decontaminate Work Area e->f Experiment Complete g Dispose of Waste Properly f->g h Remove PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyluracil
Reactant of Route 2
Reactant of Route 2
1-Methyluracil

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